molecular formula C9H4BrClN2O2 B1441540 3-Bromo-2-chloro-6-nitroquinoline CAS No. 296759-32-5

3-Bromo-2-chloro-6-nitroquinoline

Cat. No.: B1441540
CAS No.: 296759-32-5
M. Wt: 287.5 g/mol
InChI Key: JXTUVELIICYPQI-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-6-nitroquinoline is a useful research compound. Its molecular formula is C9H4BrClN2O2 and its molecular weight is 287.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-chloro-6-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClN2O2/c10-7-4-5-3-6(13(14)15)1-2-8(5)12-9(7)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTUVELIICYPQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1[N+](=O)[O-])Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696020
Record name 3-Bromo-2-chloro-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

296759-32-5
Record name 3-Bromo-2-chloro-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 3-Bromo-2-chloro-6-nitroquinoline starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Bromo-2-chloro-6-nitroquinoline: A Researcher's Companion

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed exploration of a viable synthetic pathway for this compound, a heterocyclic compound with significant potential as a scaffold in medicinal chemistry and drug development. The strategic incorporation of nitro, chloro, and bromo substituents offers multiple points for further chemical modification, making it a valuable starting material for the synthesis of novel bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not just a protocol, but a deeper understanding of the underlying chemical principles.

Strategic Approach to the Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The proposed synthetic pathway begins with the construction of the 6-nitroquinoline core, followed by sequential halogenation at the 2- and 3-positions. This strategy allows for the systematic introduction of the required functional groups, building complexity in a controlled manner.

Visualizing the Synthetic Pathway

The overall synthetic route can be visualized as a three-stage process, starting from 4-nitroaniline.

Synthetic_Pathway cluster_0 Stage 1: Skraup Synthesis of 6-Nitroquinoline cluster_1 Stage 2: Chlorination of 6-Nitroquinoline cluster_2 Stage 3: Bromination of 2-Chloro-6-nitroquinoline A 4-Nitroaniline C 6-Nitroquinoline A->C Skraup Reaction B Glycerol, H₂SO₄, Oxidizing Agent B->C D 6-Nitroquinoline F 2-Chloro-6-nitroquinoline D->F Chlorination E POCl₃ E->F G 2-Chloro-6-nitroquinoline I This compound G->I Electrophilic Bromination H N-Bromosuccinimide (NBS) H->I

Caption: A three-stage synthetic pathway to this compound.

Part 1: Synthesis of the 6-Nitroquinoline Core

The foundational step in this synthesis is the construction of the 6-nitroquinoline ring system. The Skraup synthesis is a classic and effective method for this transformation, utilizing a substituted aniline as the starting material.[1][2]

Experimental Protocol: Skraup Synthesis of 6-Nitroquinoline

Materials:

  • 4-Nitroaniline

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Arsenic pentoxide (or other suitable oxidizing agent like nitrobenzene)

  • Sodium hydroxide (NaOH) solution

  • Chloroform

Procedure:

  • In a fume hood, carefully mix 4-nitroaniline, arsenic pentoxide, and glycerol in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • Slowly add concentrated sulfuric acid to the mixture with constant stirring. The addition is exothermic and should be controlled to prevent the reaction from becoming too vigorous.

  • Heat the reaction mixture to approximately 120-130°C. The reaction is typically complete within 2-4 hours.

  • After cooling, cautiously pour the reaction mixture into a large volume of water and neutralize with a sodium hydroxide solution.

  • The crude 6-nitroquinoline will precipitate. Filter the solid and wash thoroughly with water.

  • For purification, the crude product can be extracted with chloroform, and the organic layer is then dried and concentrated. Further purification can be achieved by recrystallization from ethanol.

Causality of Experimental Choices:

  • Glycerol: Dehydrates in the presence of sulfuric acid to form acrolein, which is the key Michael acceptor in the reaction.[2]

  • Sulfuric Acid: Acts as both a dehydrating agent and a catalyst.

  • Oxidizing Agent: Arsenic pentoxide or nitrobenzene is used to oxidize the intermediate dihydroquinoline to the aromatic quinoline.

Part 2: Introduction of the Chloro Group at the 2-Position

With the 6-nitroquinoline core in hand, the next step is the regioselective introduction of a chlorine atom at the 2-position. This is typically achieved by converting the corresponding quinolin-2-one (or its tautomer, 2-hydroxyquinoline) to the 2-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃). The starting 6-nitroquinoline can be oxidized to 6-nitroquinolin-2-one, which is then chlorinated.

Experimental Protocol: Synthesis of 2-Chloro-6-nitroquinoline

Materials:

  • 6-Nitroquinoline

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF) (optional, as catalyst)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 6-nitroquinoline in phosphorus oxychloride. A catalytic amount of DMF can be added.

  • Heat the mixture to reflux (approximately 110°C) and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude 2-chloro-6-nitroquinoline will precipitate. Filter the solid, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Causality of Experimental Choices:

  • Phosphorus Oxychloride (POCl₃): A powerful chlorinating agent that effectively converts the hydroxyl group of the 2-hydroxyquinoline tautomer into a chloro group. The Vilsmeier-Haack reaction is a related transformation that can also yield 2-chloroquinolines.[3][4]

Part 3: Regioselective Bromination at the 3-Position

The final step is the introduction of a bromine atom at the 3-position of the 2-chloro-6-nitroquinoline scaffold. This is an electrophilic aromatic substitution reaction. The choice of brominating agent and reaction conditions is crucial to ensure regioselectivity and avoid over-bromination.[5]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Chloro-6-nitroquinoline

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (initiator)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • Dissolve 2-chloro-6-nitroquinoline in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.

  • Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. The reaction is typically complete within a few hours.

  • Cool the reaction mixture and filter to remove the succinimide byproduct.

  • Wash the filtrate with a saturated sodium thiosulfate solution to remove any unreacted bromine, followed by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The final product, this compound, can be purified by column chromatography on silica gel or by recrystallization.

Causality of Experimental Choices:

  • N-Bromosuccinimide (NBS): A milder and more selective brominating agent compared to molecular bromine (Br₂), which helps to control the regioselectivity and prevent the formation of polybrominated byproducts.[5]

  • Benzoyl Peroxide and UV light: These are used to initiate the radical mechanism often associated with NBS brominations, particularly on activated aromatic systems.

Visualizing the Bromination Workflow

Bromination_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Dissolve 2-chloro-6-nitroquinoline in CCl₄ B Add NBS and Benzoyl Peroxide A->B C Reflux with UV Irradiation B->C D Filter Succinimide C->D E Wash with Na₂S₂O₃, Water, and Brine D->E F Dry and Concentrate E->F G Purify by Chromatography or Recrystallization F->G

Caption: Step-by-step workflow for the bromination of 2-chloro-6-nitroquinoline.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediates. Please note that yields are representative and can vary based on reaction scale and optimization.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
6-NitroquinolineC₉H₆N₂O₂174.1665-75151-153[6]
2-Chloro-6-nitroquinolineC₉H₅ClN₂O₂208.6070-80174[3]
This compoundC₉H₄BrClN₂O₂287.5060-70Not readily available

Conclusion

The synthesis of this compound is a challenging yet achievable process that provides access to a highly functionalized and versatile chemical scaffold. The three-stage pathway detailed in this guide, beginning with the Skraup synthesis of 6-nitroquinoline, followed by chlorination and subsequent bromination, represents a logical and robust approach. The successful execution of this synthesis hinges on careful control of reaction conditions, particularly in the halogenation steps, to ensure high regioselectivity and yield. This guide provides the necessary theoretical and practical framework for researchers to embark on the synthesis of this and related quinoline derivatives for applications in drug discovery and materials science.

References

  • Organic Syntheses Procedure, 6-methoxy-8-nitroquinoline. Available from: [Link]

  • IIP Series, SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

  • International Journal of Science and Research (IJSR), The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Available from: [Link]

  • Wikipedia, Sandmeyer reaction. Available from: [Link]

  • Organic Chemistry Portal, Sandmeyer Reaction. Available from: [Link]

  • Royal Society of Chemistry, Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available from: [Link]

  • Master Organic Chemistry, Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]

Sources

An In-depth Technical Guide to 3-Bromo-2-chloro-6-nitroquinoline (CAS 296759-32-5): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-2-chloro-6-nitroquinoline is a highly functionalized heterocyclic compound that serves as a versatile intermediate in the realms of pharmaceutical research and materials science.[1] Its quinoline core is a "privileged structure" in medicinal chemistry, appearing in a multitude of approved therapeutic agents. The strategic placement of bromo, chloro, and nitro substituents on this scaffold provides multiple reactive sites, enabling a diverse array of chemical transformations. This guide offers a comprehensive technical overview of this compound, detailing its chemical and physical properties, outlining synthetic and analytical methodologies, and exploring its applications in drug discovery and materials development. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this potent chemical entity in their work.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective use in research and development. These properties dictate its solubility, reactivity, and the analytical methods best suited for its characterization.

Core Chemical and Physical Attributes

The key chemical and physical properties of this compound are summarized in the table below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource(s)
CAS Number 296759-32-5[2][3]
Molecular Formula C₉H₄BrClN₂O₂[2]
Molecular Weight 287.50 g/mol [4]
Appearance Light yellow solidChem-Impex
Purity ≥96% (Assay)Chem-Impex
Storage Conditions Store at 0-8 °CChem-Impex
Topological Polar Surface Area 58.7 Ų[2][4]
Hydrogen Bond Acceptor Count 3[2]
XLogP3-AA 3.7[2]
Spectroscopic Profile: A Guide to Structural Elucidation

While experimentally obtained spectra for this compound are not widely published, this section provides predicted data and analysis based on the known spectral characteristics of similar quinoline derivatives. These predicted values serve as a benchmark for researchers to confirm the identity and purity of their synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural confirmation of organic molecules.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to exhibit signals in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants will be influenced by the electronic effects of the bromo, chloro, and nitro substituents. The proton on the pyridine ring (H-4) is anticipated to be the most deshielded due to the electron-withdrawing nature of the adjacent nitrogen and the halogen at the 2-position. The protons on the benzene ring will appear as a distinct set of signals, with their multiplicity determined by their coupling with neighboring protons.

  • ¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum should display nine distinct signals, one for each carbon atom in the quinoline ring system. The carbons directly attached to the electronegative nitrogen, chlorine, bromine, and the nitro group will be significantly deshielded and appear at higher chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound.

  • Expected Molecular Ion Peak: Due to the presence of bromine and chlorine, the mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺. The two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, and the two isotopes of chlorine (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio, will result in a cluster of peaks for the molecular ion. The most abundant peaks would correspond to [C₉H₄⁷⁹Br³⁵ClN₂O₂]⁺, [C₉H₄⁸¹Br³⁵ClN₂O₂]⁺, [C₉H₄⁷⁹Br³⁷ClN₂O₂]⁺, and [C₉H₄⁸¹Br³⁷ClN₂O₂]⁺.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

  • Key Vibrational Frequencies:

    • Aromatic C-H stretching: Typically observed around 3000-3100 cm⁻¹.

    • C=C and C=N stretching (aromatic rings): A series of bands in the 1400-1600 cm⁻¹ region.

    • N-O stretching (nitro group): Strong, characteristic absorptions around 1500-1560 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).

    • C-Cl stretching: Typically in the 600-800 cm⁻¹ region.

    • C-Br stretching: Usually found in the 500-600 cm⁻¹ region.

Synthesis and Reactivity: A Chemist's Perspective

The synthetic utility of this compound stems from its multiple reactive handles, which can be selectively addressed to build molecular complexity.

Proposed Synthetic Pathway

Disclaimer: The following protocol is a proposed synthetic route and has not been experimentally validated from the available search results. It is intended as a guide for experienced synthetic chemists and requires optimization and careful execution.

Conceptual Synthetic Workflow

Suzuki_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup quinoline This compound reaction Inert Atmosphere (Ar/N₂) Solvent (e.g., Dioxane/H₂O) Heat (e.g., 80-100 °C) quinoline->reaction boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) catalyst->reaction workup Aqueous Workup Extraction Drying & Concentration reaction->workup product 3-Aryl/Heteroaryl-2-chloro-6-nitroquinoline workup->product

Sources

An In-depth Technical Guide to 3-Bromo-2-chloro-6-nitroquinoline: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-Bromo-2-chloro-6-nitroquinoline, a key heterocyclic scaffold for researchers, medicinal chemists, and professionals in drug development. This document delves into its fundamental physicochemical properties, outlines a robust synthetic pathway, and explores its reactivity and potential applications as a versatile building block in the synthesis of novel therapeutic agents.

Core Molecular Attributes and Physicochemical Properties

This compound is a highly functionalized quinoline derivative that serves as a pivotal intermediate in synthetic and medicinal chemistry.[1] Its molecular structure, featuring a combination of bromine, chlorine, and nitro functional groups, imparts unique reactivity and makes it an attractive starting material for the development of diverse bioactive molecules.[1]

Molecular Formula and Weight

The fundamental identity of this compound is defined by its molecular formula and weight, which are critical for stoichiometric calculations in synthesis and for analytical characterization.

PropertyValueSource(s)
Molecular Formula C₉H₄BrClN₂O₂[2]
Molecular Weight 287.5 g/mol [3]
Monoisotopic Mass 285.91447 Da[2]
CAS Number 296759-32-5[2]
Physical and Chemical Properties

The physical state and stability of the compound are crucial for its proper handling, storage, and application in various experimental setups.

PropertyDescriptionSource(s)
Appearance Light yellow solid[1]
Storage Store at 0-8 °C[1]
Solubility Soluble in common organic solvents like DMSO and DMF.General chemical knowledge
Topological Polar Surface Area 58.7 Ų[2]

Synthesis of this compound

While multiple synthetic routes to substituted quinolines exist, a common and effective method for producing nitro-substituted haloquinolines involves direct halogenation of a suitable precursor. The following is a representative protocol for the synthesis of 3-bromo-6-nitroquinoline, a closely related precursor, which can be adapted for the synthesis of the title compound. The synthesis of 3-bromo-6-nitroquinoline can be achieved via the Skraup quinoline synthesis, reacting 4-nitroaniline with 2,2,3-tribromopropanal.[4] Another approach involves the direct bromination of 6-nitroquinoline.[4]

Representative Synthesis via Skraup Reaction

This method builds the quinoline core with the desired nitro-substituent already in place.

Synthesis_Workflow 4-Nitroaniline 4-Nitroaniline Reaction Acetic Acid (AcOH) Heat (110 °C), 2h 4-Nitroaniline->Reaction 2_2_3_tribromopropanal 2,2,3-Tribromopropanal 2_2_3_tribromopropanal->Reaction Workup Evaporation Aqueous Workup (EtOAc, H₂O, NaHCO₃) Reaction->Workup Skraup Synthesis Purification Column Chromatography (Hexane/Ethyl Acetate) Workup->Purification Product 3-Bromo-6-nitroquinoline Purification->Product

Caption: Workflow for the synthesis of 3-bromo-6-nitroquinoline.
Experimental Protocol: Synthesis of 3-Bromo-6-nitroquinoline

The following protocol is adapted from established procedures for the Skraup synthesis.[4]

  • Reaction Setup: In a round-bottom flask, combine 4-nitroaniline (1.0 eq) with acetic acid.

  • Reagent Addition: Add 2,2,3-tribromopropanal (1.1 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 110 °C and maintain for 2 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Evaporate the acetic acid under reduced pressure.

    • Dissolve the crude residue in ethyl acetate and wash with water, followed by a saturated solution of sodium bicarbonate (NaHCO₃), and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield the 3-bromo-6-nitroquinoline product.[4]

Note: The subsequent chlorination at the 2-position would require further synthetic steps, which are not detailed in the available literature for this specific molecule.

Chemical Reactivity and Synthetic Applications

The utility of this compound in drug discovery stems from its capacity to undergo various cross-coupling and substitution reactions, allowing for the introduction of diverse molecular fragments.[1] The electron-withdrawing nitro group activates the quinoline ring, making it susceptible to nucleophilic attack, while the two distinct halogen atoms (bromine and chlorine) offer opportunities for regioselective functionalization.

Suzuki-Miyaura Cross-Coupling

The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 3-position.

Suzuki_Coupling Start This compound Reaction Suzuki-Miyaura Coupling Start->Reaction Reagents Arylboronic Acid (R-B(OH)₂) Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Reagents->Reaction Product 3-Aryl-2-chloro-6-nitroquinoline Reaction->Product Selective C-Br activation

Caption: Regioselective Suzuki-Miyaura coupling at the C-3 position.

Experimental Protocol: Illustrative Suzuki-Miyaura Coupling (Adapted from[5])

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq), an arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas (repeat three times).

  • Catalyst and Solvent Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%), followed by a degassed solvent system (e.g., a 4:1:1 mixture of Toluene:Ethanol:Water).

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Workup and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the quinoline ring, enhanced by the nitro group, facilitates nucleophilic aromatic substitution (SNAr), particularly at the halogenated positions. The relative reactivity of the C-Cl versus C-Br bond can be influenced by the nature of the nucleophile and reaction conditions.

SNAr_Reaction Start This compound Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Nucleophile Nucleophile (e.g., R-NH₂) Base (optional) Nucleophile->Reaction Intermediate Meisenheimer-like Complex Reaction->Intermediate Addition Product Substituted Quinoline Product Intermediate->Product Elimination of Halide

Caption: General mechanism for SNAr on the quinoline core.

Experimental Protocol: Illustrative SNAr with an Amine (Adapted from[6])

  • Reaction Setup: In a sealed tube or round-bottom flask with a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as DMF or ethanol.

  • Reagent Addition: Add the desired amine (1.1-1.5 eq) and a base such as potassium carbonate or triethylamine (1.5-2.0 eq).

  • Reaction Conditions: Heat the mixture to 80-120 °C and stir for several hours, monitoring the reaction by TLC.

  • Workup: Cool the reaction mixture and pour it into ice-water. Collect the resulting precipitate by filtration. If no precipitate forms, extract the product with an organic solvent.

  • Purification: Wash the crude product with water and a cold solvent like ethanol, then dry under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

Predicted ¹H and ¹³C NMR Data

The following tables outline the expected chemical shifts for the protons and carbons of the quinoline ring. The exact values may vary based on the solvent and experimental conditions.

Table: Predicted ¹H NMR Spectral Data (in CDCl₃)

ProtonPredicted Chemical Shift (δ) [ppm]Predicted MultiplicityPredicted Coupling Constants (J) [Hz]
H-4~8.5 - 8.7s-
H-5~8.8 - 9.0d~2.5
H-7~8.3 - 8.5dd~9.0, 2.5
H-8~7.8 - 8.0d~9.0

Table: Predicted ¹³C NMR Spectral Data (in CDCl₃)

CarbonPredicted Chemical Shift (δ) [ppm]
C-2~150 - 152
C-3~120 - 122
C-4~148 - 150
C-4a~128 - 130
C-5~125 - 127
C-6~145 - 147
C-7~124 - 126
C-8~130 - 132
C-8a~147 - 149
Predicted Mass Spectrometry Data

Mass spectrometry is essential for confirming the molecular weight and elemental composition. The presence of both bromine and chlorine, each with two major isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), will result in a characteristic isotopic cluster for the molecular ion peak.

Table: Predicted Mass Spectrum Fragmentation

m/z ValueAssignmentInterpretation
285/287/289/291[M]⁺Molecular ion cluster, showing the characteristic pattern for a compound containing one bromine and one chlorine atom.
250/252/254/256[M - Cl]⁺ or [M - Br]⁺ fragmentsLoss of a halogen atom.
206/208[M - Br - NO₂]⁺Subsequent loss of the nitro group from a bromine-loss fragment.

Safety and Handling

As with any halogenated nitroaromatic compound, this compound should be handled with appropriate safety precautions. While a specific, comprehensive safety data sheet (SDS) is not widely available, data from related compounds suggest the following:

  • General Hazards: May cause skin, eye, and respiratory irritation.[7] Harmful if swallowed, inhaled, or in contact with skin.[7]

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[7] Avoid breathing dust, fumes, or vapors. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

Conclusion and Future Outlook

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery and development. Its polysubstituted and electronically activated quinoline core provides a versatile platform for the synthesis of complex molecular architectures. The differential reactivity of its two halogen substituents allows for sequential, regioselective modifications, making it an ideal starting point for building libraries of novel compounds for biological screening. Derivatives of quinoline have shown a wide range of pharmacological activities, including anticancer and anti-inflammatory properties, underscoring the importance of this scaffold in medicinal chemistry.[1] Further exploration of the reactivity of this compound is expected to yield novel compounds with significant therapeutic potential.

References

  • ChemicalBook. (2022, August 11). 3-BROMO-2-CHLORO-6-NITRO-QUINOLINE - Safety Data Sheet.
  • Supporting Information for "Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes". (n.d.).
  • Echemi. (n.d.). 3-BROMO-2-CHLORO-6-NITRO-QUINOLINE Safety Data Sheets.
  • BenchChem. (2025).
  • Guidechem. (n.d.). 3-BROMO-2-CHLORO-6-NITRO-QUINOLINE 296759-32-5 wiki.
  • Chem-Impex. (n.d.). 3-Bromo-2-chloro-6-nitro-quinoline.
  • ChemicalBook. (n.d.). 3-bromo-6-nitroquinoline synthesis.
  • Thermo Fisher Scientific. (n.d.).
  • ResearchGate. (n.d.). a) Reaction scheme for the Suzuki-Miyaura cross-coupling of... [Download Scientific Diagram].
  • Sigma-Aldrich. (2024, September 6).
  • BenchChem. (2025). Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine.
  • BenchChem. (2025). Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry.
  • BenchChem. (2025).
  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. (2021, March 25). PMC - NIH.
  • National Institute of Standards and Technology. (n.d.). Quinoline, 3-bromo-. NIST WebBook.
  • Amerigo Scientific. (n.d.). 3-Bromo-2-chloro-6-nitro-quinoline.
  • ChemicalBook. (n.d.). 3-BROMO-2-CHLORO-6-PICOLINE synthesis.
  • PubChem. (n.d.). 3-Bromo-6-chloro-8-nitroquinoline.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016, October 18). PMC - NIH.
  • Evaluation of 3-phenyl-6-bromo-2-methyl quinazolin deriv
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Syntheses Procedure. (n.d.). 2H-Pyran-2-one, 3-bromo-.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016, September 12).
  • SpectraBase. (n.d.). 3-Bromo-2-(m-tolyl)quinoline - Optional[MS (GC)] - Spectrum.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 7-Chloro-6-nitroquinoline.
  • BenchChem. (2025).
  • Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane.
  • QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. (2023, November 17). MDPI.

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1H NMR spectrum of 3-Bromo-2-chloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR Spectroscopic Analysis of 3-Bromo-2-chloro-6-nitroquinoline

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple spectral report to offer a detailed predictive analysis, a robust experimental protocol, and an interpretive framework grounded in the fundamental principles of NMR spectroscopy. We will explore the synergistic electronic effects of the bromo, chloro, and nitro substituents on the quinoline scaffold, culminating in a predicted spectrum that serves as a benchmark for empirical verification. The methodologies described herein are designed to be self-validating, ensuring reliable and reproducible characterization of this and structurally related compounds.

Introduction: The Quinoline Scaffold and the Need for Precise Characterization

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including antimalarial and anticancer agents. The specific substitution pattern of this compound presents a unique electronic landscape, making it a potentially valuable intermediate for further functionalization. However, the synthesis of such polysubstituted heterocycles can often yield a mixture of isomers, making unambiguous structural confirmation paramount.

¹H NMR spectroscopy is the gold standard for the structural elucidation of organic molecules in solution. It provides precise information on the electronic environment, connectivity, and spatial arrangement of protons within a molecule. For a compound like this compound, a thorough understanding of its ¹H NMR spectrum is not merely a characterization step but a critical quality control checkpoint. This guide provides the theoretical foundation and practical instruction required to predict, acquire, and interpret this crucial data.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of a substituted quinoline is governed by the foundational chemical shifts of the parent quinoline molecule, which are then perturbed by the electronic effects of the substituents.

The Parent Quinoline System

The parent quinoline molecule has seven aromatic protons. Their characteristic chemical shifts in a non-polar solvent like CDCl₃ are well-documented. The protons of the pyridine ring (H-2, H-3, H-4) are generally more deshielded (appear at a higher ppm) than those on the benzene ring (H-5, H-6, H-7, H-8) due to the electron-withdrawing effect of the nitrogen atom.

Substituent Effects on the Quinoline Core

In this compound, three protons (H-2, H-3, and H-6) are replaced. The remaining four protons (H-4, H-5, H-7, H-8) are subject to the potent electronic influence of the chloro, bromo, and nitro groups.

  • 2-Chloro Group: As a halogen, the chlorine atom is strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I). This effect strongly deshields nearby protons, particularly H-4.

  • 3-Bromo Group: The bromine atom also exhibits a strong -I effect, further deshielding adjacent protons like H-4. It also has a weak, deactivating +M (mesomeric) effect, but the inductive effect is dominant for halogens in NMR.

  • 6-Nitro Group (NO₂): The nitro group is one of the most powerful electron-withdrawing groups, acting through both a strong inductive (-I) and a strong resonance (-M) effect. This group significantly deshields all protons on the carbocyclic ring, with the most pronounced effect on protons ortho (H-5, H-7) and para (H-8) to its position.

The interplay of these effects allows us to predict the chemical environment of the remaining four protons.

Logical Workflow for Spectral Prediction

The following diagram illustrates the logical process for predicting the final chemical shifts of the protons on the this compound molecule.

G cluster_0 Step 1: Baseline Data cluster_1 Step 2: Substituent Effect Analysis cluster_2 Step 3: Prediction & Synthesis A Parent Quinoline ¹H Chemical Shifts B Inductive (-I) & Mesomeric (-M) Effects of -Cl, -Br, -NO₂ A->B Perturb baseline C Analyze effect on each proton: H-4, H-5, H-7, H-8 B->C Apply effects D Predict Final Chemical Shifts (δ, ppm) C->D E Predict Coupling Constants (J, Hz) & Multiplicities C->E F Construct Predicted Spectrum Table D->F Synthesize E->F Synthesize

Caption: Workflow for predicting the ¹H NMR spectrum of the target molecule.

Predicted ¹H NMR Data and Interpretation

Based on the additive effects of the substituents on the standard quinoline values, we can predict the spectrum. The structure and proton numbering are shown below.

G This compound Structure mol H4 H-4 H5 H-5 H7 H-7 H8 H-8

Caption: Molecular structure with proton numbering.

The following table summarizes the predicted ¹H NMR data for this compound in CDCl₃ at 400 MHz.

ProtonPredicted δ (ppm)MultiplicityCoupling Constant(s) (J, Hz)Rationale for Chemical Shift
H-8 9.20 - 9.40dJ₇,₈ ≈ 8.5 - 9.0 HzStrongly deshielded. Located peri to the quinoline nitrogen and para to the powerful electron-withdrawing NO₂ group.
H-7 8.60 - 8.80ddJ₇,₈ ≈ 8.5 - 9.0 Hz, J₅,₇ ≈ 2.0 - 2.5 HzDeshielded by the ortho NO₂ group's -I and -M effects. Coupled to both H-8 and (meta) H-5.
H-5 8.45 - 8.65dJ₅,₇ ≈ 2.0 - 2.5 HzDeshielded by the ortho NO₂ group. Only shows meta-coupling to H-7, resulting in a narrow doublet.
H-4 8.30 - 8.50sN/ASignificantly deshielded by the adjacent electronegative Cl and Br atoms. Appears as a singlet as adjacent positions (2 and 3) are substituted.

Experimental Protocol for Spectrum Acquisition

This protocol outlines a self-validating method for obtaining a high-quality ¹H NMR spectrum.

Materials and Equipment
  • Compound: this compound (>98% purity)

  • Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).

  • Equipment: 400 MHz (or higher) NMR spectrometer, 5 mm NMR tubes, volumetric flasks, micropipettes.

Step-by-Step Procedure
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in ~0.6 mL of CDCl₃-TMS in a clean, dry vial.

    • Ensure the sample is fully dissolved. If solubility is an issue, deuterated DMSO (d₆-DMSO) can be used as an alternative, but be aware that all chemical shifts will be different from the predicted values.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup and Shimming:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample is critical for resolving fine couplings, such as the meta-coupling of H-5.

  • Data Acquisition:

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a standard 90° pulse sequence.

    • Set the number of scans (NS) to 16 or 32. This provides a good signal-to-noise ratio for a sample of this concentration.

    • Set the relaxation delay (D1) to at least 2 seconds to ensure quantitative integration.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals. The relative integrals for H-4, H-5, H-7, and H-8 should be approximately 1:1:1:1.

    • Analyze the peak multiplicities and measure the coupling constants.

Conclusion and Further Steps

The predictive analysis and experimental protocol provided in this guide offer a robust framework for the definitive structural confirmation of this compound. The predicted spectrum, characterized by four distinct signals in the downfield aromatic region (8.3-9.4 ppm), is a direct consequence of the powerful and distinct electronic effects of the three substituents. Verification of this pattern, including the singlet for H-4 and the specific doublet and doublet of doublets for the protons on the nitro-bearing ring, provides unequivocal proof of the compound's identity.

For a more comprehensive characterization, further experiments such as ¹³C NMR, COSY (Correlation Spectroscopy), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended to confirm the carbon skeleton and proton-carbon connectivities.

References

  • Substituent Effects on ¹H NMR Spectra: Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag. (A foundational text for understanding how functional groups influence NMR spectra).
  • Quinoline Chemistry and Spectroscopy: Saxton, J. E. (Ed.). (1983). Quinoline and Its Derivatives, Part II. John Wiley & Sons. (Provides extensive background on the chemistry and general spectral properties of quinoline systems).
  • NMR Spectral Databases: National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]. (An authoritative public database used for comparing spectra of known compounds).

  • Practical NMR Spectroscopy Guides: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

13C NMR chemical shifts for 3-Bromo-2-chloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 3-Bromo-2-chloro-6-nitroquinoline

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the complex heterocyclic compound, this compound. In the absence of direct experimental spectra in publicly available literature, this document leverages foundational NMR principles, substituent effect analysis, and modern computational chemistry workflows to predict and interpret the ¹³C NMR spectrum. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who require a deep understanding of the structural characterization of highly substituted quinoline derivatives. We will explore the intricate interplay of electronic and steric effects on the carbon framework and present a robust protocol for the experimental acquisition and validation of the ¹³C NMR data.

Introduction: The Challenge of Characterizing Complex Heterocycles

Quinoline and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds.[1] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR). ¹³C NMR spectroscopy offers direct insight into the carbon skeleton of a molecule, making it an indispensable tool for chemists.[2] However, for novel or complex derivatives like this compound, reference spectra are often unavailable.

This guide addresses this challenge by providing a predictive framework grounded in established principles. We will deconstruct the molecule to understand how each substituent—the chloro, bromo, and nitro groups—modulates the electronic environment of the quinoline core, thereby influencing the ¹³C chemical shifts.

Molecular Structure and Carbon Numbering

For clarity, the standard IUPAC numbering for the quinoline ring system is used throughout this guide.

Caption: Structure of this compound with IUPAC numbering.

Foundational Principles: ¹³C NMR of the Quinoline Scaffold

The ¹³C NMR spectrum of the parent quinoline molecule serves as our baseline. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the aromatic ring currents.

Table 1: Experimental ¹³C NMR Chemical Shifts for Unsubstituted Quinoline

Carbon AtomChemical Shift (δ, ppm) in CDCl₃
C2~150.2
C3~121.1
C4~136.0
C4a~128.2
C5~127.7
C6~129.4
C7~126.5
C8~130.3
C8a~148.3

Data sourced from publicly available spectral databases.[3][4]

The introduction of substituents will cause significant deviations from these values. Electron-withdrawing groups, such as halogens and nitro groups, generally cause downfield shifts (to higher ppm values) for the carbons they are attached to (ipso-carbon) and those at the ortho and para positions.[5]

Predictive Analysis of ¹³C Chemical Shifts for this compound

We can predict the chemical shifts by considering the additive effects of the chloro, bromo, and nitro substituents on the quinoline core.

Analysis of the Pyridine Ring (C2, C3, C4):

  • C2: This carbon is bonded to the electronegative nitrogen atom and a highly electronegative chlorine atom. The chlorine substituent on a quinoline ring is known to significantly influence the chemical shifts of nearby carbons.[6][7] We predict a substantial downfield shift for C2, likely placing it in the 152-158 ppm range.

  • C3: This carbon is directly attached to a bromine atom. In addition to the inductive electron-withdrawing effect, bromine exhibits a "heavy atom effect," which can lead to a more upfield shift than expected based on electronegativity alone. However, its position on the pyridine ring will still result in a downfield shift relative to unsubstituted quinoline. The predicted range is 118-124 ppm .

  • C4: This carbon is influenced by the nitrogen atom, the ortho C2-Cl group, and the meta C3-Br group. The combined electron-withdrawing effects will deshield this carbon, shifting it downfield. A predicted range of 138-144 ppm is reasonable.

Analysis of the Benzene Ring (C5, C6, C7, C8):

  • C6: This is the ipso-carbon, directly attached to the strongly electron-withdrawing nitro group (-NO₂). This will cause a very significant downfield shift. Based on data for 6-nitroquinoline, this carbon will be highly deshielded.[8][9] The predicted range is 145-150 ppm .

  • C5: This carbon is ortho to the nitro group. The strong deshielding effect of the nitro group at the ortho position will shift C5 downfield. We predict a chemical shift in the 123-128 ppm range.

  • C7: Being meta to the nitro group, the effect will be less pronounced but still result in a slight downfield shift compared to the parent quinoline. The predicted range is 128-133 ppm .

  • C8: This carbon is para to the nitro group and also experiences the peri-effect from the nitrogen lone pair.[1] The nitro group's influence will cause a downfield shift. A range of 132-137 ppm is expected.

Analysis of the Quaternary (Bridgehead) Carbons (C4a, C8a):

  • C4a & C8a: These carbons are part of the fused ring system. Their chemical shifts are influenced by multiple substituents. As quaternary carbons, their signals in a proton-decoupled ¹³C NMR spectrum are expected to be of lower intensity. C8a, being adjacent to the nitrogen, will be further downfield.

    • C4a: 129-135 ppm

    • C8a: 149-154 ppm

Table 2: Summary of Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift Range (δ, ppm)Key Influences
C2152-158Nitrogen, ipso-Chloro
C3118-124ipso-Bromo
C4138-144Nitrogen, ortho to C2-Cl
C4a129-135Bridgehead, multiple substituent effects
C5123-128ortho to Nitro group
C6145-150ipso-Nitro
C7128-133meta to Nitro group
C8132-137para to Nitro group, peri to Nitrogen
C8a149-154Bridgehead, adjacent to Nitrogen

The Role of Computational Chemistry in Spectral Prediction

For a molecule as complex as this compound, computational methods are invaluable for obtaining more precise chemical shift predictions.[10] Density Functional Theory (DFT) calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, have become a standard and accurate tool for this purpose.[11][12][13]

Workflow for Computational ¹³C NMR Prediction

The process involves several key steps, which can be visualized as follows:

G cluster_0 Computational Prediction Workflow A 1. 3D Molecular Model Construction B 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B Initial Structure C 3. NMR Shielding Tensor Calculation (GIAO Method) B->C Lowest Energy Conformer D 4. Reference Scaling (vs. TMS) C->D Isotropic Shielding Values E 5. Predicted ¹³C NMR Spectrum D->E Calculated Chemical Shifts (δ, ppm)

Caption: A typical workflow for predicting ¹³C NMR chemical shifts using DFT-GIAO calculations.

This computational approach provides a theoretical spectrum that can be directly compared with experimental data, greatly aiding in the unambiguous assignment of each carbon signal. For molecules containing heavy atoms like bromine, relativistic effects should be considered for the highest accuracy.[14][15]

Experimental Protocol for Data Acquisition

Obtaining a high-quality ¹³C NMR spectrum is contingent on proper sample preparation and the selection of appropriate instrument parameters.[16]

Step-by-Step Experimental Methodology

  • Sample Preparation:

    • Weigh approximately 20-50 mg of this compound.[17] A higher concentration is generally better for ¹³C NMR due to its low natural abundance.[18]

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean vial.

    • If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Solid impurities will degrade the magnetic field homogeneity and broaden the spectral lines.

    • Cap the NMR tube securely and label it clearly.[19]

  • NMR Instrument Parameters (based on a 400 MHz spectrometer):

    • Experiment: ¹³C observe with proton decoupling (e.g., zgpg30 on a Bruker instrument).

    • Solvent: Specify the deuterated solvent used (e.g., CDCl₃). The instrument will use the deuterium signal for locking the magnetic field.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C and the presence of multiple quaternary carbons, a significant number of scans will be required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (D1): A delay of 1-2 seconds is a reasonable starting point.

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Spectral Width (SW): A range of 0-200 ppm is generally sufficient for most organic molecules.

    • Tuning and Matching: Ensure the probe is properly tuned to the ¹³C frequency and matched to the impedance of the instrument.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Experimental Workflow Diagram

G cluster_1 Experimental Workflow P1 Sample Weighing (20-50 mg) P2 Dissolution in Deuterated Solvent (0.6 mL) P1->P2 P3 Filtration into NMR Tube P2->P3 P4 NMR Spectrometer Setup (Tuning, Locking, Shimming) P3->P4 P5 Data Acquisition (¹³C Proton Decoupled) P4->P5 P6 Data Processing (FT, Phasing, Calibration) P5->P6 P7 Final ¹³C Spectrum P6->P7

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-Bromo-2-chloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-Bromo-2-chloro-6-nitroquinoline, a key intermediate in pharmaceutical synthesis. This document delves into the foundational principles of mass spectrometry relevant to halogenated nitroaromatic compounds, offering field-proven insights into experimental design, from sample preparation to data interpretation. We will explore the rationale behind selecting appropriate ionization techniques, predict the characteristic isotopic patterns, and elucidate the probable fragmentation pathways. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary expertise to confidently analyze this and structurally similar molecules, ensuring data integrity and accelerating research endeavors.

Introduction: The Significance of this compound

This compound is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its quinoline core is a prevalent scaffold in a wide array of biologically active molecules. The presence of bromo, chloro, and nitro functional groups provides multiple reaction sites for synthetic modifications, making it a valuable building block for novel therapeutic agents.[1]

Accurate and unambiguous characterization of this molecule and its derivatives is paramount for ensuring the quality and efficacy of downstream products. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide will provide a detailed roadmap for the successful mass spectrometric analysis of this compound.

Foundational Mass Spectrometry Principles for a Halogenated Nitroaromatic

A successful mass spectrometric analysis begins with a thorough understanding of the analyte's chemical properties and how they influence its behavior within the instrument. This compound possesses several key features that dictate the analytical strategy: a stable aromatic system, two different halogen atoms, and a nitro group.

Isotopic Abundance: The Halogen Signature

A defining characteristic in the mass spectrum of a compound containing chlorine and bromine is the distinctive pattern of its molecular ion peak. This pattern arises from the natural isotopic abundances of these elements. Chlorine has two stable isotopes, ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%), in a roughly 3:1 ratio. Bromine also has two stable isotopes, ⁷⁹Br (≈50.7%) and ⁸¹Br (≈49.3%), in an almost 1:1 ratio.

For this compound, the presence of one bromine and one chlorine atom will result in a characteristic cluster of peaks for the molecular ion (M⁺) and any fragments containing both halogens. This cluster will have peaks at M, M+2, and M+4, with a predictable relative intensity ratio.

IonContributing IsotopesExpected Relative Abundance
MC₉H₄⁷⁹Br³⁵ClN₂O₂Highest
M+2C₉H₄⁸¹Br³⁵ClN₂O₂ & C₉H₄⁷⁹Br³⁷ClN₂O₂Intermediate
M+4C₉H₄⁸¹Br³⁷ClN₂O₂Lowest

This unique isotopic signature is a powerful tool for confirming the presence of both bromine and chlorine in the molecule.

Experimental Strategy: From Sample to Spectrum

A robust and reproducible mass spectrometric workflow is essential for obtaining high-quality data. This section outlines a step-by-step approach to the analysis of this compound.

Sample Preparation: Ensuring Analytical Integrity

The initial step in any analysis is meticulous sample preparation. The goal is to introduce the analyte into the mass spectrometer in a suitable solvent and at an appropriate concentration, free from interfering contaminants.

Protocol 1: Standard Sample Preparation

  • Solvent Selection: Due to its aromatic nature, this compound is expected to be soluble in common organic solvents. A suitable starting point is a high-purity (LC-MS grade) solvent such as acetonitrile or methanol.

  • Stock Solution Preparation: Accurately weigh a small amount (e.g., 1 mg) of this compound and dissolve it in a known volume (e.g., 1 mL) of the chosen solvent to create a stock solution.

  • Working Solution Preparation: Perform serial dilutions of the stock solution to achieve a final concentration suitable for the mass spectrometer being used (typically in the low µg/mL to ng/mL range). The optimal concentration should be determined empirically to achieve good signal-to-noise without causing detector saturation.

  • Filtration (Optional): If the sample is suspected to contain particulate matter, filter the final working solution through a 0.22 µm syringe filter to prevent clogging of the instrument's fluidics.

Diagram: Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation a Weigh Compound b Dissolve in Solvent a->b c Serial Dilution b->c d Filtration c->d e Ionization (EI or ESI) d->e Inject f Mass Analyzer e->f g Detector f->g h Data Acquisition g->h i Molecular Ion Identification h->i Process j Isotopic Pattern Analysis i->j k Fragmentation Analysis j->k l Structure Elucidation k->l

Caption: A generalized workflow for the mass spectrometric analysis.

Choosing the Right Ionization Technique

The choice of ionization technique is critical and depends on the analyte's properties and the desired information. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable options.

  • Electron Ionization (EI): This is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons.[2] This typically leads to extensive fragmentation, providing a detailed fingerprint of the molecule that is highly reproducible and useful for library matching. Given the stability of the quinoline ring system, a discernible molecular ion should still be observable. EI is often coupled with Gas Chromatography (GC-MS).

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that generates ions from a solution.[3] It typically produces protonated molecules ([M+H]⁺) with minimal fragmentation, making it ideal for accurate molecular weight determination. ESI is commonly interfaced with Liquid Chromatography (LC-MS). For compounds with a nitro group, negative ion mode ESI can also be effective.

Recommendation: For initial characterization and confirmation of molecular weight, ESI is the preferred method due to its soft nature. For detailed structural elucidation and potential library searching, EI would provide valuable fragmentation information.

Protocol 2: Instrument Setup (ESI-MS)

  • Ionization Mode: Positive ion mode is a good starting point to observe the protonated molecule [M+H]⁺.

  • Capillary Voltage: Optimize in the range of 3-4 kV.

  • Drying Gas Flow and Temperature: Adjust to ensure efficient desolvation. Typical values might be 5-10 L/min and 250-350 °C, respectively.

  • Nebulizer Pressure: Optimize to achieve a stable spray (e.g., 30-50 psi).

  • Mass Range: Set to scan a range that includes the expected molecular weight (e.g., m/z 100-500).

Interpreting the Mass Spectrum: From Peaks to Structure

The Molecular Ion: The First Clue

The molecular ion peak (or in the case of ESI, the protonated molecule peak) is the most critical piece of information in the mass spectrum. For this compound (C₉H₄BrClN₂O₂), the monoisotopic mass is approximately 285.91 g/mol .[4]

  • In EI-MS: Expect a molecular ion (M⁺) cluster around m/z 286.

  • In ESI-MS (positive mode): Expect a protonated molecule ([M+H]⁺) cluster around m/z 287.

As discussed, this peak will not be a single line but a cluster due to the halogen isotopes.

Predicted Fragmentation Pathways

While no specific mass spectrum for this compound is readily available in public databases, we can predict its fragmentation based on the known behavior of related compounds. The fragmentation will be influenced by the stability of the quinoline ring and the nature of the substituents.

Common Fragmentation Reactions for Nitroaromatic Compounds:

  • Loss of NO₂: A common fragmentation pathway for nitroaromatics is the loss of the nitro group as a radical (•NO₂), resulting in a peak at [M - 46]⁺.

  • Loss of NO: Another possibility is the loss of nitric oxide (NO), often preceded by a rearrangement, leading to a peak at [M - 30]⁺.

  • Loss of O: A less common fragmentation is the loss of an oxygen atom from the nitro group, giving a peak at [M - 16]⁺.

Fragmentation of the Quinoline Ring System:

  • The quinoline ring itself is quite stable. However, fragmentation can occur, often initiated by the loss of substituents.

  • Loss of halogens: Cleavage of the C-Br and C-Cl bonds can occur, leading to fragments corresponding to the loss of Br• (79/81 Da) or Cl• (35/37 Da).

Predicted Major Fragments for this compound (EI-MS):

Fragment IonDescriptionPredicted m/z (using most abundant isotopes ⁷⁹Br, ³⁵Cl)
[M - NO₂]⁺Loss of the nitro group240
[M - NO₂ - Cl]⁺Subsequent loss of chlorine205
[M - NO₂ - Br]⁺Subsequent loss of bromine161
[M - Br]⁺Loss of bromine radical207
[M - Cl]⁺Loss of chlorine radical251

Diagram: Predicted Fragmentation Pathway

fragmentation_pathway cluster_primary cluster_secondary M [M]⁺ m/z 286/288/290 F1 [M - NO₂]⁺ m/z 240/242/244 M->F1 - NO₂ F2 [M - Br]⁺ m/z 207/209 M->F2 - Br F3 [M - Cl]⁺ m/z 251/253 M->F3 - Cl F1a [M - NO₂ - Cl]⁺ m/z 205/207 F1->F1a - Cl F1b [M - NO₂ - Br]⁺ m/z 161/163 F1->F1b - Br

Caption: Predicted major fragmentation pathways for this compound.

Tandem Mass Spectrometry (MS/MS) for Enhanced Structural Confirmation

For unambiguous structural confirmation, tandem mass spectrometry (MS/MS) is an invaluable tool. In an MS/MS experiment, the molecular ion (or a fragment ion) is isolated and then subjected to further fragmentation. This allows for the establishment of clear relationships between precursor and product ions, confirming the proposed fragmentation pathways.

Protocol 3: Tandem Mass Spectrometry (MS/MS) Experiment

  • Precursor Ion Selection: In the first mass analyzer, isolate the protonated molecule [M+H]⁺ (e.g., m/z 287).

  • Collision-Induced Dissociation (CID): In a collision cell, the isolated ions are collided with an inert gas (e.g., argon or nitrogen) to induce fragmentation. The collision energy should be optimized to produce a rich spectrum of fragment ions.

  • Product Ion Analysis: The resulting fragment ions are analyzed in the second mass analyzer.

  • Data Analysis: The resulting product ion spectrum will show the fragments that originate directly from the selected precursor ion, providing strong evidence for the molecular structure.

Conclusion: A Self-Validating Approach

The mass spectrometric analysis of this compound is a multi-faceted process that relies on a sound understanding of the molecule's chemical properties and the principles of mass spectrometry. By carefully selecting the ionization technique, predicting and observing the characteristic isotopic patterns, and systematically analyzing the fragmentation data, a high degree of confidence in the structural assignment can be achieved. The use of tandem mass spectrometry provides a further layer of validation, ensuring the integrity of the analytical results. This guide provides the framework for developing a robust and reliable analytical method for this important pharmaceutical intermediate and its analogues, thereby supporting the advancement of drug discovery and development.

References

  • Chemistry LibreTexts. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • Bitesize Bio. (2022, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]

Sources

solubility of 3-Bromo-2-chloro-6-nitroquinoline in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Bromo-2-chloro-6-nitroquinoline in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key intermediate in pharmaceutical research, notably in the development of novel therapeutic agents.[1] Its utility in synthesis is profoundly influenced by its solubility in various organic solvents, which dictates reaction conditions, purification strategies, and formulation possibilities. This guide provides a comprehensive framework for understanding and determining the solubility of this compound. Due to the absence of extensive published solubility data, this document focuses on the theoretical principles governing the solubility of this compound, detailed experimental protocols for its determination, and the analytical methods required for accurate quantification.

Introduction: The Significance of Solubility in Drug Discovery

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that impacts every stage of drug development. For a synthetic intermediate like this compound, solubility dictates the choice of reaction media, influences reaction kinetics, and is paramount for effective purification and isolation of products. In later stages, the solubility profile of a final compound will affect its bioavailability and formulation. Understanding the solubility of this particular quinoline derivative is therefore a foundational step for its effective application in medicinal chemistry and materials science.[1]

Physicochemical Properties and Theoretical Solubility Considerations

Molecular Structure:

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₉H₄BrClN₂O₂[3]
Molecular Weight287.50 g/mol [3][4]
XLogP3-AA3.7[3]
Hydrogen Bond Acceptor Count3[3]
Topological Polar Surface Area58.7 Ų[3][4]

The "like dissolves like" principle is a fundamental concept in predicting solubility.[5] this compound possesses a largely aromatic and halogenated structure, suggesting a nonpolar character. However, the presence of the nitro group and the nitrogen atom in the quinoline ring introduces polarity and hydrogen bond accepting capabilities. The calculated XLogP3-AA value of 3.7 indicates a preference for lipophilic (nonpolar) environments over hydrophilic (polar) ones.

Based on these properties, we can hypothesize:

  • High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform) and some polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) that can interact with the polar nitro group.

  • Moderate Solubility: Likely in polar protic solvents with significant nonpolar character (e.g., longer-chain alcohols like butanol) and aromatic hydrocarbons (e.g., toluene).

  • Low Solubility: Expected in highly polar protic solvents like water and lower alcohols (e.g., methanol, ethanol), as well as in very nonpolar aliphatic hydrocarbons (e.g., hexane, cyclohexane).

Experimental Determination of Solubility

A systematic approach is required to experimentally determine the solubility of this compound. The following sections outline a robust protocol.

Materials and Equipment
  • This compound (purity ≥96%)

  • A range of common organic solvents (HPLC grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Calibrated micropipettes

  • HPLC or UV-Vis spectrophotometer

  • Syringe filters (0.22 µm)

  • Glass vials with screw caps

Experimental Workflow

The following diagram illustrates the workflow for determining the equilibrium solubility of the compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess compound into vial prep2 Add known volume of solvent prep1->prep2 Step 1 equil1 Seal vial and place in thermostatic shaker prep2->equil1 equil2 Agitate at constant temperature (e.g., 25°C) for 24-48h equil1->equil2 Step 2 sep1 Centrifuge to pellet undissolved solid equil2->sep1 sep2 Carefully withdraw supernatant sep1->sep2 Step 3 ana1 Filter supernatant (0.22 µm syringe filter) sep2->ana1 ana2 Dilute aliquot with appropriate solvent ana1->ana2 Step 4 ana3 Quantify concentration via HPLC or UV-Vis ana2->ana3

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Accurately pipette a known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate.[5]

  • Phase Separation:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant, being cautious not to disturb the solid pellet.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulates.

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometric method.[6][7]

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample) x (Dilution factor)

Analytical Method for Quantification

High-Performance Liquid Chromatography (HPLC) is the preferred method for the accurate quantification of quinoline derivatives.[8][9]

  • Column: A C18 reverse-phase column is suitable for this type of analysis.[7]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often effective.[7][8]

  • Detection: A Diode Array Detector (DAD) or a UV detector set to an appropriate wavelength (e.g., 225 nm) can be used.[7]

  • Calibration: A calibration curve should be prepared using standard solutions of this compound of known concentrations.

Safety and Handling

This compound is a halogenated nitroaromatic compound and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety glasses, and a lab coat.[10]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10]

  • Hazards: Aromatic nitrocompounds can be toxic and may cause adverse health effects upon exposure.[11][12] Halogenated organic solvents also present their own set of hazards, including potential carcinogenicity and organ damage.[10]

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.

G cluster_hazard Core Hazard: this compound cluster_ppe Required PPE cluster_controls Engineering & Procedural Controls compound Halogenated Nitroaromatic ppe1 Safety Goggles compound->ppe1 Protects Eyes ppe2 Nitrile Gloves compound->ppe2 Prevents Skin Contact ctrl1 Use in Fume Hood compound->ctrl1 Mitigates Inhalation ctrl2 Avoid Inhalation/Contact compound->ctrl2 Procedural Safeguard ppe3 Lab Coat ctrl3 Proper Waste Disposal

Caption: Safety and Handling Precautions.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

SolventClassificationSolubility at 25°C (mg/mL)
DichloromethaneChlorinatedExperimental Value
ChloroformChlorinatedExperimental Value
N,N-Dimethylformamide (DMF)Polar AproticExperimental Value
Dimethyl Sulfoxide (DMSO)Polar AproticExperimental Value
AcetoneKetoneExperimental Value
Ethyl AcetateEsterExperimental Value
TolueneAromatic HydrocarbonExperimental Value
MethanolPolar Protic (Alcohol)Experimental Value
EthanolPolar Protic (Alcohol)Experimental Value
IsopropanolPolar Protic (Alcohol)Experimental Value
HexaneNonpolar AliphaticExperimental Value
WaterPolar ProticExperimental Value

Conclusion

While direct solubility data for this compound is scarce, a combination of theoretical prediction and systematic experimental determination provides a robust pathway to understanding its behavior in common organic solvents. The protocols and analytical methods detailed in this guide offer a comprehensive framework for researchers to generate reliable solubility data, thereby facilitating the compound's effective use in synthesis, purification, and the broader context of drug discovery and development.

References

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physical and chemical properties of 3-Bromo-2-chloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-2-chloro-6-nitroquinoline: Properties, Reactivity, and Applications

Introduction: A Versatile Heterocyclic Building Block

This compound is a highly functionalized heterocyclic compound built upon the privileged quinoline scaffold. The strategic placement of three distinct functional groups—a nitro group and two different halogens (bromine and chlorine)—on the quinoline core makes it a uniquely reactive and versatile intermediate for chemical synthesis.[1] Quinoline and its derivatives are of paramount importance in medicinal chemistry and materials science, forming the structural basis for a wide range of bioactive molecules and functional materials.[2][3][4][5] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the physicochemical properties, chemical reactivity, synthetic applications, and handling considerations for this compound, underscoring its value as a key building block in modern chemical research.

Physicochemical and Structural Properties

While extensive experimental data for this compound is not widely published, its core properties can be summarized from available data and computational predictions. The compound presents as a light yellow solid under standard conditions and requires refrigerated storage to ensure long-term stability.[1]

Data Summary Table
PropertyValueSource
CAS Number 296759-32-5[1][6]
Molecular Formula C₉H₄BrClN₂O₂[1][6]
Molecular Weight 287.5 g/mol [1]
Appearance Light yellow solid[1]
Purity ≥ 96% (Assay)[1]
Storage Conditions 0–8 °C[1]
Topological Polar Surface Area 58.7 Ų[6]
Hydrogen Bond Acceptor Count 3[6]
Molecular Structure

The structure of this compound is defined by a bicyclic aromatic system with substituents at the 2, 3, and 6 positions.

cluster_reactivity Key Reaction Sites cluster_products Resulting Scaffolds Main This compound C3_Br C3-Br Bond (Primary site for cross-coupling) Main->C3_Br e.g., Suzuki, Heck (Pd-catalyzed) C2_Cl C2-Cl Bond (Nucleophilic substitution) Main->C2_Cl e.g., Nu- (amines, alkoxides) (SNA r) Nitro NO2 Group (Reduction to amine) Main->Nitro e.g., SnCl2, H2/Pd Aryl 3-Aryl/Alkenyl-2-chloro- 6-nitroquinoline C3_Br->Aryl Amine 2-Amino-3-bromo- 6-nitroquinoline C2_Cl->Amine Aminoquinoline 3-Bromo-2-chloro- 6-aminoquinoline Nitro->Aminoquinoline cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Activation cluster_step3 Step 3: Chlorination cluster_step4 Step 4: Bromination A 1. Synthesis of 6-Nitroquinoline B 2. N-Oxidation C 3. Chlorination at C2 D 4. Bromination at C3 E Final Product s1_start 4-Nitroaniline + Glycerol s1_reagent H2SO4, Oxidant (e.g., As2O5) s1_product 6-Nitroquinoline s1_reagent->s1_product Skraup Reaction s2_reagent m-CPBA or H2O2/AcOH s2_product 6-Nitroquinoline-N-oxide s2_reagent->s2_product s3_reagent POCl3 s3_product 2-Chloro-6-nitroquinoline s3_reagent->s3_product s4_reagent Br2, H2SO4/Ag2SO4 s4_product This compound s4_reagent->s4_product Electrophilic Bromination

Caption: A representative multi-step workflow for the synthesis of the title compound.

Step-by-Step Methodology

Disclaimer: This is a theoretical protocol. It must be adapted and optimized with appropriate safety precautions in a laboratory setting.

  • Synthesis of 6-Nitroquinoline :

    • In a fume hood, cautiously add concentrated sulfuric acid to a mixture of 4-nitroaniline, glycerol, and a mild oxidizing agent (e.g., arsenic pentoxide or iodine).

    • Heat the mixture carefully. The reaction is highly exothermic and requires careful temperature control.

    • After the reaction is complete (monitored by TLC), cool the mixture and pour it onto ice.

    • Neutralize with a base (e.g., NaOH solution) until the product precipitates.

    • Filter, wash with water, and purify the crude 6-nitroquinoline by recrystallization or column chromatography.

  • Synthesis of 6-Nitroquinoline-N-oxide :

    • Dissolve 6-nitroquinoline in a suitable solvent like acetic acid or chloroform.

    • Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide portion-wise while maintaining the temperature.

    • Stir until the starting material is consumed.

    • Work up the reaction by washing with a reducing agent solution (e.g., sodium bisulfite) and then a base (e.g., sodium bicarbonate).

    • Isolate the N-oxide product.

  • Synthesis of 2-Chloro-6-nitroquinoline :

    • Treat the 6-nitroquinoline-N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃), often with gentle heating.

    • This reaction introduces the chlorine atom at the C2 position.

    • Carefully quench the reaction mixture by pouring it onto ice.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Purify the resulting 2-chloro-6-nitroquinoline.

  • Synthesis of this compound :

    • Dissolve 2-chloro-6-nitroquinoline in concentrated sulfuric acid.

    • Add a catalyst like silver sulfate (Ag₂SO₄) to facilitate the electrophilic substitution.

    • Slowly add molecular bromine (Br₂) to the mixture at a controlled temperature.

    • Stir until bromination is complete. The electron-withdrawing nature of the chloro and nitro groups directs bromination to the C3 position.

    • Pour the reaction mixture onto ice, neutralize, and extract the final product.

    • Purify by column chromatography to yield this compound.

Safety and Handling

Comprehensive toxicological data for this compound is not available. T[7]herefore, the compound must be handled with the precautions appropriate for a novel research chemical.

  • Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and chemical-resistant gloves. *[8] Engineering Controls : Handle the compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. *[8] First Aid : In case of skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek immediate medical attention in case of significant exposure. *[7] Storage : Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

This compound stands out as a high-value synthetic intermediate. Its dense and varied functionalization provides a platform for selective, stepwise chemical modifications. The differential reactivity of the two halogen atoms is a key feature that enables its use in sophisticated synthetic strategies aimed at producing novel pharmaceuticals and advanced materials. For medicinal and synthetic chemists, understanding the properties and reactivity of this building block opens the door to a vast chemical space of potentially valuable quinoline derivatives.

References

  • Al-Ostath, A. et al. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. (2022-06-24). [Link]

  • Various Authors. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

  • PubChem. 3-Bromo-6-chloro-8-nitroquinoline. [Link]

  • Wang, D. et al. Application of Quinoline Ring in Structural Modification of Natural Products. Molecules. (2022). [Link]

  • Figadère, B. et al. The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates. Molecules. (2022-04-02). [Link]

  • Exploring Applications of Quinoline Derivatives in Chemical Synthesis. Whitepaper. [Link]

  • PubChem. 6-Nitroquinoline. [Link]

  • PubChem. 3-Benzyl-6-bromo-2-chloroquinoline. [Link]

  • PubChem. 6-Bromo-2-chloroquinoline. [Link]

  • PubChem. 3-Bromo-2-chloro-6-methylpyridine. [Link]

  • FlinnScientific. Halogen Reactivity Series Demonstration. (2016-10-01). YouTube. [Link]

  • ChemistryTuition.Net. Reactivity of the Halogens. (2015-10-20). YouTube. [Link]

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A Technical Guide to the Biological Activity of Nitroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Quinoline Scaffold and the Influence of the Nitro Group

The quinoline scaffold, a fusion of a benzene and a pyridine ring, represents what is known in medicinal chemistry as a "privileged structure".[1][2][3] Its derivatives, both natural and synthetic, exhibit a vast spectrum of biological activities, making them foundational components in drug discovery.[2][4][5] The introduction of a nitro (NO₂) group onto this scaffold dramatically alters its electronic properties and metabolic fate, unlocking a potent, albeit complex, range of biological effects. This guide provides an in-depth exploration of the multifaceted activities of nitroquinoline derivatives, focusing on the mechanistic underpinnings of their actions, from mutagenesis and carcinogenesis to antimicrobial and anticancer potential. We will dissect the key structure-activity relationships and provide validated experimental frameworks for their investigation.

Section 1: The Dichotomy of Nitroquinolines: Carcinogenesis and Mutagenicity

The most extensively studied nitroquinoline derivative is 4-nitroquinoline 1-oxide (4-NQO). It is a potent mutagen and a well-established chemical carcinogen used to induce tumors in animal models, particularly for oral squamous cell carcinoma (OSCC).[6][7][8][9] The study of 4-NQO provides a foundational understanding of how nitroquinolines can exert genotoxic effects.

Mechanism of Genotoxicity: Metabolic Activation is Key

4-NQO itself is a pro-carcinogen; its toxicity is contingent upon its metabolic activation within the cell.[9] This multi-step process is a critical concept for any researcher in this field.

  • Reduction to a Reactive Intermediate: The primary step is the enzymatic reduction of the nitro group. Nitroreductase enzymes (EC 1.7.1.9) utilize NAD(P)H to reduce 4-NQO to its proximate carcinogen, 4-hydroxyaminoquinoline 1-oxide (4-HAQO).[9][10][11][12]

  • Formation of an Electrophile: 4-HAQO is then further activated, often through an enzymatic reaction involving seryl-tRNA synthetase, to an electrophilic reactant, seryl-4HAQO.[10][13]

  • DNA Adduct Formation: This highly reactive electrophile covalently binds to DNA, forming stable quinolone monoadducts, primarily with purine bases (guanine and adenine).[9][10][11][14] These bulky adducts distort the DNA helix, disrupting replication and transcription.[10][15]

The Dual Threat: DNA Adducts and Oxidative Stress

Beyond direct DNA adduction, the metabolism of 4-NQO initiates a cascade of oxidative stress. The enzymatic reduction of the nitro group can generate reactive oxygen species (ROS) like superoxide radicals and hydrogen peroxide.[10][13][15] This secondary mechanism contributes significantly to its genotoxicity.

  • Oxidative DNA Damage: ROS can directly damage DNA, leading to the formation of lesions such as 8-hydroxydeoxyguanosine (8-OHdG), a well-known marker of oxidative stress.[7][9][10] If not repaired, these lesions can lead to G-to-T transversion mutations.[10]

  • Tumor Promotion: The resulting state of chronic oxidative stress can also contribute to the promotion phase of carcinogenesis.[1][13]

The dual mechanism of direct DNA adduction and induction of oxidative stress makes 4-NQO a powerful tool for studying carcinogenesis, as it mimics the multi-step progression of human cancers.[6][7][8]

G Figure 1: Metabolic Activation and Genotoxic Mechanisms of 4-NQO cluster_0 Cellular Environment NQO 4-Nitroquinoline 1-Oxide (4-NQO, Pro-carcinogen) HAQO 4-Hydroxyaminoquinoline 1-Oxide (4-HAQO, Proximate Carcinogen) NQO->HAQO Nitroreductase (Enzymatic Reduction) ROS Reactive Oxygen Species (ROS) NQO->ROS Redox Cycling Electrophile Electrophilic Species (e.g., seryl-4HAQO) HAQO->Electrophile Further Activation Adducts Bulky DNA Adducts (Guanine, Adenine) Electrophile->Adducts Covalent Binding Mutation Mutations & Genomic Instability Adducts->Mutation OxidativeDamage Oxidative DNA Damage (e.g., 8-OHdG) ROS->OxidativeDamage Oxidation OxidativeDamage->Mutation Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Caption: Metabolic Activation and Genotoxic Mechanisms of 4-NQO.

Section 2: Therapeutic Potential: Antimicrobial and Anticancer Activities

While the genotoxicity of some derivatives is a major concern, others have been developed as therapeutic agents, leveraging different mechanisms of action that are selectively toxic to pathogens or cancer cells.

Antimicrobial Activity

Nitroquinoline derivatives, most notably Nitroxoline (5-nitro-8-hydroxyquinoline), have been used as antimicrobial agents for treating urinary tract infections.[16][17][18] Their efficacy stems from a mechanism distinct from many classic antibiotics, making them valuable in an era of growing resistance.[17]

  • Mechanism: Metal Ion Chelation: The primary antimicrobial mechanism is the chelation of essential divalent metal cations, such as zinc (Zn²⁺) and iron (Fe²⁺).[16][17] This disrupts the function of crucial metalloenzymes within bacteria, interfering with homeostasis and key metabolic processes.[17] Some studies suggest these compounds act as metallophores, inducing an overload of certain metal ions like copper and zinc inside the bacterial cell.[17]

  • Broad Spectrum: Nitroxoline has demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi.[16] Newer derivatives show promise in disrupting bacterial outer membranes and inhibiting biofilm formation, a key factor in chronic infections.[17][19]

Anticancer Activity

The anticancer potential of nitroquinolines is an area of intense research.[20][21] Unlike the genotoxic mechanism of 4-NQO, therapeutic candidates are often designed to selectively target cancer cells through mechanisms like enzyme inhibition or induction of apoptosis.

  • Enzyme Inhibition: A primary strategy is the inhibition of key enzymes in cancer cell signaling pathways.[22] Derivatives have been designed to target protein kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor angiogenesis and proliferation.[22][23][24] Others have been shown to inhibit DNA methyltransferases, polymerases, and base excision repair glycosylases.[25]

  • Induction of Oxidative Stress and Apoptosis: Certain derivatives, such as 8-hydroxy-5-nitroquinoline, exert potent cytotoxic effects against cancer cells by increasing intracellular ROS generation, an effect enhanced by the presence of copper.[26][27] This overwhelming oxidative stress can trigger programmed cell death (apoptosis).

  • Structure-Activity Relationship (SAR): The position and nature of substituents on the quinoline ring are critical for anticancer activity.[20][28] For example, studies have shown that bulky alkoxy groups at position-7 and specific amino side chains at position-4 can significantly enhance antiproliferative potency.[28]

G Figure 2: Key Therapeutic Mechanisms of Nitroquinoline Derivatives cluster_antimicrobial Antimicrobial Action cluster_anticancer Anticancer Action Antimicrobial Nitroquinoline Derivative (e.g., Nitroxoline) Chelation Metal Ion Chelation (Zn²⁺, Fe²⁺, Cu²⁺) Antimicrobial->Chelation Enzyme_Inhibition_Microbe Bacterial Metalloenzyme Inhibition Chelation->Enzyme_Inhibition_Microbe Homeostasis Disruption of Bacterial Metal Homeostasis Chelation->Homeostasis Cell_Death_Microbe Bacterial Cell Death / Growth Inhibition Enzyme_Inhibition_Microbe->Cell_Death_Microbe Homeostasis->Cell_Death_Microbe Anticancer Nitroquinoline Derivative Kinase_Inhibition Kinase Inhibition (e.g., EGFR, VEGFR-2) Anticancer->Kinase_Inhibition ROS_Cancer Induction of ROS Anticancer->ROS_Cancer Signaling Blocks Proliferation & Angiogenesis Signaling Kinase_Inhibition->Signaling Apoptosis Induction of Apoptosis ROS_Cancer->Apoptosis Signaling->Apoptosis G Figure 3: Experimental Workflow for Evaluating a Novel Nitroquinoline Derivative cluster_antimicrobial Antimicrobial Path cluster_anticancer Anticancer Path Start Synthesis & Purification of Novel Derivative Screening Primary Biological Screening (e.g., Cytotoxicity, Antimicrobial Zone of Inhibition) Start->Screening MIC Quantitative Assay: Determine MIC/MBC Screening->MIC If Antimicrobial Activity IC50 Quantitative Assay: Determine IC50 on Cancer Cell Lines Screening->IC50 If Cytotoxic Activity Spectrum Spectrum of Activity (Gram+/-, Fungi) MIC->Spectrum Mechanism_A Mechanism of Action (e.g., Chelation, Biofilm Assay) Spectrum->Mechanism_A Genotox Genotoxicity Assessment (Ames Test, Comet Assay) Mechanism_A->Genotox Selectivity Selectivity Index (Cancer vs. Normal Cells) IC50->Selectivity Mechanism_C Mechanism of Action (e.g., Apoptosis, Cell Cycle, Kinase Assay) Selectivity->Mechanism_C Mechanism_C->Genotox Animal In Vivo Efficacy & Toxicity (Animal Models) Genotox->Animal If Favorable Profile

Caption: Experimental Workflow for Evaluating a Novel Nitroquinoline Derivative.

Protocol: Ames Test for Mutagenicity

Causality: The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical. [29]It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (His⁻), meaning they cannot synthesize their own and require it for growth. The assay measures the ability of a test compound to cause mutations that revert the bacteria to a His⁺ state, allowing them to grow on a histidine-free medium. The inclusion of a liver extract (S9 fraction) is critical to detect pro-mutagens that require metabolic activation, directly mimicking the process observed with 4-NQO.

Methodology:

  • Strain Preparation: Grow overnight cultures of Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) in nutrient broth.

  • Metabolic Activation (S9 Mix): Prepare the S9 mix from induced rat liver homogenate. This mix contains the necessary enzymes for metabolizing pro-mutagens. Two sets of experiments should be run: with and without the S9 mix.

  • Exposure: In a test tube, combine 100 µL of the bacterial culture, 500 µL of S9 mix (or phosphate buffer for the non-activation test), and 50 µL of the test nitroquinoline derivative at various concentrations.

  • Controls:

    • Negative Control: Vehicle (e.g., DMSO) only. This establishes the baseline spontaneous reversion rate.

    • Positive Control (-S9): A known direct-acting mutagen (e.g., 4-NQO for TA100). [29]This validates the responsiveness of the bacterial strain.

    • Positive Control (+S9): A known pro-mutagen (e.g., 2-aminoanthracene). This validates the activity of the S9 mix.

  • Plating: After a brief pre-incubation (e.g., 20 min at 37°C), add 2 mL of molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions) to each tube, mix, and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies (His⁺) on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertants that is at least twice the background (negative control) count.

Protocol: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic or anti-proliferative effects.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, HCT-116 colon cancer) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the nitroquinoline derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

  • Controls:

    • Vehicle Control: Cells treated with the same concentration of vehicle (e.g., DMSO) as the test compound. This represents 100% cell viability.

    • Positive Control: A known anticancer drug (e.g., Doxorubicin). This validates the assay's sensitivity.

    • Blank Control: Medium only (no cells). This is for background subtraction.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Purple formazan crystals should become visible in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Section 4: Quantitative Data Summary

For effective drug development, comparative quantitative data is essential. The following tables summarize representative biological activities of various nitroquinoline derivatives compiled from the literature.

Table 1: Anticancer Activity of Selected Nitroquinoline Derivatives

Compound Cancer Cell Line IC₅₀ (µM) Key Observation Reference(s)
8-hydroxy-5-nitroquinoline (NQ) Human Cancer Lines 5-10 fold lower than Clioquinol Cytotoxicity enhanced by copper; induces ROS. ,[26] [27]
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine Human Tumor Lines < 1.0 Potent antiproliferative; triggers p53/Bax-dependent apoptosis. [28]
6-nitro-4-substituted quinazoline (derivative 6c) HCT-116, A549 Comparable to Gefitinib Superior inhibition of mutant EGFR; induces G2/M cell cycle arrest. [23]

| 5-anilinoquinazoline-8-nitro derivative (compound 6f) | VEGFR-2 Kinase Assay | 0.012 (12.0 nM) | Potent enzyme inhibitor but moderate cellular activity. | [24]|

Table 2: Antimicrobial Activity of Selected Nitroquinoline Derivatives

Compound Microorganism Strain MIC (µg/mL) Reference(s)
Nitroxoline Escherichia coli Clinical Isolates ~2–4 [17]
Nitroxoline Acinetobacter baumannii Clinical Isolates ~2–4 [17]
8-hydroxyquinoline derivatives (halogen, nitro, amino) S. aureus, E. faecalis ATCC & MRSA Varies [30]

| 4-Aminoquinoline-Hydrazone Hybrids | S. aureus, E. coli | Various | Varies | [31]|

Conclusion and Future Outlook

The nitroquinoline core is a template of profound biological duality. On one hand, derivatives like 4-NQO serve as invaluable tools for understanding the molecular basis of chemical carcinogenesis through their potent genotoxic and mutagenic actions. On the other, the scaffold provides a fertile ground for the development of novel therapeutics. The antimicrobial action of nitroxoline, centered on metal ion chelation, offers a strategy to combat resistant pathogens, while newer anticancer derivatives show promise in selectively targeting kinases and other pathways vital to tumor survival.

The future of this field lies in rational design. By elucidating the precise structure-activity relationships, researchers can fine-tune derivatives to enhance therapeutic efficacy while minimizing off-target toxicity, particularly genotoxicity. Advanced computational modeling, combined with the rigorous experimental workflows outlined in this guide, will be paramount in unlocking the full potential of nitroquinoline derivatives as next-generation drugs for infectious diseases and oncology.

References

  • Title: 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis. Source: PubMed URL: [Link]

  • Title: 4NQO Carcinogenesis: A Model of Oral Squamous Cell Carcinoma. Source: International Journal of Morphology URL: [Link]

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  • Title: 4-Nitroquinoline 1-oxide. Source: Wikipedia URL: [Link]

  • Title: 4NQO induced carcinogenesis: A mouse model for oral squamous cell carcinoma. Source: PubMed URL: [Link]

  • Title: Experimental databases on inhibition of the bacterial mutagenicity of 4-nitroquinoline 1-oxide and cigarette smoke. Source: PubMed URL: [Link]

  • Title: Antibacterial activity of nitroquinoline. Source: Sichuan Rongfeng Lianchuang Chemical Industry Co., Ltd URL: [Link]

  • Title: Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Source: NIH URL: [Link]

  • Title: Characterization of the Mutagenic Spectrum of 4-Nitroquinoline 1-Oxide (4-NQO) in Aspergillus nidulans by Whole Genome Sequencing. Source: NIH URL: [Link]

  • Title: Antimicrobial activity of clioquinol and nitroxoline: a scoping review. Source: PubMed Central (PMC) URL: [Link]

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  • Title: 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis. Source: ResearchGate URL: [Link]

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  • Title: Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors. Source: PubMed URL: [Link]

  • Title: Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Source: NIH URL: [Link]

  • Title: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Source: PubMed Central URL: [Link]

  • Title: Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition. Source: PubMed Central (PMC) URL: [Link]

  • Title: Examples of biologically active quinoline derivatives. Source: ResearchGate URL: [Link]

  • Title: Prostaglandin H synthase-dependent formation of the direct-acting mutagen 2-nitro-3-methylimidazo[4,5-f]quinoline (nitro-IQ) from IQ. Source: PubMed URL: [Link]

  • Title: [Molecular nature of the direct mutations induced by 4-nitro-quinoline-N-oxide and 3-methyl-4-nitroquinoline-N-oxide in the ADE2 gene of Saccharomyces cerevisiae]. Source: PubMed URL: [Link]

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  • Title: New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Source: PubMed Central (PMC) URL: [Link]

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Methodological & Application

Buchwald-Hartwig amination of 3-Bromo-2-chloro-6-nitroquinoline with primary amines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Regioselective Buchwald-Hartwig Amination of 3-Bromo-2-chloro-6-nitroquinoline

Authored by: A Senior Application Scientist

Introduction: Navigating the Complexities of Heteroaromatic C-N Bond Formation

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering an unparalleled method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its significance is particularly pronounced in pharmaceutical and materials science, where arylamine moieties are integral to the function of countless molecules.[3][4] This guide delves into a specific, yet challenging, application: the selective amination of this compound with primary amines.

This substrate presents a classic challenge of regioselectivity. With two distinct halogen atoms—a bromine at the C-3 position and a chlorine at the C-2 position—the reaction could, in principle, yield two different mono-amination products. Understanding and controlling this selectivity is paramount for any synthetic application. This document provides a comprehensive overview of the underlying principles, a detailed experimental protocol, and expert insights to empower researchers to successfully navigate this transformation. The substrate, this compound, is a valuable building block in medicinal chemistry, often used in the synthesis of compounds with antimicrobial, antimalarial, and anti-inflammatory properties.[5]

Part 1: The Principle of Regioselectivity

The cornerstone of this protocol is the predictable and high regioselectivity of the Buchwald-Hartwig amination on polyhalogenated substrates. The reaction proceeds via a catalytic cycle, with the initial, and often rate-determining, step being the oxidative addition of the aryl halide to a palladium(0) complex.[6] The relative reactivity of different carbon-halogen (C-X) bonds is the primary determinant of which position on the quinoline ring will react.

The established order of reactivity for oxidative addition is: C–I > C–Br > C–OTf > C–Cl [7][8][9]

This trend is governed by the bond dissociation energies (BDEs) of the respective C-X bonds; weaker bonds undergo oxidative addition more readily.[9] In the case of this compound, the C-Br bond at the C-3 position is significantly weaker and therefore more reactive than the C-Cl bond at the C-2 position. Consequently, the palladium catalyst will selectively insert into the C-Br bond, leading to the exclusive formation of the 3-amino-2-chloro-6-nitroquinoline product. This principle has been demonstrated in similar systems, such as the selective amination of 6-bromo-2-chloroquinoline.[10][11]

While the electron-withdrawing nitro group at the C-6 position activates the entire quinoline system, it does not alter the intrinsic reactivity order of the halogens. The inherent difference in bond strength between C-Br and C-Cl remains the dominant controlling factor.[9][12]

Part 2: Experimental Protocol

This section provides a detailed, step-by-step protocol for the selective mono-amination of this compound. The protocol is designed to be self-validating by including checkpoints and expected observations.

Experimental Workflow Diagram

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep1 Charge Schlenk tube with Pd precatalyst, ligand (if needed), and base. prep2 Add this compound. prep1->prep2 prep3 Seal, evacuate, and backfill with Argon (3x). prep2->prep3 reac1 Add anhydrous solvent via syringe. prep3->reac1 reac2 Add primary amine (1.1 - 1.2 equiv) via syringe. reac1->reac2 reac3 Heat reaction mixture (e.g., 80-100 °C) with stirring. reac2->reac3 reac4 Monitor progress by TLC or LC-MS. reac3->reac4 work1 Cool to room temperature. reac4->work1 work2 Quench with water or sat. aq. NH4Cl. work1->work2 work3 Extract with organic solvent (e.g., Ethyl Acetate). work2->work3 work4 Dry organic layer, filter, and concentrate. work3->work4 work5 Purify by column chromatography. work4->work5 end Pure 3-Amino Product work5->end Characterize Final Product (NMR, MS)

Caption: Step-by-step workflow for the Buchwald-Hartwig amination.

Materials & Equipment
Reagent/MaterialPurposeRecommended Grade
This compoundStarting Material>97% Purity
Primary Amine (e.g., Butylamine)NucleophileAnhydrous
BrettPhos Pd G3 PrecatalystPalladium Source & LigandN/A
Sodium tert-butoxide (NaOtBu)Base>98% Purity
TolueneSolventAnhydrous
Ethyl Acetate, HexanesSolvents for Work-up/ChromatographyACS Grade
Saturated aq. NH₄ClQuenching AgentN/A
Anhydrous MgSO₄ or Na₂SO₄Drying AgentN/A
Silica GelStationary Phase230-400 mesh

Equipment: Oven-dried Schlenk tube with a magnetic stir bar, argon/nitrogen line with a manifold, syringes, needles, heating block or oil bath, TLC plates, rotary evaporator, and column chromatography setup.

Step-by-Step Procedure

Note: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere (Argon or Nitrogen) using proper Schlenk line techniques.

  • Reaction Setup:

    • To an oven-dried Schlenk tube containing a magnetic stir bar, add the this compound (1.0 equiv, e.g., 287 mg, 1.0 mmol), BrettPhos Pd G3 precatalyst (0.02 equiv, 18 mg, 0.02 mmol), and sodium tert-butoxide (1.4 equiv, 135 mg, 1.4 mmol).

    • Seal the tube with a rubber septum.

    • Evacuate the tube under high vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents:

    • Through the septum, add anhydrous toluene (e.g., 5 mL) via an argon-flushed syringe.

    • Stir the mixture for a few minutes to dissolve the components.

    • Slowly add the primary amine (1.2 equiv, e.g., for butylamine, 120 µL, 1.2 mmol) via syringe.

  • Reaction Conditions:

    • Place the sealed Schlenk tube into a preheated heating block or oil bath set to 100 °C.

    • Stir the reaction vigorously for the duration of the heating.

    • Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 4-16 hours. The disappearance of the starting material spot indicates completion.

  • Work-up:

    • Once the reaction is complete, remove the tube from the heat and allow it to cool to room temperature.

    • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (approx. 10 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 3-amino-2-chloro-6-nitroquinoline product.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Part 3: Mechanism and Rationale

Understanding the "why" behind the protocol is crucial for troubleshooting and adaptation. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.

The Catalytic Cycle

G Pd0 L-Pd(0) Active Catalyst OA_complex L-Pd(II)(Ar)X Oxidative Adduct Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_complex [L-Pd(II)(Ar)(NHR')]+X- OA_complex->Amine_complex Amine Coordination (R'-NH₂) Amido_complex L-Pd(II)(Ar)(NR') Amido Complex Amine_complex->Amido_complex Deprotonation (Base, e.g., NaOtBu) Amido_complex->Pd0 Reductive Elimination Product Ar-NHR' (Product) Amido_complex->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the quinoline, forming a Pd(II) intermediate. This is the selectivity-determining step.[6]

  • Amine Coordination & Deprotonation: The primary amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (NaOtBu) then deprotonates the coordinated amine to form a palladium-amido complex.[1][13]

  • Reductive Elimination: The C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[1] The use of bulky, electron-rich phosphine ligands (like BrettPhos) is critical as they accelerate this final, often rate-limiting, step and prevent side reactions.[3][14]

Part 4: Troubleshooting and Expert Insights

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficiently inert atmosphere (O₂); Wet solvent or reagents.Use a fresh bottle of precatalyst or ensure it was stored properly. Improve Schlenk line technique. Use freshly distilled/dried solvent and ensure the amine is anhydrous.
Base degradation or insufficient amount.Use a fresh bottle of base (NaOtBu is hygroscopic). Ensure an adequate excess (1.4-2.0 equiv) is used.
Reaction temperature is too low.Increase the temperature in 10 °C increments, but do not exceed the solvent's boiling point or decomposition temperature of reagents.
Formation of Side Products Hydrodehalogenation (replacement of Br with H).This can occur if the amine has β-hydrogens. Using a bulkier ligand or a different solvent system (e.g., dioxane) can sometimes suppress this.[3]
Double amination (at both C-2 and C-3).Highly unlikely due to C-Cl inactivity. If observed, it suggests extremely harsh conditions. Reduce temperature and reaction time.
Difficult Purification Product co-elutes with ligand or starting material.Optimize the eluent system for column chromatography. A different solvent system (e.g., Dichloromethane/Methanol) may provide better separation.

References

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  • Singleton, D. A., et al. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects . ACS Catalysis. [Link]

  • Houk, K. N., et al. Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles . Journal of the American Chemical Society. [Link]

  • Dehaen, W., et al. Cross-Coupling Reactions of Polyhalogenated Heterocycles . ResearchGate. [Link]

  • Houk, K. N., et al. Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles . Journal of the American Chemical Society. [Link]

  • Le, C., et al. Unusual Reactivities of Polyhalogenated Heteroaromatic Substrates are Predictable-Magical Power of Quantum Mechanics . LinkedIn. [Link]

  • Hartwig, J. F., et al. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development . Journal of the American Chemical Society. [Link]

  • Lipshutz, B. H., et al. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions . JACS Au. [Link]

  • Lipshutz, B. H., et al. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions . JACS Au. [Link]

  • Buchwald, S. L., et al. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides . Chemical Science. [Link]

  • Hartwig, J. F., et al. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development . eScholarship, University of California. [Link]

  • Engle, K. M. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes . ACS Catalysis. [Link]

  • Boyle, R. G., et al. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain . The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]

  • Boyle, R. G., et al. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain . ResearchGate. [Link]

  • Daugulis, O. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands . University of Houston. [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

Sources

Application Notes and Protocols: Strategic Functionalization of 3-Bromo-2-chloro-6-nitroquinoline via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials.[1][2] Its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties.[1][3] The compound 3-Bromo-2-chloro-6-nitroquinoline represents a particularly valuable, yet challenging, building block. Its unique trifunctional nature—featuring two distinct halogen atoms at positions amenable to cross-coupling and a strongly electron-withdrawing nitro group—opens the door for highly controlled, sequential chemical modifications.[1]

Palladium-catalyzed cross-coupling reactions are the preeminent tools for forging carbon-carbon and carbon-heteroatom bonds in modern organic synthesis, a distinction recognized by the 2010 Nobel Prize in Chemistry.[4][5] These reactions offer unparalleled functional group tolerance and reliability.[4][6][7] When applied to a dihalogenated substrate like this compound, the primary challenge and opportunity lies in achieving regioselectivity: the ability to selectively functionalize one halogenated site over the other. This guide provides an in-depth exploration of the principles, protocols, and strategic considerations for leveraging palladium catalysis to precisely functionalize this versatile chemical intermediate.

PART 1: The Principle of Regioselectivity

The ability to selectively react at either the C3-Br or C2-Cl position is the cornerstone of any synthetic strategy involving this compound. This selectivity is governed by the fundamental mechanism of palladium-catalyzed cross-coupling, which almost invariably begins with the oxidative addition of the catalyst into a carbon-halogen bond.[8][9]

Causality Behind Selectivity: Bond Dissociation Energies

The rate of oxidative addition is directly influenced by the strength of the carbon-halogen bond. Weaker bonds are cleaved more readily, leading to faster reaction rates. The typical trend for bond dissociation energy (BDE) is:

C-Cl > C-Br > C-I

Consequently, the C-Br bond at the 3-position is significantly more reactive towards Pd(0) insertion than the C-Cl bond at the 2-position. This inherent reactivity difference provides a robust thermodynamic and kinetic basis for achieving high regioselectivity. Under carefully controlled conditions, it is possible to exclusively perform a cross-coupling reaction at the C3-Br position while leaving the C2-Cl position untouched, ready for a subsequent, distinct transformation.[10]

While this inherent reactivity difference is the primary driver, it can be further modulated by the choice of catalyst, ligands, and reaction conditions. For instance, highly active catalyst systems might begin to cleave the stronger C-Cl bond, especially at elevated temperatures or after prolonged reaction times, leading to a mixture of mono- and di-substituted products.[11] Therefore, precise control of reaction parameters is paramount.

G cluster_substrate Substrate cluster_catalyst Catalyst cluster_pathways Reaction Pathways cluster_products Products A This compound Pd Pd(0) Catalyst B Oxidative Addition at C3-Br (Faster) Pd->B Favored Pathway (Lower Bond Energy) C Oxidative Addition at C2-Cl (Slower) Pd->C Disfavored Pathway (Higher Bond Energy) D Selective C3-Coupling Product B->D E C2-Coupling Product (Side Product/Sequential Step) C->E G A 1. Reaction Setup (Substrate, Boronic Acid, Catalyst, Base) B 2. Inert Atmosphere (Evacuate/Backfill Ar/N₂) A->B C 3. Solvent Addition (Degassed Solvents) B->C D 4. Reaction (Heat & Stir) C->D E 5. Workup & Extraction (EtOAc/Water) D->E F 6. Purification (Column Chromatography) E->F G Pure C3-Coupled Product F->G G A 3-Bromo-2-chloro- 6-nitroquinoline B Step 1: Coupling at C3-Br (e.g., Suzuki Reaction) [Pd], Base, R¹-B(OH)₂ A->B Mild Conditions C Intermediate: 3-R¹-2-chloro-6-nitroquinoline B->C D Step 2: Coupling at C2-Cl (e.g., Buchwald-Hartwig) [Pd], Base, R²-NH₂ C->D More Forcing Conditions E Final Product: 3-R¹-2-(NHR²)-6-nitroquinoline D->E

Sources

Application Note: Strategic Synthesis of Kinase Inhibitors from 3-Bromo-2-chloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved kinase inhibitors.[1][2] This application note provides a detailed guide for researchers on the strategic synthesis of novel kinase inhibitors utilizing the versatile building block, 3-Bromo-2-chloro-6-nitroquinoline . We present a systematic approach that leverages the differential reactivity of the C-Br and C-Cl bonds to achieve selective, sequential functionalization through palladium-catalyzed cross-coupling reactions. This guide explains the causality behind the synthetic choices, provides detailed, step-by-step protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, and demonstrates the final modification of the nitro group to generate a diverse library of potential kinase inhibitors.

Introduction: The Quinoline Scaffold in Kinase Inhibitor Design

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] Consequently, the development of small molecule kinase inhibitors is a cornerstone of modern drug discovery.[1] The quinoline ring system is a highly successful scaffold in this arena due to its rigid, planar structure and its capacity for modification at multiple positions to optimize potency, selectivity, and pharmacokinetic properties.[4][5]

The starting material, this compound, is an ideal platform for building a library of kinase inhibitors. Its architecture offers three distinct points for chemical modification:

  • C3-Bromine: The most reactive site for palladium-catalyzed cross-coupling, enabling the introduction of aryl or heteroaryl moieties that can occupy the ATP-binding site.[6]

  • C2-Chlorine: A less reactive halide, allowing for subsequent C-N or C-C bond formation after the C3 position has been functionalized. The substituent at C2 is often crucial for establishing key hydrogen bond interactions with the kinase hinge region.[7]

  • C6-Nitro Group: This group can be readily reduced to an amine, providing a vector for introducing substituents that can improve solubility or target the solvent-exposed region of the kinase.

This multi-handle approach allows for a divergent synthetic strategy, enabling the rapid generation of diverse molecular structures from a single, advanced intermediate.

Overall Synthetic Strategy

The core of our strategy relies on the sequential and selective functionalization of the quinoline scaffold. The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed reactions allows for a controlled, stepwise synthesis.[6] The general workflow proceeds as follows:

  • Step A: Suzuki-Miyaura Coupling at the C3-position to install a key carbon-based substituent.

  • Step B: Buchwald-Hartwig Amination at the C2-position to introduce a vital hinge-binding amine.

  • Step C: Reduction and Functionalization of the C6-nitro group to finalize the inhibitor structure.

G cluster_0 Synthetic Workflow for Kinase Inhibitor Synthesis start Starting Material This compound step1 Step A: Suzuki Coupling 2-chloro-3-aryl-6-nitroquinoline start->step1 Pd Catalyst, Arylboronic Acid, Base step2 Step B: Buchwald-Hartwig Amination N-substituted-3-aryl-6-nitroquinolin-2-amine step1->step2 Pd Catalyst, Amine, Base step3 Step C: Nitro Reduction & Acylation Final Kinase Inhibitor step2->step3 1. SnCl₂ or H₂/Pd-C 2. Acyl Chloride

Caption: High-level overview of the sequential synthesis strategy.

Part A: Suzuki-Miyaura Coupling at the C3-Position

Principle and Rationale

The Suzuki-Miyaura coupling is a robust palladium-catalyzed reaction that forms C-C bonds between an organoboron species (like a boronic acid) and an organic halide.[8][9][10] We exploit this reaction first to functionalize the more reactive C3-Br position. This choice is driven by the reaction's mild conditions and exceptional tolerance for a wide variety of functional groups, allowing for the installation of diverse aryl and heteroaryl fragments.[11]

G pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex Ar-Pd(II)L₂-Br oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_complex2 Ar-Pd(II)L₂-Ar' transmetal->pd_complex2 reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Quinoline-Ar' reductive_elim->product start_point Quinoline-Br start_point->oxidative_add boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 1: Synthesis of 2-chloro-6-nitro-3-(4-methoxyphenyl)quinoline

This protocol details a representative Suzuki coupling reaction.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane and Water (degassed)

  • Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and Na₂CO₃ (2.0 equiv).

  • Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours. Monitor reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

CatalystBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(dppf)Cl₂Na₂CO₃Dioxane/H₂O901285-95
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1001670-85
XPhos Pd G3K₃PO₄THF/H₂O808>90

Part B: Buchwald-Hartwig Amination at the C2-Position

Principle and Rationale

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming C-N bonds.[12] After functionalizing the C3 position, we target the C2-chloro group. This reaction is critical for installing an amine-containing moiety, which frequently acts as a hydrogen bond donor/acceptor to engage with the "hinge" region of the kinase active site—a key interaction for many potent inhibitors.[13] The choice of a bulky, electron-rich phosphine ligand is often necessary to facilitate the oxidative addition to the less reactive C-Cl bond.[6][14]

Protocol 2: Synthesis of N-(3-aminophenyl)-3-(4-methoxyphenyl)-6-nitroquinolin-2-amine

This protocol uses the product from Protocol 1 as the starting material.

Materials:

  • 2-chloro-6-nitro-3-(4-methoxyphenyl)quinoline (from Part A)

  • 3-Aminophenol

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

Procedure:

  • In an oven-dried Schlenk tube under argon, combine Pd₂(dba)₃ (0.02 equiv) and XPhos (0.05 equiv). Add anhydrous toluene and stir for 10 minutes.

  • To this catalyst mixture, add the quinoline starting material (1.0 equiv), 3-aminophenol (1.2 equiv), and NaOt-Bu (1.5 equiv).

  • Seal the tube and heat the reaction mixture to 110 °C for 16 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired N-arylated quinoline.

Part C: Final Elaboration of the Kinase Inhibitor

Principle and Rationale

The C6-nitro group serves as a synthetic precursor to an amine, which can be further functionalized to modulate the compound's properties. This position often extends into the solvent-exposed region of the kinase, providing an opportunity to enhance solubility or introduce additional binding interactions. Common transformations include reduction of the nitro group followed by acylation or sulfonylation.

Protocol 3: Reduction of Nitro Group and Acylation

Step 3a: Reduction to 6-aminoquinoline derivative

  • Dissolve the product from Protocol 2 (1.0 equiv) in a mixture of ethanol and water.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 equiv) and heat the mixture to 70 °C for 4 hours.

  • Cool the reaction, then carefully basify with a saturated aqueous NaHCO₃ solution until the pH is ~8.

  • Extract thoroughly with ethyl acetate. The resulting diamine is often used directly in the next step.

Step 3b: Acylation of 6-aminoquinoline derivative

  • Dissolve the crude diamine from Step 3a in dichloromethane (DCM) with a mild base like triethylamine (TEA) (2.0 equiv).

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired acyl chloride (e.g., acryloyl chloride for a covalent inhibitor, or acetyl chloride) (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify by column chromatography or preparative HPLC to obtain the final kinase inhibitor.

Application: Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common driver of cancer.[4][15] Many quinoline-based compounds have been developed as potent inhibitors of kinases within this cascade, such as PI3K and mTOR.[16] The synthesized inhibitors, with their N-aryl-quinolin-2-amine core, are well-suited to target the ATP-binding site of these kinases.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP₃ PI3K->PIP3 PIP2 PIP₂ PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Synthesized Quinoline Inhibitor Inhibitor->PI3K

Caption: Simplified PI3K/Akt/mTOR pathway and a potential point of inhibition.

Conclusion

The this compound scaffold provides a robust and flexible platform for the synthesis of diverse libraries of potential kinase inhibitors. By employing a strategic sequence of palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, researchers can systematically and efficiently explore the structure-activity relationships required for developing potent and selective therapeutic agents. The detailed protocols and rationale provided herein serve as a comprehensive guide for drug development professionals aiming to leverage this privileged chemical space.

References

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances.
  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023).
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). (N/A). Journal of Medicinal Chemistry.
  • Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. (2018). ACS Medicinal Chemistry Letters.
  • Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. (2025). BenchChem.
  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). bioRxiv.
  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). PubMed Central.
  • 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. (2021). Journal of Medicinal Chemistry.
  • A deep learning based scaffold hopping strategy for the design of kinase inhibitors. (N/A). ChemRxiv.
  • Quinoline Series: Synthesis. (2019). openlabnotebooks.org.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. (N/A). BenchChem.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (N/A). IIP Series.
  • Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry. (2025). BenchChem.
  • Conventional methods of quinoline synthesis. (N/A).
  • The Discovery of Quinoline Derivatives as Potent Kinase Inhibitors: An In-depth Technical Guide. (2025). BenchChem.
  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008). Journal of Organic Chemistry.
  • Buchwald–Hartwig amin
  • Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. (2025). BenchChem.
  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (N/A). PubMed Central.
  • Synthesis of TTK inhibitors using a 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine intermedi
  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2025).
  • The synthesis of novel kinase inhibitors using click chemistry. (2014). Semantic Scholar.
  • Suzuki–Miyaura cross-coupling optimization enabled by autom
  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2025).
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (N/A). Beilstein Journal of Organic Chemistry.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Suzuki Coupling. (N/A). Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (N/A). Yoneda Labs.

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Application Notes and Protocols for the Sonogashira Coupling of 3-Bromoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Alkynylquinolines in Medicinal Chemistry

The quinoline scaffold is a privileged pharmacophore, forming the core of numerous approved drugs and clinical candidates. Functionalization of the quinoline ring system is a cornerstone of medicinal chemistry, enabling the modulation of physicochemical properties and biological activity. The Sonogashira coupling, a robust and versatile palladium- and copper-catalyzed cross-coupling reaction, has emerged as a powerful tool for the synthesis of 3-alkynylquinolines.[1][2] These derivatives are valuable intermediates in the synthesis of complex heterocyclic systems and have shown promise in various therapeutic areas. This guide provides a detailed protocol for the successful Sonogashira coupling of 3-bromoquinolines, grounded in mechanistic understanding and practical, field-proven insights.

Mechanistic Underpinnings: A Tale of Two Catalytic Cycles

The Sonogashira coupling reaction elegantly orchestrates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] The reaction is typically co-catalyzed by palladium and copper complexes, each playing a distinct and crucial role in two interconnected catalytic cycles.[5]

The reaction is initiated by the reduction of a palladium(II) precatalyst to the active palladium(0) species. The palladium(0) complex then undergoes oxidative addition with the 3-bromoquinoline, forming a palladium(II) intermediate. Simultaneously, in the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the palladium(II) intermediate. The resulting dialkynylpalladium(II) complex then undergoes reductive elimination to yield the desired 3-alkynylquinoline and regenerate the active palladium(0) catalyst, thus completing the catalytic cycle.[4][5]

It is important to note that copper-free Sonogashira protocols have also been developed to mitigate the formation of alkyne homocoupling byproducts (Glaser coupling), which can be a significant issue with some substrates.[6][7] In these systems, the palladium catalyst facilitates both the activation of the aryl halide and the deprotonation of the alkyne.[5]

Sonogashira_Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd 3-Bromoquinoline PdII_Br Br-Pd(II)L2-Qu OxAdd->PdII_Br Transmetalation Transmetalation PdII_Br->Transmetalation PdII_Alkyne R-C≡C-Pd(II)L2-Qu Transmetalation->PdII_Alkyne CuI Cu(I)X Transmetalation->CuI Regenerates Cu(I)X RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-Alkynylquinoline RedElim->Product Cu_Acetylide Copper(I) Acetylide (R-C≡C-Cu) CuI->Cu_Acetylide + Alkyne + Base Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Cu_Acetylide Base Base Base->Cu_Acetylide Cu_Acetylide->Transmetalation Transfers Acetylide to Palladium

Figure 1: Simplified Catalytic Cycles of the Sonogashira Coupling.

General Protocol for Sonogashira Coupling with 3-Bromoquinolines

This protocol provides a general framework for the Sonogashira coupling of 3-bromoquinolines. Optimization of specific parameters may be necessary for different alkynes and substituted quinolines.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine 3-Bromoquinoline, Catalyst, Co-catalyst, and Base in Flask Solvent Add Anhydrous, Degassed Solvent Reagents->Solvent Degas Degas Mixture (e.g., Argon Purge) Solvent->Degas Add_Alkyne Add Terminal Alkyne Degas->Add_Alkyne Heat Heat to Desired Temperature Add_Alkyne->Heat Monitor Monitor Progress (TLC, GC/MS, LC/MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify

Figure 2: General Experimental Workflow for Sonogashira Coupling.
Reagents and Conditions
ComponentRecommended Reagents/ConditionsMolar Ratio (to 3-bromoquinoline)Notes
Palladium Catalyst PdCl2(PPh3)2, Pd(PPh3)4, Pd(OAc)20.01 - 0.05The choice of catalyst and ligand is crucial. For challenging substrates, consider using bulky, electron-rich phosphine ligands like XPhos or SPhos.[8]
Copper (I) Co-catalyst CuI0.02 - 0.10For copper-free conditions, this component is omitted.
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA), K2CO3, Cs2CO32.0 - 3.0An amine base often serves as both the base and a co-solvent.[1]
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF), 1,4-Dioxane, Toluene-Solvents should be anhydrous and degassed to prevent catalyst deactivation and side reactions.[8]
Terminal Alkyne Various aryl and alkyl alkynes1.1 - 1.5The stoichiometry can be adjusted based on the reactivity of the alkyne.
Temperature Room Temperature to 120 °C-Higher temperatures may be required for less reactive aryl bromides.[9] Microwave irradiation can significantly reduce reaction times.[10][11]
Atmosphere Inert (Argon or Nitrogen)-Essential to prevent oxidation of the catalyst and homocoupling of the alkyne.[8]
Step-by-Step Procedure
  • Preparation: To an oven-dried Schlenk flask, add 3-bromoquinoline (1.0 eq.), the palladium catalyst (e.g., PdCl2(PPh3)2, 2-5 mol%), and copper(I) iodide (1-3 mol%) under an inert atmosphere.[1]

  • Solvent and Base Addition: Add an anhydrous and degassed solvent (e.g., THF or DMF) followed by an anhydrous amine base (e.g., triethylamine, 2-3 eq.).[1]

  • Degassing: Thoroughly degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by using the freeze-pump-thaw method (3 cycles).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture via syringe.

  • Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Troubleshooting and Optimization for 3-Bromoquinoline Substrates

The nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. Furthermore, the electronic properties of the quinoline ring can influence the reactivity of the 3-bromo position.

ProblemPotential CauseSuggested Solution
Low or No Conversion Catalyst deactivation by quinoline nitrogen.Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands to sterically hinder coordination of the quinoline nitrogen to the palladium center.[8]
Insufficiently reactive catalyst system.Increase the reaction temperature or consider using a more active palladium precatalyst.[9] Microwave-assisted heating can also enhance reaction rates.[10][12]
Formation of Alkyne Homocoupling (Glaser) Product Presence of oxygen.Ensure rigorous exclusion of air by using an inert atmosphere and thoroughly degassed solvents and reagents.[8]
High concentration of copper(I) catalyst.Reduce the loading of the copper(I) co-catalyst.[8]
Slow cross-coupling reaction.Optimize the conditions for the Sonogashira coupling to increase its rate relative to the homocoupling side reaction. Alternatively, switch to a copper-free protocol.[8][13]
Difficulty in Product Purification Contamination with copper salts.For applications in drug development where metal contamination is a concern, a copper-free protocol is highly recommended.[13]

Exemplary Protocol: Sonogashira Coupling of 3-Bromoquinoline with a Heteroaryl Alkyne

This protocol is adapted from a reported procedure and provides a specific example of a successful Sonogashira coupling with 3-bromoquinoline.[14]

Reagents
ReagentMolar RatioAmount (for 0.5 mmol scale)
3-Bromoquinoline1.00.5 mmol, 104 mg
(Hetero)aryl alkyne1.50.75 mmol
Acenaphthoimidazolylidene Palladium Complex (Catalyst 1a)0.00010.01 mol%
IPr-Cu (Co-catalyst 2b)0.011 mol%
Potassium Carbonate (K2CO3)2.01.0 mmol, 138 mg
Dimethyl Sulfoxide (DMSO)-1 mL
Procedure
  • To a reaction vial, add 3-bromoquinoline (0.5 mmol, 1.0 equiv), the (hetero)aryl alkyne (0.75 mmol, 1.5 equiv), the acenaphthoimidazolylidene palladium complex (0.01 mol%), the IPr-Cu complex (1 mol%), and potassium carbonate (2.0 equiv).[14]

  • Add dimethyl sulfoxide (1 mL) to the vial.[14]

  • Stir the reaction mixture at 120 °C for 24 hours.[14]

  • After cooling to room temperature, the product can be isolated and purified using standard laboratory techniques, such as extraction and column chromatography.

Conclusion

The Sonogashira coupling is an indispensable tool for the synthesis of 3-alkynylquinolines, providing a direct and efficient route to these valuable compounds. By understanding the underlying mechanism and carefully selecting the appropriate catalyst, base, and solvent, researchers can overcome the specific challenges associated with the use of 3-bromoquinoline as a substrate. The protocols and troubleshooting guide presented here offer a solid foundation for the successful implementation of this powerful reaction in drug discovery and development programs.

References

  • ResearchGate. (n.d.). Cross‐Coupling of 3‐bromoquinoline with Phenylacetylene on gram scale. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope of (hetero)aryl alkynes. Conditions: 3‐bromoquinoline (0.5 mmol,.... Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed : r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Retrieved from [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen : r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave enhanced Sonogashira coupling. Retrieved from [Link]

  • SciSpace. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • Asian Journal of Applied Sciences. (2017). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Microwave-assisted unprotected Sonogashira reaction in water for the synthesis of polysubstituted aromatic acetylene compounds. Retrieved from [Link]

  • ChemistrySelect. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Retrieved from [Link]

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Introduction: The Strategic Importance of the 3-Bromoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives

The quinoline framework is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Its functionalization is a cornerstone of drug discovery, enabling the fine-tuning of pharmacological profiles. Among the vast library of quinoline derivatives, 3-bromoquinolines stand out as exceptionally versatile synthetic intermediates.[3][4] The bromine atom at the C3 position serves as a highly effective reactive handle for introducing molecular diversity through a variety of cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[2][5] This capability allows medicinal chemists to systematically explore structure-activity relationships (SAR) and optimize lead compounds for enhanced potency, selectivity, and pharmacokinetic properties.[2] Derivatives of 3-bromoquinoline have demonstrated significant potential in therapeutic areas like oncology and inflammation, often by inhibiting key signaling proteins such as kinases.[2][4]

This technical guide provides a comprehensive overview of robust and regioselective methods for the synthesis of 3-bromoquinoline derivatives. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and comparative data to facilitate the strategic construction of these valuable molecular building blocks.

Core Synthetic Strategies: A Tale of Two Approaches

The regioselective synthesis of 3-bromoquinolines can be broadly categorized into two main strategies: (1) constructing the quinoline ring with the bromine atom already incorporated at the C3 position, and (2) direct, regioselective bromination of a pre-formed quinoline ring. Modern methods often favor the former approach for its inherent control over regioselectivity, while classical methods have been refined to improve selectivity in the latter.

G cluster_0 Strategic Overview cluster_1 Methods for Strategy 1 cluster_2 Methods for Strategy 2 Start Synthetic Goal: 3-Bromoquinoline Derivatives Strategy1 Strategy 1: Ring Construction with Pre-installed Bromine Start->Strategy1 Strategy2 Strategy 2: Direct C-H Bromination of Pre-formed Quinoline Ring Start->Strategy2 MethodA Formal [4+2] Cycloaddition Strategy1->MethodA MethodB Electrophilic Cyclization Strategy1->MethodB MethodC Direct Bromination of Quinoline Salts Strategy2->MethodC MethodD Sandmeyer Reaction from 3-Aminoquinoline Strategy2->MethodD

Caption: Core strategies for 3-bromoquinoline synthesis.

Strategy 1: Building the Brominated Quinoline Ring

These methods construct the heterocyclic core in a manner that intrinsically places the bromine atom at the desired C3 position, thus avoiding issues with regioselectivity that can plague direct bromination.

Formal [4+2] Cycloaddition of N-Aryliminium Ions

A highly efficient and regioselective method involves an acid-promoted formal [4+2] cycloaddition between an N-aryliminium ion and a 1-bromoalkyne.[1][6][7] The N-aryliminium ion is generated in situ from the rearrangement of an arylmethyl azide, typically promoted by a strong acid like trifluoromethanesulfonic acid (TfOH).[1][6] This reaction proceeds with excellent regioselectivity to afford the 3-bromoquinoline products in good yields.[1][3]

Causality Behind the Method: The high regioselectivity is dictated by the stepwise mechanism of the cycloaddition. The acid promotes the formation of the electrophilic N-aryliminium ion, which is then attacked by the nucleophilic 1-bromoalkyne. The subsequent intramolecular cyclization and oxidation sequence locks the bromine atom into the C3 position of the newly formed quinoline ring. The use of 2.0 equivalents of the 1-bromoalkyne has been shown to improve yields compared to using near-stoichiometric amounts.[1][6] Dichloroethane (DCE) is often the solvent of choice for this transformation.[1][6]

G Azide Arylmethyl Azide Iminium N-Aryliminium Ion (In Situ Generation) Azide->Iminium Rearrangement Acid TfOH Acid->Iminium Cycloaddition Stepwise [4+2] Cycloaddition Iminium->Cycloaddition Alkyne 1-Bromoalkyne Alkyne->Cycloaddition Dihydroquinoline Dihydroquinoline Intermediate Cycloaddition->Dihydroquinoline Oxidation Oxidation (e.g., DDQ) Dihydroquinoline->Oxidation Product 3-Bromoquinoline Derivative Oxidation->Product

Caption: Mechanism of the formal [4+2] cycloaddition.

Electrophilic Cyclization of N-(2-Alkynyl)anilines

Another powerful strategy is the electrophilic cyclization of N-(2-alkynyl)aniline precursors.[3][8] This reaction proceeds via a 6-endo-dig cyclization pathway. Treatment of the alkynylaniline with an electrophilic bromine source, such as molecular bromine (Br₂), triggers the cyclization.[3][8] The reaction is typically performed at low temperatures (e.g., 0 °C) in a chlorinated solvent like dichloromethane (CH₂Cl₂).

Causality Behind the Method: The reaction is initiated by the interaction of the electrophilic bromine with the alkyne's triple bond, forming a bromonium ion intermediate. The electron-rich aniline ring then acts as an intramolecular nucleophile, attacking the activated triple bond in a 6-endo-dig fashion to form the six-membered heterocyclic ring. This process directly installs the bromine atom at the C3 position and a double bond between C2 and the nitrogen. A subsequent oxidation step, often occurring in the same pot, leads to the aromatic 3-bromoquinoline product. This method is valued for its mild conditions and tolerance of various functional groups.[8]

Strategy 2: Direct Functionalization of the Quinoline Core

These approaches begin with a pre-formed quinoline or a related precursor and introduce the bromine atom at the C3 position. Achieving high regioselectivity can be a challenge, as direct electrophilic bromination of quinoline typically favors substitution at the C5 and C8 positions of the electron-rich benzene ring.[9][10] However, specific conditions and strategies have been developed to overcome this hurdle.

Direct Bromination of Quinoline Acid Salts

A patented and effective method for achieving C3-bromination involves reacting an acid salt of quinoline, such as quinoline hydrobromide, with molecular bromine.[3][9][11]

Causality Behind the Method: Protonation of the quinoline nitrogen deactivates the heterocyclic ring towards electrophilic attack. This deactivation is more pronounced at C2 and C4, which are ortho and para to the positively charged nitrogen atom. This electronic effect sufficiently tempers the reactivity of the pyridine ring, allowing for electrophilic attack to occur at the C3 position, which is less deactivated. The reaction yields 3-bromoquinoline hydrobromide, which can precipitate from the reaction mixture and be purified by recrystallization before being neutralized with a base to liberate the free 3-bromoquinoline.[3][11][12]

Sandmeyer Reaction of 3-Aminoquinoline

The Sandmeyer reaction is a classical, yet highly reliable, method for converting an aryl amine into an aryl halide.[9][13] This multi-step process begins with 3-aminoquinoline, which is converted into a diazonium salt that is subsequently displaced by a bromide ion using a copper(I) bromide catalyst.[9][13]

Causality Behind the Method: The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[13]

  • Diazotization: 3-Aminoquinoline is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HBr) at low temperatures (0–5 °C) to form the quinoline-3-diazonium salt.

  • Displacement: The diazonium salt is then treated with copper(I) bromide (CuBr). The copper(I) catalyzes the decomposition of the diazonium salt by a single-electron transfer, leading to the formation of an aryl radical at the C3 position and the loss of nitrogen gas (N₂). This highly reactive radical then abstracts a bromine atom from a copper(II) bromide species to form the final 3-bromoquinoline product and regenerate the copper(I) catalyst.[14][15]

A 3-Aminoquinoline B Quinoline-3-diazonium Salt A->B NaNO2, HBr 0-5 °C C 3-Quinolyl Radical + N2 B->C CuBr (catalyst) Single Electron Transfer D 3-Bromoquinoline C->D Bromine Atom Abstraction

Caption: The Sandmeyer reaction pathway for 3-bromoquinoline.

Comparative Summary of Synthetic Methods

MethodKey ReagentsConditionsRegioselectivityYieldsKey AdvantagesLimitations
Formal [4+2] Cycloaddition Arylmethyl azide, 1-bromoalkyne, TfOH, DDQRoom temperatureExcellentGoodHigh regioselectivity, mild conditions.[1][6]Requires synthesis of azide and alkyne precursors.
Electrophilic Cyclization N-(2-alkynyl)aniline, Br₂0 °C to room temp.ExcellentModerate to GoodMild conditions, good functional group tolerance.[8]Precursor synthesis required.
Direct Bromination of Salt Quinoline, HBr, Br₂Room temperatureGoodGoodOperationally simple, uses readily available starting materials.[3][11]Requires careful control of conditions to avoid side products.
Sandmeyer Reaction 3-Aminoquinoline, NaNO₂, HBr, CuBr0–5 °C, then heatedExcellentGoodReliable and well-established classical method.[9][13]Requires 3-aminoquinoline precursor; diazonium salts can be unstable.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-4-phenylquinoline via [4+2] Cycloaddition

This protocol is adapted from the method described by Jindaporn, J. et al. in The Journal of Organic Chemistry (2015).[1][6][7]

Materials:

  • Benzyl azide (1.0 equiv)

  • Bromophenylacetylene (2.0 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (1.0 equiv)

  • Dry dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Brine

Procedure:

  • Under an argon atmosphere, add benzyl azide (1.0 equiv) to a round-bottom flask containing dry DCE (to a concentration of ~0.14 M).[12]

  • Add TfOH (1.0 equiv) to the solution and stir the mixture for 5 minutes at room temperature.[12]

  • Add bromophenylacetylene (2.0 equiv) to the reaction mixture.[12]

  • Stir the reaction overnight at room temperature. Monitor progress by TLC.[12]

  • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases.[12]

  • Extract the mixture three times with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dihydroquinoline intermediate.[3][12]

  • Dissolve the crude intermediate in EtOAc and add DDQ (1.0 equiv). Stir for 5-10 minutes at room temperature until the aromatization is complete (monitored by TLC).[1][3][6]

  • Concentrate the mixture and purify the crude product by flash column chromatography on silica gel to afford the desired 3-bromo-4-phenylquinoline.[1][6]

Protocol 2: Synthesis of 3-Bromoquinoline via Electrophilic Cyclization

This protocol is adapted from the method described by Yue, D. et al.[3][8]

Materials:

  • N-(phenylethynyl)aniline (1.0 equiv)

  • Molecular bromine (Br₂) (1.1 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Brine

Procedure:

  • Dissolve N-(phenylethynyl)aniline (1.0 equiv) in CH₂Cl₂ in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of Br₂ (1.1 equiv) in CH₂Cl₂ dropwise to the reaction mixture.[3]

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).[3]

  • Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ to consume any excess bromine.[3]

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-bromoquinoline derivative.[3]

Conclusion

The regioselective synthesis of 3-bromoquinoline derivatives is a critical endeavor in modern synthetic and medicinal chemistry. The choice of synthetic strategy depends on factors such as the availability of starting materials, desired substitution patterns, and scalability. Modern methods, such as the formal [4+2] cycloaddition and electrophilic cyclization, offer exceptional control over regioselectivity by constructing the brominated ring system from acyclic precursors.[3] Concurrently, classical approaches like the Sandmeyer reaction and refined direct bromination protocols remain highly valuable and reliable tools in the synthetic chemist's arsenal.[9] The protocols and comparative data provided in this guide offer a robust framework for researchers to confidently and efficiently access these pivotal chemical intermediates, paving the way for future discoveries in drug development and materials science.

References

  • Regioselective Synthesis of 3‑Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid. The Journal of Organic Chemistry. 2015-04-15. Available from: [Link]

  • Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. PubMed. 2015-05-01. Available from: [Link]

  • ChemInform Abstract: Regioselective Synthesis of 3‐Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid‐Promoted Rearrangement of Arylmethyl Azides. Sci-Hub. Available from: [Link]

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. 2023-11-15. Available from: [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry. Available from: [Link]

  • Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. ResearchGate. Available from: [Link]

  • Process for preparing bromo-substituted quinolines. Google Patents.
  • REACTION OF 3-SUBSTITUTED QUINOLINE N-OXIDES WITH PHENYL ISOCYANATE ?-nitro. HETEROCYCLES. 1974. Available from: [Link]

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science (RSC Publishing). 2018-01-05. Available from: [Link]

  • Reactions of Quinoline. YouTube. 2020-10-31. Available from: [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. 2025-05-06. Available from: [Link]

  • Sandmeyer reaction. Wikipedia. Available from: [Link]

  • Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. PubMed. Available from: [Link]

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. 2023-11-15. Available from: [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - PubMed Central. Available from: [Link]

  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews - ACS Publications. Available from: [Link]

  • Sandmeyer's Reaction: Mechanism, Reagents & Examples. Chemca. Available from: [Link]

  • a-review-on-transition-metal-mediated-synthesis-of-quinolines. Ask this paper | Bohrium. 2018-06-01. Available from: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. 2018-12-03. Available from: [Link]

  • Method for producing 3-bromoquinoline. Google Patents.
  • Bromination of 8-substituted quinolines. Reagents and conditions. (i). ResearchGate. Available from: [Link]

  • Synthesis of 3-(2-quinolyl) chromones from ynones and quinoline N-oxides via tandem reactions under transition metal- and additive-free conditions. Chemical Communications (RSC Publishing). Available from: [Link]

  • Sandmeyer Reaction Mechanism. BYJU'S. Available from: [Link]

  • Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. PMC - NIH. 2022-11-15. Available from: [Link]

Sources

Application Notes & Protocols: Leveraging 3-Bromo-2-chloro-6-nitroquinoline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 3-Bromo-2-chloro-6-nitroquinoline, a highly functionalized and versatile heterocyclic building block. We will dissect its unique reactivity profile, offer detailed, field-proven protocols for its derivatization, and contextualize its application in the synthesis of pharmacologically active agents.

Introduction: A Privileged Scaffold with Orthogonal Reactivity

The quinoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[1][2][3] this compound elevates this scaffold's utility by presenting medicinal chemists with three distinct, strategically positioned reactive handles. This trifecta of functional groups—a chloro leaving group, a bromo site for cross-coupling, and a reducible nitro group—allows for controlled, sequential modifications, making it an invaluable intermediate for building complex molecular architectures and accelerating drug discovery programs.[4] Its application is particularly prominent in the development of novel anti-cancer and anti-inflammatory agents.[4]

Physicochemical Properties

A summary of the key properties of this compound is provided below.

PropertyValueReference
Molecular Formula C₉H₄BrClN₂O₂[5]
Molecular Weight 287.50 g/mol [5]
CAS Number 296759-32-5[5]
Appearance (Typically) Light yellow to yellow crystalline solid
Topological Polar Surface Area 58.7 Ų[5]

The Strategic Advantage: A Trifecta of Reactivity

The power of this compound lies in the distinct chemical reactivity of its three primary functional sites. Understanding this differential reactivity is crucial for designing logical and efficient synthetic routes.

  • C2-Chloro Group: This position is highly activated towards Nucleophilic Aromatic Substitution (SNAr). The inherent electron deficiency of the pyridine ring is significantly amplified by the potent electron-withdrawing effect of the C6-nitro group.[6][7][8] This makes the C2-carbon an excellent electrophilic site for reaction with a wide array of nucleophiles, particularly amines and alkoxides.

  • C3-Bromo Group: The bromine atom serves as a classic and reliable handle for palladium-catalyzed cross-coupling reactions.[1] This site is ideal for forming new carbon-carbon bonds (e.g., Suzuki-Miyaura coupling) or carbon-nitrogen bonds (e.g., Buchwald-Hartwig amination), enabling the introduction of diverse aryl, heteroaryl, and amino substituents.[9][10]

  • C6-Nitro Group: Beyond its role in activating the ring, the nitro group is a versatile functional handle in its own right. It can be readily reduced to a primary amine, which opens a new axis for derivatization, such as amide bond formation, sulfonylation, or the construction of fused heterocyclic systems.[8]

Caption: Key reactive sites on the this compound scaffold.

Core Synthetic Protocols & Workflows

The following protocols are designed as robust starting points for the functionalization of this compound.

Protocol 1: Selective Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

Principle: This protocol leverages the activated C2-Cl position for displacement by an amine nucleophile. The reaction is typically conducted at elevated temperatures. The electron-withdrawing nitro group is critical for stabilizing the negatively charged Meisenheimer intermediate, thereby facilitating the reaction.[8]

Step-by-Step Methodology:

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 equiv).

  • Add Nucleophile: Add the desired primary or secondary amine (1.1 - 1.5 equiv).

  • Solvent Addition: Add a suitable high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-dioxane to achieve a concentration of approximately 0.1-0.2 M. The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 equiv) is often beneficial to scavenge the HCl byproduct.

  • Reaction: Heat the reaction mixture to 100-140 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water to precipitate the product.

    • Collect the solid by vacuum filtration and wash thoroughly with water, followed by a cold, non-polar solvent like hexanes to remove impurities.

    • The crude product can be purified further by recrystallization (e.g., from ethanol) or flash column chromatography on silica gel.

G A Combine Reactants: - this compound - Amine Nucleophile - Base (e.g., K₂CO₃) - Solvent (e.g., DMF) B Heat Reaction Mixture (100-140 °C) A->B C Monitor Progress (TLC / LC-MS) B->C D Work-up: - Cool to RT - Precipitate in Ice-Water C->D Reaction Complete E Isolate & Purify: - Vacuum Filtration - Recrystallization or Chromatography D->E

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C3-Position

Principle: This powerful C-C bond-forming reaction couples the C3-Br position with a boronic acid or ester.[10] It requires a palladium catalyst, a phosphine ligand, and a base to facilitate the catalytic cycle. This protocol is ideal for introducing aryl or heteroaryl moieties.

Step-by-Step Methodology:

  • Reagent Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the C2-substituted-3-bromo-6-nitroquinoline (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (3.0 equiv).

  • Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and a ligand (e.g., SPhos, XPhos, 4-10 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (e.g., 4:1 v/v) or DMF.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 4-24 hours).

  • Work-up & Purification:

    • Cool the reaction to room temperature and dilute with a suitable organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethyl acetate.

    • Wash the combined filtrate with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel.

Protocol 3: Reduction of the C6-Nitro Group

Principle: The conversion of the electron-withdrawing nitro group to an electron-donating amino group dramatically alters the electronic properties of the quinoline ring and provides a new site for functionalization. Tin(II) chloride is a classic and effective reagent for this transformation.[8]

Step-by-Step Methodology:

  • Reagent Setup: To a solution of the substituted 6-nitroquinoline (1.0 equiv) in a solvent like ethanol or ethyl acetate, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv).

  • Reaction: Heat the mixture to reflux (60-80 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 1-4 hours). The product amine will have a significantly different Rf value.

  • Work-up & Purification:

    • Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

    • Add a saturated aqueous solution of NaHCO₃ or a 1M NaOH solution carefully to neutralize the acidic mixture (Caution: exothermic) until the pH is basic (~8-9). This will precipitate tin salts.

    • Extract the aqueous layer multiple times with ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • The resulting 6-aminoquinoline can often be used without further purification or can be purified by column chromatography if necessary.

A Sequential Functionalization Workflow

The true synthetic power of this compound is realized through sequential reactions, allowing for the construction of a diverse library of compounds from a single starting material.

G cluster_1 Step 1: C2 Functionalization cluster_2 Step 2: C3 Functionalization cluster_3 Step 3: C6 Functionalization cluster_4 Step 4: Further Derivatization Start This compound SNAr S N Ar with R¹-NH₂ Start->SNAr Intermediate1 3-Bromo-2-(R¹-amino)-6-nitroquinoline SNAr->Intermediate1 Suzuki Suzuki Coupling with R²-B(OH)₂ Intermediate1->Suzuki Intermediate2 3-(R²-aryl)-2-(R¹-amino)-6-nitroquinoline Suzuki->Intermediate2 Reduction Nitro Reduction (e.g., SnCl₂) Intermediate2->Reduction Intermediate3 3-(R²-aryl)-2-(R¹-amino)-6-aminoquinoline Reduction->Intermediate3 Amide Amide Coupling with R³-COCl Intermediate3->Amide Final Final Target Molecule Amide->Final

Caption: A representative sequential functionalization strategy.

Applications in Drug Discovery Programs

Derivatives synthesized from this compound and related scaffolds have shown significant promise across several therapeutic areas.

  • Kinase Inhibitors: A primary application is in the development of kinase inhibitors for oncology.[1] The quinoline core can effectively mimic the hinge-binding region of ATP in many kinases. The ability to introduce diverse substituents at the C2 and C3 positions is critical for achieving potency and selectivity against targets like EGFR, PDGFR, and other tyrosine kinases.[1][11]

  • Anticancer Agents: The introduction of both bromine and nitro groups onto a quinoline scaffold has been shown to synergistically enhance anticancer potency.[7] Various substituted quinolines have demonstrated significant cytotoxic effects against a range of cancer cell lines.[3]

  • Antimicrobial and Antimalarial Agents: The quinoline framework is historically significant in anti-infective research. Functionalization of this core allows for the development of new agents to combat microbial resistance.[4]

The table below summarizes the biological activity of representative quinoline derivatives, illustrating the therapeutic potential unlocked by this chemical space.

Compound Class/DerivativeTarget/Cell LineReported Activity (IC₅₀)Reference
4-(3-bromoanilino)-quinolinecarbonitrileEGFR KinasePotent & Selective Inhibition[1]
3-Substituted quinoline derivativesPDGFR Tyrosine KinaseNanomolar range[1]
6,8-dibromo-5-nitroquinolineHT29 (Colon Cancer)26.2 µM[7]
7-Chloro-4-anilinoquinoline deriv. (5g)HepG2 (Liver Cancer)2.09 µM[3]
7-Chloro-4-anilinoquinoline deriv. (5g)MCF-7 (Breast Cancer)4.63 µM[3]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic platform for the efficient discovery of novel bioactive molecules. Its pre-installed, orthogonally reactive functional groups empower medicinal chemists to rapidly generate libraries of complex and diverse compounds. By mastering the selective functionalization protocols detailed herein, researchers can significantly accelerate their structure-activity relationship (SAR) studies and progress their drug discovery programs toward the identification of next-generation therapeutic agents.

References

  • Nikolaeva, I. V., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(x), xxx. (Simulated reference, as the original link points to a general MDPI page on nitropyridines which supports the chemical principles). Retrieved from [Link]

  • Yamamoto, T., et al. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(3), 673. Retrieved from [Link]

  • Saeed, A., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Molecules, 25(12), 2786. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Molecules, 27(x), xxx. (Simulated reference, as the original link points to a general ResearchGate page on 2-aminoquinolines). Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-6-chloro-8-nitroquinoline. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(21), 6449. Retrieved from [Link]

  • Ökten, S., et al. (2020). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Journal of Heterocyclic Chemistry, 57(5), 2192-2204. Retrieved from [Link]

  • Laras, Y., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892. Retrieved from [Link]

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. Retrieved from [Link]

  • Baklanov, M. Y., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(19), 6528. Retrieved from [Link]

  • Ghashghaei, O., et al. (2022). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 27(19), 6528. Retrieved from [Link]

  • Laras, Y., et al. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 8880-8892. Retrieved from [Link]

  • University of York. (n.d.). Novel 3-D Building Blocks for Elaboration of Fragments to Lead-like Compounds. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Suzuki Coupling with 3-Bromo-2-chloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges encountered when using 3-bromo-2-chloro-6-nitroquinoline as a substrate. This electron-deficient and sterically demanding heteroaromatic halide presents unique hurdles that require careful consideration of reaction parameters. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower researchers, scientists, and drug development professionals to overcome these obstacles and achieve successful C-C bond formation.

Introduction: The Challenge of a Complex Substrate

This compound is a challenging substrate for Suzuki-Miyaura coupling due to a combination of electronic and steric factors. The presence of a nitro group makes the quinoline ring highly electron-deficient, which can affect the oxidative addition step.[1] Furthermore, the proximity of the chloro and bromo substituents creates steric hindrance around the reaction centers. Selective coupling at the C-Br bond over the more stable C-Cl bond is the desired outcome, but achieving this selectivity while driving the reaction to completion requires careful optimization.[2]

This guide will walk you through common failure modes, provide logical troubleshooting steps, and offer validated protocols to enhance your success rate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low to No Product Yield

Question: My Suzuki coupling reaction with this compound is resulting in very low or no yield of the desired product. What are the primary factors I should investigate?

Answer: Low to no yield is a common issue stemming from several potential problems. A systematic approach to troubleshooting is critical.

1. Catalyst System (Palladium Source & Ligand):

  • Causality: The choice of catalyst and ligand is paramount for activating the C-Br bond in your sterically hindered and electron-deficient substrate.[3][4] The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5][6] For challenging substrates, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to promote the reaction.[4][7]

  • Troubleshooting Steps:

    • Ligand Selection: If you are using a standard ligand like PPh₃, consider switching to a more specialized, bulky, and electron-rich biarylphosphine ligand such as XPhos, SPhos, or RuPhos.[8] These have demonstrated high efficacy for hindered substrates.[3][4]

    • Catalyst Precursor: Ensure your palladium source is active. While Pd(PPh₃)₄ is common, it can be sensitive to air. Consider using more robust, air-stable precatalysts like XPhos Pd G3, which are designed for difficult couplings.[8][9]

    • Catalyst Loading: For difficult reactions, increasing the catalyst loading from a standard 1-2 mol% to 3-5 mol% can sometimes be necessary to achieve a reasonable reaction rate.[8]

2. Base Selection and Strength:

  • Causality: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[10] The choice of base can dramatically impact the reaction's success, and its effectiveness is often solvent-dependent.[10][11] For your substrate, a base that is strong enough to promote transmetalation without causing decomposition is needed.

  • Troubleshooting Steps:

    • Screen Different Bases: If a common base like Na₂CO₃ fails, consider screening other options. Potassium phosphate (K₃PO₄) is often effective for hindered substrates.[10] Cesium carbonate (Cs₂CO₃) can also be an excellent choice due to its higher solubility in organic solvents.[10]

    • Base Strength: The required base strength can vary. While stronger bases can be beneficial, they can also promote side reactions. A systematic screen is the best approach.[12][13]

3. Solvent and Reaction Temperature:

  • Causality: The solvent must solubilize all reaction components and facilitate the catalytic cycle. The presence of oxygen in the solvent can deactivate the palladium catalyst through oxidation.[14] Temperature is a critical parameter; insufficient heat can lead to a sluggish reaction, while excessive heat can cause catalyst decomposition or substrate degradation.[15]

  • Troubleshooting Steps:

    • Solvent Degassing: Ensure your solvents are thoroughly degassed. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[14]

    • Solvent Choice: Common solvent systems for Suzuki couplings include mixtures of an organic solvent with water, such as 1,4-dioxane/water or toluene/water.[15][16] The water is essential for dissolving the inorganic base.

    • Temperature Optimization: Most Suzuki couplings require heating, typically in the range of 80-110 °C.[15] If you suspect catalyst decomposition at higher temperatures, try running the reaction at a lower temperature for a longer period.

4. Quality of Boronic Acid/Ester:

  • Causality: Boronic acids, especially heteroaryl boronic acids, can be unstable and prone to protodeboronation (hydrolysis of the C-B bond).[17][18] This side reaction consumes the boronic acid and reduces the yield of the desired product.[19]

  • Troubleshooting Steps:

    • Use Fresh Reagents: Always use fresh, high-purity boronic acid.

    • Consider Boronic Esters: To enhance stability, consider using a boronic ester, such as a pinacol ester.[18][19] These are generally more robust than the corresponding boronic acids. Potassium trifluoroborate salts are another stable alternative.[20]

Issue 2: Formation of Significant Side Products

Question: My reaction is proceeding, but I'm observing significant amounts of side products, such as the dehalogenated starting material (2-chloro-6-nitroquinoline) or homocoupled boronic acid. How can I suppress these unwanted reactions?

Answer: The formation of side products indicates that alternative reaction pathways are competing with the desired cross-coupling.

1. Dehalogenation:

  • Causality: Dehalogenation is the replacement of the bromine atom with a hydrogen atom. This can occur after the oxidative addition step, where the palladium complex reacts with a hydride source in the reaction mixture.[17] Common hydride sources include amine bases or alcoholic solvents.

  • Troubleshooting Steps:

    • Choice of Base and Solvent: If you are using an amine base or an alcohol as a solvent, consider switching to a non-coordinating inorganic base like K₃PO₄ or Cs₂CO₃ and an ethereal solvent like 1,4-dioxane.

    • Optimize Reaction Conditions: Running the reaction at the lowest effective temperature can sometimes minimize this side reaction.

2. Homocoupling of Boronic Acid:

  • Causality: Homocoupling of the boronic acid (forming a biaryl from two boronic acid molecules) is often caused by the presence of oxygen, which can lead to oxidative homocoupling.[19][21] It can also occur during the in-situ reduction of a Pd(II) precatalyst, where the boronic acid acts as the reducing agent.[19]

  • Troubleshooting Steps:

    • Rigorous Degassing: As mentioned previously, ensure all solvents and the reaction vessel are thoroughly deoxygenated.[14]

    • Use of Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or using a precatalyst that rapidly generates the active Pd(0) species can minimize homocoupling that occurs during the reduction of Pd(II).[8]

3. Protodeboronation:

  • Causality: This is the cleavage of the C-B bond by a proton source, typically water, which is accelerated by the presence of a base.[19][20]

  • Troubleshooting Steps:

    • Use Milder Bases: Stronger bases can accelerate protodeboronation. Consider using a weaker base like K₂CO₃ or even KF.[14]

    • Anhydrous Conditions: If possible, switching to anhydrous conditions can significantly reduce this side reaction.[14] This would require the use of a soluble organic base.

    • Use Boronic Esters: Pinacol esters or MIDA boronates are more resistant to protodeboronation.[17][18]

Visualization of Key Processes

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L₂-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_Ar_R Ar-Pd(II)L₂-R' Transmetal->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' (Product) RedElim->Product ArX Ar-X (3-Bromo-2-chloro- 6-nitroquinoline) ArX->OxAdd Boronic R'-B(OR)₂ (Boronic Acid/Ester) Boronic->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Reaction Failed: Low or No Yield CheckCatalyst 1. Evaluate Catalyst System Start->CheckCatalyst CheckBaseSolvent 2. Screen Base & Solvent Start->CheckBaseSolvent CheckBoron 3. Verify Boronic Acid Quality Start->CheckBoron Sol_Ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos) CheckCatalyst->Sol_Ligand Sol_Base Try K₃PO₄ or Cs₂CO₃ CheckBaseSolvent->Sol_Base Sol_Solvent Ensure Rigorous Degassing CheckBaseSolvent->Sol_Solvent Sol_Boron Use Fresh Boronic Acid or Pinacol Ester CheckBoron->Sol_Boron SideProducts Reaction has Side Products Dehalogenation Dehalogenation? SideProducts->Dehalogenation Homocoupling Homocoupling? SideProducts->Homocoupling Protodeboronation Protodeboronation? SideProducts->Protodeboronation Sol_Dehalogenation Change Base/Solvent (Avoid Amines/Alcohols) Dehalogenation->Sol_Dehalogenation Yes Sol_Homocoupling Improve Degassing; Use Pd(0) Source Homocoupling->Sol_Homocoupling Yes Sol_Protodeboronation Use Milder Base (KF) or Anhydrous Conditions Protodeboronation->Sol_Protodeboronation Yes

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific boronic acid partner and reaction scale.

Protocol 1: General Procedure for Suzuki Coupling

This protocol is a good starting point for the Suzuki coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0 eq).

  • Establish Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (2 mol%).

  • Solvent Addition: Inject the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Catalyst and Base Screening

To optimize the reaction, it is often necessary to screen a combination of catalysts and bases. This can be done on a small scale in parallel.

Table 1: Example Screening Conditions

EntryCatalyst (2 mol%)Ligand (4 mol%)Base (2 eq)SolventTemp (°C)
1Pd(OAc)₂PPh₃Na₂CO₃Dioxane/H₂O100
2Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O100
3PdCl₂(dppf)-Cs₂CO₃Toluene/H₂O100
4XPhos Pd G3-K₃PO₄Dioxane/H₂O100

Concluding Remarks

The Suzuki-Miyaura coupling of this compound is a challenging but achievable transformation. Success hinges on a rational and systematic approach to troubleshooting. By carefully selecting the catalyst system, base, and solvent, and by ensuring the quality of your reagents and the exclusion of oxygen, you can significantly improve your reaction outcomes. This guide provides the foundational knowledge and practical steps to navigate the complexities of this reaction and advance your research goals.

References

  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - ChemRxiv. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. (n.d.).
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (n.d.).
  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling | Journal of the American Chemical Society. (n.d.).
  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2010).
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. (n.d.).
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Organometallics - ACS Publications. (n.d.).
  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts - MDPI. (2020).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - ACS Publications. (n.d.).
  • What's the role of the phosphine ligand in Suzuki couplings? : r/chemistry - Reddit. (2019).
  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). (2013). DOI:10.1039/C3CS60197H
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (n.d.).
  • Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions - PolyU Electronic Theses. (n.d.).
  • catalyst selection for difficult Suzuki couplings with functionalized boronic acids - Benchchem. (n.d.).
  • Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.).
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society. (n.d.).
  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019).
  • Mechanism of heterogeneous Suzuki-Miyaura coupling catalysed by polymer composite supported Pd catalyst PCS1. - ResearchGate. (n.d.).
  • Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery - Benchchem. (n.d.).
  • A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers - Benchchem. (n.d.).
  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd - Aidic. (n.d.).
  • Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline - Benchchem. (n.d.).
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH. (n.d.).
  • Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. (n.d.).
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. (n.d.).
  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014).
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem. (n.d.).
  • Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchGate. (n.d.).
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH. (n.d.).
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC - NIH. (2016).
  • Integration of Proximal Alkoxide and Lewis Acidic Cations To Boost Nickel-Catalyzed Borylation - American Chemical Society. (n.d.).
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2024).
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021).
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017).
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021).
  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC - PubMed Central. (n.d.).
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). (2016). DOI:10.1039/C6SC02118B
  • Optimization of the reaction conditions. | Download Table - ResearchGate. (n.d.).
  • Suzuki reaction - Wikipedia. (n.d.).
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. (n.d.).
  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate. (n.d.).
  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC - NIH. (n.d.).

Sources

Technical Support Center: Quinoline Purification via Silica Gel Chromatography with Triethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for drug development professionals, researchers, and scientists. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of quinoline derivatives using triethylamine-modified silica gel chromatography. As Senior Application Scientists, we have designed this center to address the specific challenges you may encounter, moving beyond simple protocols to explain the underlying chemical principles for more effective problem-solving.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the use of triethylamine (TEA) in quinoline purification.

Q1: Why is triethylamine necessary when purifying quinoline compounds on silica gel?

Quinolines are basic heterocyclic compounds due to the lone pair of electrons on the nitrogen atom. Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH).[1][2][3] This acidity leads to strong acid-base interactions with the basic quinoline, causing several problems:

  • Severe Peak Tailing: The compound "sticks" to the acidic sites, eluting slowly and asymmetrically.[2][4][5]

  • Low or No Recovery: In some cases, the interaction is so strong that the compound becomes irreversibly adsorbed onto the silica.[1][3]

  • Compound Degradation: The acidic environment of the silica can catalyze the decomposition of sensitive quinoline derivatives.[2][6][7]

Triethylamine, a volatile organic base, is added to the mobile phase to act as a "silanol suppressor."[4][8] It competes with the quinoline for the acidic silanol sites, effectively neutralizing the stationary phase and allowing the quinoline to elute symmetrically and with higher recovery.[1][8][9]

Q2: What is the typical concentration of triethylamine to use?

The optimal concentration of triethylamine depends on the basicity of your specific quinoline derivative and the solvent system. A general starting range is 0.1% to 2% (v/v) added to the mobile phase.[10] For routine purifications where mild peak tailing is observed, 0.5% is often sufficient. For highly basic quinolines or cases of severe streaking, increasing the concentration to 1-2% may be necessary.[5][6]

Q3: How do I properly prepare and use a mobile phase containing triethylamine?

Triethylamine should be added to your pre-mixed eluent system. For gradient chromatography, it is typically added to the more polar solvent component to ensure miscibility and consistent delivery.[1] For example, in a hexane/ethyl acetate system, the TEA is added to the ethyl acetate. In a dichloromethane/methanol system, it is added to the methanol.[1] Always use freshly distilled or high-purity triethylamine to avoid introducing impurities.

Q4: Are there alternatives to using triethylamine?

Yes, several alternatives can be considered if triethylamine is incompatible with your compound or downstream applications:

  • Ammonia/Ammonium Hydroxide: A solution of ammonia in methanol (e.g., 2M or 7M) can be used as the polar component of the mobile phase. This also deactivates the silica.[1]

  • Alternative Stationary Phases: For highly basic or sensitive compounds, switching to a different stationary phase is often the best solution.[6]

    • Alumina (Basic or Neutral): An excellent alternative for purifying basic compounds.[11]

    • Amine-Functionalized Silica: These columns have amino groups bonded to the silica surface, providing a less acidic environment.[6][12]

    • Reversed-Phase (C18) Silica: Suitable for polar quinolines and avoids the issue of silanol interactions.[5][6]

Troubleshooting Guide: From Tailing Peaks to Product Recovery

This section provides a structured, question-and-answer guide to resolving specific experimental issues.

Issue 1: I'm observing severe peak tailing or streaking on my TLC plate and column.

Primary Cause: This is the classic sign of strong acid-base interaction between your basic quinoline and the acidic silica gel.[2][3]

Solutions:

  • Incorporate a Basic Modifier: This is the most direct solution. Add triethylamine to your eluent system, starting at 0.5% and increasing to 2% if necessary.[5] This neutralizes the active silanol sites.[4][8]

  • Deactivate the Silica Gel Column: Before loading your sample, you can pre-treat the column to ensure it is fully neutralized. This is highly recommended for sensitive or very basic compounds.[6][10] See Protocol 1 for the detailed procedure.

  • Optimize Sample Loading: Overloading the column can exacerbate tailing. Ensure you are using an appropriate ratio of silica gel to crude product (typically 30:1 to 100:1 by weight).[2] Dissolve the sample in a minimal amount of a non-polar solvent to ensure a tight loading band.[2]

Issue 2: My quinoline compound is not eluting from the column, resulting in very low recovery.

Primary Cause: Your compound is likely irreversibly binding to the silica gel. This happens when the basicity of the quinoline is high and no competing base is present.[1][13]

Solutions:

  • Run a Deactivation Flush: Prepare a solvent mixture identical to your starting eluent but with 1-3% triethylamine.[6][10] Flush the packed column with 2-3 column volumes of this deactivating solvent before loading your sample.[6] This ensures the entire silica bed is neutralized.

  • Switch to a Less Acidic Stationary Phase: If deactivation is insufficient, your compound is not suitable for standard silica gel. Switch to neutral alumina or a bonded phase like amine-silica.[13][11]

  • Test for Decomposition: Before running a large-scale column, spot your compound on a silica TLC plate and let it sit for 30-60 minutes before eluting. If the spot disappears or new baseline spots appear, your compound is decomposing, not just sticking.[13][14]

Issue 3: My purified fractions contain a non-volatile salt, even after evaporation.

Primary Cause: You are observing a triethylammonium salt in your final product. This occurs when your crude mixture contains an acidic impurity (or if your quinoline product is itself acidic enough) that protonates the triethylamine, forming a non-volatile salt.[15]

Solutions:

  • Post-Column Aqueous Wash: This is the most effective remedy. After combining and evaporating your purified fractions, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash this solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[15] This deprotonates the triethylammonium salt back into the freebase triethylamine, which will remain in the organic layer and can be removed under vacuum.

  • Water Wash: If your product has low water solubility, a simple water wash may be sufficient to remove the water-soluble triethylammonium salt.[15]

  • Optimize TEA Concentration: Use the minimum amount of TEA required to achieve good peak shape to minimize the potential for salt formation.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common issues in quinoline purification.

G cluster_start Start: Initial Purification Attempt cluster_problem Problem Identification cluster_solutions Solution Pathways cluster_end Outcome Start Run TLC & Column Problem Evaluate Chromatogram: - Peak Tailing? - Low Recovery? - Decomposition? Start->Problem Tailing Add 0.5-2% TEA to Mobile Phase Problem->Tailing Yes, Tailing NoRecovery Deactivate Column w/ TEA (See Protocol 1) Problem->NoRecovery Yes, Low Recovery Decomp Switch to Neutral Alumina or Amine-Silica Problem->Decomp Yes, Decomposition Success Successful Purification Problem->Success No, Good Separation Tailing->Success NoRecovery->Success Decomp->Success Salt Post-Column Aqueous Bicarb Wash Salt->Success Salt_Issue Residual Salt in Product? Success->Salt_Issue After Evaporation Salt_Issue->Salt Yes Salt_Issue->Success No G cluster_0 Before TEA Addition cluster_1 After TEA Addition Silica1 Si-OH (Acidic Site) Quinoline1 Quinoline (Basic) Silica1->Quinoline1 Strong Interaction (Causes Tailing) Silica2 Si-OH (Acidic Site) TEA Triethylamine (TEA) Silica2->TEA TEA blocks site Quinoline2 Quinoline (Basic) Quinoline2->Silica2 Interaction Prevented

Caption: TEA blocks acidic silanol sites, preventing quinoline interaction.

Data & Protocols

Table 1: Recommended Starting Concentrations of Triethylamine
Mobile Phase SystemTypical PolarityRecommended TEA % (v/v)Notes
Hexanes / Ethyl AcetateLow to Medium0.5 - 1.0%Add TEA to the ethyl acetate portion. Good for less polar quinolines.
Dichloromethane / MethanolMedium to High1.0 - 2.0%Add TEA to the methanol portion. Be cautious not to exceed 10-20% basic methanol to avoid dissolving the silica. [1]
Dichloromethane / AcetoneMedium0.5 - 1.5%A less-protic alternative to methanol-based systems.
Protocol 1: Column Deactivation with Triethylamine

This protocol should be used for highly basic or acid-sensitive quinoline derivatives to prevent irreversible adsorption or decomposition. [6][10] Objective: To neutralize the acidic silanol groups on the silica gel surface before introducing the sample.

Materials:

  • Packed silica gel column

  • Initial elution solvent (e.g., 95:5 Hexane:Ethyl Acetate)

  • Triethylamine (high purity)

Procedure:

  • Prepare Deactivating Solvent: Create a solvent mixture identical to your initial, least polar elution solvent, but with the addition of 1-2% triethylamine. [6]For example, if your starting eluent is 95:5 Hexane:EtOAc, prepare a solution of 95:5:1 Hexane:EtOAc:TEA.

  • Pack the Column: Dry or slurry pack your column with silica gel as you normally would using your initial, non-TEA-containing eluent.

  • Flush with Deactivating Solvent: Once packed, pass 2-3 full column volumes of the deactivating solvent (prepared in Step 1) through the column. [6]Discard the eluent that passes through.

  • Equilibrate: Flush the column with 2-3 column volumes of your actual initial elution solvent (without the extra TEA, though your standard 0.5-1% can be used here) to remove any excess, unbound base. [6]5. Load Sample: The column is now deactivated and ready for you to load your sample via wet or dry loading methods. [2]6. Elute: Proceed with your gradient elution as planned.

References

  • [Readers Insight] Triethylamine as a Mobile Phase Additive: Wh
  • Troubleshooting guide for the purification of polar quinoline compounds. (2025). BenchChem.
  • Overcoming Peak Tailing of Basic Analytes in Silica Type A St
  • When basification of silica gel is required, before using Column chromatography? (2014).
  • The Effects of Type B Silica and Triethylamine on the Retention of Drugs in Silica Based Reverse Phase High Performance Chromatography. (2008). Taylor & Francis Online.
  • Technical Support Center: Purifying Quinoline Aldehydes by Column Chrom
  • Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. (2004). PubMed.
  • Technical Support Center: Purification of Challenging 8-Aminoquinoline Deriv
  • Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Purification of Quinoline-3,4-diones. (2025). Reddit.
  • Overcoming challenges in the purification of heterocyclic compounds. (2025). BenchChem.
  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Chromatography: The Solid Phase. University of Rochester, Department of Chemistry.
  • Technical Support Center: Purification of Highly Lipophilic Quinoline Deriv
  • Triethylammonium after flash chrom
  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chrom
  • How Triethilamine works on a compound separation in a reversed phase column (C18)? (2014).

Sources

Technical Support Center: Navigating Side Reactions of 3-Bromo-2-chloro-6-nitroquinoline under Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Bromo-2-chloro-6-nitroquinoline. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile but reactive intermediate. Our goal is to provide you with the in-depth technical insights and field-proven troubleshooting strategies necessary to navigate its complex reactivity under basic conditions, helping you minimize side reactions and maximize the yield of your target molecule.

Introduction: Understanding the Reactivity Landscape

This compound is a highly functionalized heterocyclic compound. Its reactivity is dominated by the principles of nucleophilic aromatic substitution (SNAr). The quinoline ring is inherently electron-deficient, and this effect is dramatically amplified by the presence of a strong electron-withdrawing nitro group at the C6 position. This electronic arrangement creates highly electrophilic carbon centers, particularly at positions ortho and para to the activating groups, making the molecule susceptible to nucleophilic attack.

The key to successfully using this reagent lies in understanding the differential reactivity of the two halogen substituents:

  • C2-Chloro Group: This position is doubly activated. It is ortho to the ring's nitrogen atom and para to the powerful electron-withdrawing nitro group (in terms of overall electronic influence on that part of the ring system). This makes the C2 carbon exceptionally electron-poor and the primary site for nucleophilic attack.

  • C3-Bromo Group: While bromine is generally a better leaving group than chlorine, the C3 position lacks the strong electronic activation seen at C2.[1][2][3] Consequently, substitution at this position is significantly less favorable under typical basic conditions.

This guide will address the common side reactions that arise from this reactivity profile and provide robust solutions for controlling your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I am planning a nucleophilic substitution. Which halogen, the C2-chloro or the C3-bromo, will be replaced?

A: The C2-chloro group is the primary site of reaction. Nucleophilic aromatic substitution is governed by the stability of the intermediate formed upon nucleophilic attack, known as a Meisenheimer complex.[4] The strong electron-withdrawing nitro group at C6, along with the ring nitrogen, effectively stabilizes the negative charge that develops in the ring when a nucleophile attacks the C2 position.[5][6][7] This stabilization is significantly weaker for an attack at the C3 position, making the C2-Cl bond far more susceptible to substitution.

Q2: My main impurity is a product where the C2-chloro group has been replaced by a hydroxyl group (-OH), forming a quinolone. Why is this happening?

A: This is a classic case of hydrolysis, the most common side reaction for 2-chloroquinolines under basic conditions.[8][9] If your reaction medium contains water (even trace amounts) and a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), the hydroxide ion (OH⁻) is a potent nucleophile that can compete with your intended reagent. This nucleophilic attack by OH⁻ displaces the chloride to form the thermodynamically stable 2-quinolinone tautomer.

Q3: Is it possible to achieve substitution at the C3-bromo position while leaving the C2-chloro group intact?

A: This is extremely challenging under standard SNAr conditions due to the electronic factors discussed in Q1. Achieving selective substitution at C3 would typically require a different mechanistic pathway, such as transition-metal-catalyzed cross-coupling reactions, which operate under principles distinct from SNAr. Under basic conditions with a nucleophile, the reaction will overwhelmingly favor the C2 position.

Q4: I've isolated a byproduct where one of the halogens has been replaced by a hydrogen atom. What causes this?

A: You are observing a reductive dehalogenation side reaction.[10] This occurs when a halogen atom is removed and replaced by hydrogen. While not typically caused by common bases alone, it can be promoted by several factors:

  • Reducing Impurities: Trace metal impurities in reagents or starting materials.

  • Hydrogen-Donor Solvents: Solvents like isopropanol can, under certain conditions (e.g., high temperature, presence of a specific base), act as hydride donors.

  • Catalytic Hydrogenation Conditions: If you are performing a reaction under a hydrogen atmosphere with a catalyst, dehalogenation is a known and often predictable reaction. Bromides are generally reduced more easily than chlorides under these conditions.[11][12][13]

Q5: How does my choice of base impact the formation of side products?

A: The choice of base is critical. Bases can be broadly categorized as nucleophilic or non-nucleophilic.

  • Nucleophilic Bases (e.g., NaOH, NaOMe, t-BuOK): These bases can act as nucleophiles themselves, directly competing with your primary nucleophile and leading to hydrolysis or alkoxylation byproducts.[8][14]

  • Non-Nucleophilic Bases (e.g., K₂CO₃, Cs₂CO₃, DBU, DIPEA): These bases are sterically hindered or electronically unsuited for acting as nucleophiles. Their primary role is to deprotonate your intended nucleophile (e.g., an amine or thiol), activating it for the desired substitution without competing in the reaction. Using a non-nucleophilic base is a key strategy to prevent base-related side products.

Visualizing the Reaction: Desired Pathway vs. Hydrolysis

The following diagram illustrates the competition between the desired nucleophilic substitution and the common hydrolysis side reaction.

G cluster_start Starting Material cluster_reagents Reagents cluster_products Potential Products SM This compound Desired Desired Product (3-Bromo-2-Nu-6-nitroquinoline) SM->Desired  Desired Path + Nu-H / Base Side Side Product (3-Bromo-6-nitro-2-quinolone) SM->Side  Side Reaction + OH⁻ (Base/Water) NuH Nucleophile (Nu-H) Base_OH Base (e.g., OH⁻)

Caption: Competing reaction pathways for this compound.

Troubleshooting Guide

Problem Observed Probable Cause(s) Recommended Solutions & Scientific Rationale
Low yield of desired product; significant amount of 2-quinolone byproduct. 1. Use of a nucleophilic base (e.g., NaOH, KOH).2. Presence of water in the reaction mixture.3. Reaction temperature is too high, accelerating hydrolysis.1. Change the Base: Switch to a non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These will deprotonate your nucleophile without competing in the substitution. 2. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. This minimizes the concentration of water, a competing nucleophile. 3. Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor by TLC to avoid prolonged heating.
Complex mixture of products; TLC shows multiple spots and baseline streaking. 1. Decomposition of starting material or product.2. Reaction temperature is too high or reaction time is too long.3. The base is too strong for the substrate, leading to degradation.1. Lower the Temperature: High temperatures can degrade the nitroquinoline scaffold. Start at a lower temperature (e.g., room temperature or 50°C) and increase only if necessary. 2. Monitor Closely: Track the reaction's progress using TLC. Quench the reaction as soon as the starting material is consumed to prevent the formation of degradation products. 3. Use a Milder Base: If using a very strong base like t-BuOK, consider a weaker one like K₂CO₃.
No reaction or very slow conversion rate. 1. The nucleophile is not sufficiently activated.2. The base is not strong enough to deprotonate the nucleophile.3. Insufficient temperature.4. Inappropriate solvent choice.1. Choose a Stronger Base: Ensure the base's pKa is high enough to effectively deprotonate your nucleophile. 2. Increase Temperature: Gradually increase the reaction temperature in 10-20°C increments, monitoring for product formation and decomposition. 3. Change Solvent: Use a polar aprotic solvent like DMF or DMSO. These solvents are excellent for SNAr reactions as they solvate the cation of the base, leaving a more "naked" and reactive anion, and they can stabilize the charged Meisenheimer intermediate.[4]
Formation of a dehalogenated (C-H instead of C-Cl or C-Br) product. 1. Presence of a reducing agent as an impurity.2. The solvent is acting as a hydride source.1. Purify Reagents: Ensure all reagents and solvents are pure and free from contaminants that could act as reducing agents. 2. Select an Inert Solvent: Avoid solvents known to be hydride donors (e.g., isopropanol) if this is a persistent issue. Opt for DMF, DMSO, or acetonitrile. 3. Use Degassed Solvents: If a radical-based dehalogenation is suspected, using solvents degassed with nitrogen or argon can help.

Troubleshooting Workflow Diagram

This logical diagram provides a step-by-step guide to diagnosing and solving common experimental issues.

G node_action node_action node_outcome node_outcome start Reaction Outcome? low_yield low_yield start->low_yield Low Yield / Incomplete complex_mix complex_mix start->complex_mix Complex Mixture quinolone_check 2-Quinolone byproduct present? low_yield->quinolone_check sol_temp_time Lower reaction temperature. Monitor reaction by TLC and reduce reaction time. complex_mix->sol_temp_time sol_anhydrous Use non-nucleophilic base (K₂CO₃). Ensure anhydrous conditions. quinolone_check->sol_anhydrous Yes sol_temp_solvent Increase temperature incrementally. Switch to polar aprotic solvent (DMF). quinolone_check->sol_temp_solvent No outcome_success Improved Outcome sol_anhydrous->outcome_success sol_temp_solvent->outcome_success sol_temp_time->outcome_success

Caption: A decision tree for troubleshooting common experimental problems.

Recommended Protocol: Selective C2-Substitution with an Amine Nucleophile

This protocol provides a robust general method for the selective substitution of the C2-chloro group, minimizing common side reactions.

Objective: To synthesize 3-Bromo-2-(alkylamino)-6-nitroquinoline.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

  • TLC plates (silica gel)

Procedure:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.1 M concentration). Add the amine (1.2 eq) to the mixture via syringe.

    • Causality Note: Using K₂CO₃, a non-nucleophilic base, ensures that only the amine acts as the nucleophile. Anhydrous DMF is used to prevent hydrolysis and to facilitate the SNAr reaction.

  • Reaction: Heat the reaction mixture to 60-80°C.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is complete when the starting quinoline spot is no longer visible.

    • Trustworthiness Note: Close monitoring prevents the formation of degradation byproducts from excessive heating or prolonged reaction times.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the pure 3-Bromo-2-(alkylamino)-6-nitroquinoline.

References

  • Wang, M.-F., et al. (n.d.). HCO2H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. RSC Publishing.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Wang, M.-F., et al. (n.d.). HCO 2 H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing.
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 217-220.
  • New Journal of Chemistry. (n.d.). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. RSC Publishing.
  • ResearchGate. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups | Request PDF.
  • Wikipedia. (n.d.). Dehalogenation.
  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.
  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 7-Chloro-6-nitroquinoline.
  • YouTube. (2016). Nucelophilic Aromatic Substitution Reactions.
  • Save My Exams. (n.d.). Reactivity of the Halogens (Oxford AQA IGCSE Chemistry): Revision Note.
  • Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution.
  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry.
  • ResearchGate. (n.d.). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones.
  • chemrevise. (n.d.). 3-1-3-halogens.pdf.
  • YouTube. (2016). Halogen Reactivity Series Demonstration.
  • ResearchGate. (n.d.). ChemInform Abstract: Base-Catalyzed Cyclization Reaction of 2-Chloroquinoline-3-carbonitriles and Guanidine Hydrochloride: A Rapid Synthesis of 2-Amino-3H-pyrimido[4,5-b]quinolin-4-ones.

Sources

Technical Support Center: Improving Yield in Buchwald-Hartwig Amination of Haloquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Buchwald-Hartwig amination of haloquinolines. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this powerful C-N bond-forming reaction for a challenging class of substrates. Haloquinolines present unique difficulties due to the potential for catalyst inhibition by the nitrogen lone pair and the varied reactivity of the carbon-halogen bond. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate these challenges and achieve higher yields.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the amination of haloquinolines. The advice provided is structured to help you diagnose the problem and implement a logical, effective solution.

Q1: My reaction shows no conversion, and I'm only recovering starting materials. What are the primary points of failure?

A: Zero conversion is typically due to a fundamental problem with one of the core components of the catalytic system. Here is a checklist of the most likely culprits:

  • Inactive Catalyst: The active Pd(0) species is the engine of the catalytic cycle. If it fails to form or is immediately poisoned, the reaction will not start.

    • Cause: Using a Pd(II) source like Pd(OAc)₂ or PdCl₂ requires in situ reduction to Pd(0), which can be inefficient or fail completely.[1] The catalyst may also have been deactivated by exposure to oxygen or incompatible solvents.

    • Solution: Switch to a modern, air-stable palladium precatalyst, such as a G3 or G4 palladacycle (e.g., XPhos Pd G3). These precatalysts are designed to generate the active L-Pd(0) species reliably upon exposure to the base, bypassing the problematic reduction step.[1][2] Always ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).

  • Inappropriate Base: The base is not just a proton scavenger; it is mechanistically involved in the formation of the palladium-amido complex.

    • Cause: A base that is too weak (e.g., K₂CO₃) may not be strong enough to deprotonate the amine-palladium intermediate, stalling the cycle.[3] Conversely, a base might be completely insoluble in your chosen solvent, leading to a heterogeneous mess with no effective concentration in the solution phase.

    • Solution: For a first attempt with a new system, a strong alkoxide base like Sodium tert-butoxide (NaOtBu) is the standard choice due to its high basicity, which generally promotes high reaction rates.[3][4] If solubility is an issue, consider a base with better organic solvent compatibility like Lithium bis(trimethylsilyl)amide (LHMDS).[3]

  • Ligand-Substrate Mismatch: The phosphine ligand is not just a spectator; it dictates the reactivity and stability of the palladium center.

    • Cause: Particularly for challenging substrates like chloroquinolines, first-generation ligands (e.g., P(o-tolyl)₃) or simple bidentate ligands (e.g., BINAP, dppf) may not be sufficient.[5][6] The C-Cl bond is strong, and its activation (oxidative addition) requires a highly active catalyst, which is enabled by bulky, electron-rich ligands.[2][5]

    • Solution: Employ sterically hindered, electron-rich dialkylbiaryl phosphine ligands. XPhos, SPhos, and BrettPhos are excellent starting points for coupling with chloroquinolines.[7][8] These ligands promote the formation of a monoligated Pd(0) species, which is highly active towards the oxidative addition of aryl chlorides.[5]

Q2: My reaction is working, but the yield is consistently low (<50%). How can I systematically optimize for a better outcome?

A: Low yield indicates that while the catalytic cycle is turning over, it is either inefficient or terminating prematurely. A systematic optimization approach is required.

  • Re-evaluate the Ligand: This is often the most impactful variable. A ligand that provides some yield may not be the optimal one. Screen a panel of modern, bulky phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) to identify a better fit for your specific substrate combination.[3]

  • Solvent and Solubility Check: An often-underestimated cause of low yield is poor solubility of the starting materials or the base.[1]

    • Action: Visually inspect your reaction mixture at temperature. If you see significant amounts of undissolved solids, the reaction is likely limited by mass transport. Switch to a solvent with better solubilizing power. Common choices include toluene, 1,4-dioxane, or t-amyl alcohol.[1][9] Sometimes a mixture of solvents can be beneficial.[1] Avoid chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the catalyst.[1]

  • Base Strength and Type: If your substrate contains base-sensitive functional groups (like esters or nitro groups), a strong base like NaOtBu can cause decomposition, leading to low yields of the desired product.[3]

    • Action: Switch to a weaker, yet effective, base. Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) are excellent alternatives that are compatible with a wider range of functional groups.[4][10] Note that using a weaker base may require a higher reaction temperature or a more active catalyst system to achieve a good rate.

  • Temperature and Concentration: Buchwald-Hartwig reactions are typically run at elevated temperatures (80–110 °C) to facilitate the key steps of the catalytic cycle.[11] If your reaction is sluggish, a temperature increase may be all that is needed. Conversely, if you observe decomposition, lowering the temperature might be beneficial, especially when using a highly active catalyst system.

Q3: I'm observing a significant amount of hydrodehalogenation (the halogen is replaced by hydrogen). What causes this, and how can I suppress it?

A: Hydrodehalogenation is a common side reaction that competes directly with the desired amination. It arises from an alternative pathway in the catalytic cycle: β-hydride elimination.

  • Mechanism: After oxidative addition, the aryl-palladium-halide intermediate can react with a source of hydride (often from the solvent, amine, or base) and then undergo reductive elimination to release the dehalogenated arene. More commonly, the palladium-amido intermediate, which is supposed to undergo C-N reductive elimination, can instead undergo β-hydride elimination if the amide has a β-hydrogen, forming an imine and a palladium-hydride species.[5] This palladium-hydride can then reductively eliminate with the haloquinoline to give the hydrodehalogenated product.

  • Solutions to Minimize Hydrodehalogenation:

    • Increase Steric Bulk on the Ligand: Using bulkier ligands (like XPhos or tBuXPhos) can sterically disfavor the transition state for β-hydride elimination relative to the desired C-N reductive elimination.[5][7] These ligands create a crowded environment around the palladium that favors the more compact reductive elimination pathway.

    • Use a Weaker, Non-nucleophilic Base: Strong alkoxide bases can sometimes contribute to side reactions. Switching to a base like K₃PO₄ or Cs₂CO₃ can often reduce the extent of hydrodehalogenation.

    • Lower the Reaction Temperature: Side reactions often have a higher activation energy than the desired pathway. Running the reaction at the lowest possible temperature that still affords a reasonable rate can improve selectivity.

Q4: I have a dihaloquinoline (e.g., 2-chloro-6-bromoquinoline). Can I achieve selective amination at one position?

A: Yes, selective functionalization is often possible and is a powerful synthetic strategy. The selectivity is governed by the relative reactivity of the C-X bonds towards oxidative addition.

  • Reactivity Trend: While the conventional wisdom for many cross-coupling reactions is Ar-I > Ar-Br > Ar-Cl, the order in Buchwald-Hartwig amination can be more nuanced.[1] However, for haloquinolines, the C-Br bond is generally more reactive towards oxidative addition than the more robust C-Cl bond.[12][13]

  • Achieving Selectivity: To favor mono-amination at the bromide position, use milder conditions.

    • Catalyst System: A less forcing catalyst system, perhaps using a bidentate ligand like BINAP or dppf, may provide sufficient reactivity for the C-Br bond while leaving the C-Cl bond untouched.[5]

    • Temperature: Start at a lower temperature (e.g., 70-80 °C) to exploit the reactivity difference.

    • Stoichiometry: Use only one equivalent of the amine.

    • Confirmation: A study on 6-bromo-2-chloroquinoline successfully demonstrated selective amination at the C-6 (bromide) position in the presence of the C-2 (chloride) position by carefully optimizing the reaction conditions.[12]

Core Parameter Optimization: A Deeper Dive

Catalyst System: The Heart of the Reaction

The choice of palladium source and ligand is the most critical factor for success, especially with challenging haloquinoline substrates.

Table 1: Recommended Ligand/Precatalyst Systems for Haloquinolines
Ligand/PrecatalystSubstrate HalogenTypical Amine PartnerKey Advantages & Rationale
XPhos Pd G3/G4 Chloro, BromoPrimary & Secondary AminesExcellent general-purpose system. The bulky, electron-rich XPhos ligand is highly effective for activating stubborn C-Cl bonds.[7]
RuPhos Pd G3/G4 Chloro, BromoHindered Secondary AminesThe RuPhos ligand is specifically designed to facilitate the coupling of sterically demanding secondary amines.[3]
BrettPhos Pd G3/G4 Chloro, BromoPrimary Amines, AmmoniaHighly effective for coupling primary amines and can provide selectivity for primary vs. secondary amines.[3][14]
BINAP Bromo, IodoPrimary & Secondary AminesA classic bidentate ligand. Less effective for chlorides but can be useful for selective amination of a C-Br bond in the presence of a C-Cl bond.[5][14]
Base Selection: More Than Just a Proton Sponge

The base plays a crucial role in the catalytic cycle and must be chosen carefully based on substrate compatibility and solvent.

Table 2: Comparison of Common Bases
BasepKaH (DMSO)AdvantagesDisadvantages
NaOtBu ~29Promotes high reaction rates and allows for lower catalyst loadings.[3]Incompatible with base-sensitive functional groups (e.g., esters, ketones, nitro groups).[3]
LHMDS ~29.5Allows for the use of substrates with protic functional groups (e.g., -OH, -NH₂). Useful for low-temperature reactions.[3]Can be less effective for very weak N-H bonds.
K₃PO₄ ~14Good functional group tolerance. Often reduces side reactions.Slower reaction rates, may require higher temperatures or more active catalysts.
Cs₂CO₃ ~13Excellent functional group tolerance. Good for sensitive substrates.[14]Often requires higher temperatures and longer reaction times.
Solvent Choice: The Reaction Environment

The primary role of the solvent is to solubilize all reaction components. Insolubility is a common, and often overlooked, reason for reaction failure.[1]

Table 3: Recommended Solvents
SolventBoiling Point (°C)Key Properties
Toluene 111Excellent general-purpose, non-polar solvent. Good for high-temperature reactions.[1][15]
1,4-Dioxane 101Good solubilizing power for a range of substrates. Very commonly used.[1][9]
tert-Amyl alcohol 102Polar, protic solvent that can sometimes accelerate reactions and improve solubility.
CPME 106A greener ether alternative to THF or dioxane with a higher boiling point.

Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. Each step has specific requirements that inform your choice of reagents and conditions.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle for Haloquinolines Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex + Ar-X (Haloquinoline) Oxidative Addition Amine_Complex [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ OA_Complex->Amine_Complex + R₂NH (Amine) Amido_Complex L-Pd(II)(Ar)(NR₂) Amido Complex Amine_Complex->Amido_Complex + Base - [Base-H]⁺X⁻ Deprotonation Amido_Complex->Pd0 Product Ar-NR₂ Product Amido_Complex->Product Reductive Elimination Regen_Pd0 L-Pd(0)

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow

When a reaction fails, follow this logical decision tree to diagnose the issue.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield or No Reaction Check_Catalyst Is the catalyst active? (Using a precatalyst?) Start->Check_Catalyst Check_Solubility Are all reagents soluble at reaction temp? Check_Catalyst->Check_Solubility No Sol_Catalyst Switch to a G3/G4 precatalyst. Ensure inert atmosphere. Check_Catalyst->Sol_Catalyst Yes Check_Base Is the base strong enough and compatible? Check_Solubility->Check_Base No Sol_Solubility Change solvent (Toluene, Dioxane). Consider solvent mixture. Check_Solubility->Sol_Solubility Yes Check_Ligand Is the ligand appropriate for the substrate (e.g., Ar-Cl)? Check_Base->Check_Ligand No Sol_Base Switch base (NaOtBu for speed, K₃PO₄ for tolerance). Check_Base->Sol_Base Yes Sol_Ligand Screen bulky ligands (XPhos, RuPhos, BrettPhos). Check_Ligand->Sol_Ligand Yes Optimize_Temp Optimize Temperature & Time Check_Ligand->Optimize_Temp No

Caption: A decision tree for systematic reaction troubleshooting.

Experimental Protocols

Protocol 1: General Procedure for Amination of a Chloroquinoline

This protocol provides a robust starting point for the amination of a challenging chloroquinoline substrate using a modern catalyst system.

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon), add the chloroquinoline (1.0 equiv.), XPhos Pd G3 precatalyst (2 mol%), and Sodium tert-butoxide (NaOtBu, 1.5 equiv.).

  • Reagent Addition: Add the amine (1.2 equiv.) to the tube, followed by anhydrous toluene (to make a ~0.2 M solution with respect to the chloroquinoline).

  • Degassing (Optional but Recommended): If not working in a glovebox, subject the sealed tube to three cycles of vacuum/backfill with Argon to ensure all oxygen is removed.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Vigorous stirring is crucial, especially with heterogeneous bases.[1]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS by taking small aliquots under a positive pressure of Argon.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a short plug of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: High-Throughput Ligand Screening

When optimizing, a parallel screen of ligands can rapidly identify the best performer.

  • Array Setup: In a glovebox, arrange an array of reaction vials. To each vial, add the haloquinoline (1.0 equiv.) and the chosen base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Preparation: Prepare stock solutions of the palladium precursor (e.g., Pd₂(dba)₃, 2 mol% Pd) and each ligand to be tested (e.g., XPhos, RuPhos, BrettPhos, SPhos, 4.4 mol%) in the reaction solvent (e.g., 1,4-dioxane).

  • Dosing: Add the palladium stock solution to each vial, followed by the specific ligand stock solution for that vial.

  • Initiation: Add the amine (1.2 equiv.) to each vial, seal the array, and place it on a heated stirring block (e.g., 110 °C).

  • Analysis: After a set time (e.g., 16 hours), cool the array. Take a small, measured aliquot from each vial, dilute with a suitable solvent (e.g., acetonitrile), and analyze by LC-MS or GC-MS to determine the relative conversion and yield for each ligand.

References

  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892. Available at: [Link]

  • Buchwald–Hartwig amination. In Wikipedia. Available at: [Link]

  • Request PDF: Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Available at: [Link]

  • Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. ResearchGate. Available at: [Link]

  • Nolan, S. P., et al. (2004). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Journal of Organic Chemistry, 69(9), 3173-3180.
  • Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings. Chemistry World. Available at: [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available at: [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. Available at: [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Purdue University Graduate School. Available at: [Link]

  • Vedejs, E., et al. (2012). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 134(1), 301-309. Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • Fitzner, M., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Reaction Chemistry & Engineering, 5(12), 2295-2306. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available at: [Link]

  • Ananikov, V. P., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Chemical Science, 12(40), 13454-13466. Available at: [Link]

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Technical Support Center: A-Z Guide to Preventing Quinoline Derivative Decomposition on Silica Gel

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive support center for researchers, scientists, and drug development professionals encountering challenges with the purification of quinoline derivatives. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to prevent the decomposition of these valuable compounds on silica gel during chromatographic purification.

Introduction: The Challenge of Purifying Quinolines

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[1][2][3][4] However, their purification by silica gel chromatography is often plagued by decomposition, leading to low yields, impure final products, and significant time loss. This guide is designed to address these issues head-on, providing you with the knowledge and tools to overcome these common hurdles.

The primary culprit behind the degradation of quinoline derivatives is the inherent acidity of silica gel.[5][6] The surface of silica gel is populated with silanol groups (Si-OH), which can act as Brønsted acids, protonating the basic nitrogen atom of the quinoline ring. This protonation can lead to strong, sometimes irreversible, binding to the stationary phase, causing streaking, poor recovery, and, in some cases, acid-catalyzed decomposition.[7][8][9][10]

Frequently Asked Questions (FAQs)

Here, we address the most common questions and concerns regarding the purification of quinoline derivatives.

Q1: Why is my quinoline derivative streaking on the TLC plate and what can I do about it?

A1: Streaking is a classic sign of strong interaction between your basic quinoline derivative and the acidic silica gel.[8][9] This leads to a continuous process of adsorption and desorption as the compound moves up the plate, resulting in a streak rather than a compact spot.

Troubleshooting Steps:

  • Incorporate a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[8] Triethylamine (TEA) is a popular choice. Start by adding 0.5-2% TEA to your eluent system.[8] For example, if your mobile phase is 9:1 Hexane:Ethyl Acetate, modify it to 9:1:0.1 Hexane:Ethyl Acetate:TEA.[8]

  • Use an Alternative TLC Plate: If a basic modifier doesn't resolve the issue, consider using a less reactive stationary phase for your TLC analysis, such as alumina-coated, diol-coated, or C18-coated plates.[9]

Q2: I'm losing a significant amount of my compound on the silica gel column. How can I improve my recovery?

A2: Significant product loss on the column is often due to irreversible adsorption to the acidic silanol groups.[7] To improve recovery, you need to minimize these interactions.

Solutions:

  • Deactivate the Silica Gel: Before loading your sample, neutralize the acidic sites on the silica gel. This can be achieved by pre-flushing the packed column with a solvent system containing a base like triethylamine (1-3%).[11][12]

  • Use a Basic Modifier in the Mobile Phase: Consistently including a small percentage (0.1-2%) of triethylamine or a similar base in your eluent will help to continuously mask the acidic sites on the silica, facilitating the elution of your compound.[7]

  • Switch to a Different Stationary Phase: For particularly sensitive compounds, it may be best to avoid silica gel altogether. Basic alumina is an excellent alternative for the purification of basic compounds.[7][13][14][15]

Q3: My quinoline derivative seems to be decomposing on the column, as I'm seeing new, unwanted spots on my TLC analysis of the collected fractions. What's happening?

A3: The appearance of new spots post-chromatography is a strong indication that your compound is unstable on silica gel and is undergoing decomposition.[16][17]

Investigative and Remedial Actions:

  • Confirm Instability with a 2D TLC: To verify that the decomposition is occurring on the silica, run a 2D TLC. Spot your compound in one corner of a square TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in a different solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, new spots will appear off the diagonal.[16]

  • Employ Milder Purification Techniques:

    • Deactivated Silica Gel: As mentioned previously, deactivating the silica with a base is a primary strategy.

    • Alternative Stationary Phases: Consider using less acidic stationary phases like neutral or basic alumina, or even Florisil.[17][18]

    • Reversed-Phase Chromatography: For polar quinoline derivatives, reversed-phase (C18) chromatography can be a highly effective purification method.[7][18][19][20][21] In this technique, the stationary phase is nonpolar, and a polar mobile phase is used.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, scenario-based approach to troubleshooting common issues.

Problem Potential Cause Recommended Solution(s)
Severe Streaking on TLC and Column Strong acid-base interaction between the basic quinoline and acidic silica.1. Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to the mobile phase.[8] 2. Use pre-treated or "deactivated" silica gel.[7] 3. Switch to a basic alumina stationary phase.[7][22]
Low or No Recovery of Product Irreversible adsorption of the compound onto the silica gel.1. Deactivate the silica gel with a base prior to loading the sample.[11][12] 2. Employ a mobile phase containing a basic modifier.[7] 3. Consider reversed-phase chromatography if the compound is sufficiently polar.[7][18]
Appearance of New Impurities After Column Acid-catalyzed decomposition of the quinoline derivative on the silica gel surface.1. Confirm decomposition with a 2D TLC.[16] 2. Use a less acidic stationary phase like neutral or basic alumina.[13][15][18] 3. For highly sensitive compounds, explore non-chromatographic purification methods like recrystallization or distillation, if applicable.[23]
Poor Separation from Impurities Co-elution of compounds with similar polarities.1. Optimize the mobile phase system using different solvent combinations. 2. Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[11] 3. Try an alternative stationary phase (e.g., alumina, C18) which may offer different selectivity.[24][25]

Experimental Protocols

Here are detailed, step-by-step methodologies for key preventative techniques.

Protocol 1: Deactivation of Silica Gel with Triethylamine

This protocol describes how to neutralize the acidic sites on silica gel before performing column chromatography.

  • Column Packing: Dry pack or prepare a slurry of silica gel in your initial, non-polar solvent (e.g., hexane) and pack your column as usual.

  • Prepare Deactivating Solvent: Prepare a solvent mixture consisting of your initial mobile phase with the addition of 1-3% (v/v) triethylamine.[11][12]

  • Column Flush: Pass 2-3 column volumes of the deactivating solvent through the packed column. Discard the eluent.[11]

  • Equilibration: Flush the column with 2-3 column volumes of your starting mobile phase (without the added base) to remove any excess, unbound triethylamine.

  • Sample Loading and Elution: Your column is now deactivated and ready for you to load your sample and begin the chromatography.

Protocol 2: Purification using Basic Alumina

Basic alumina is a suitable alternative stationary phase for the purification of basic compounds.[13][14]

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) on alumina plates to determine a suitable solvent system that provides good separation and an Rf value of ~0.2-0.4 for your target compound.

  • Column Packing: Pack a column with basic alumina using the selected non-polar solvent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a compatible solvent and load it onto the column.

  • Elution: Begin elution with your chosen solvent system, collecting fractions and monitoring by TLC.

Protocol 3: Reversed-Phase Flash Chromatography

This technique is particularly useful for polar quinoline derivatives.[18]

  • Stationary Phase: Use a column packed with a non-polar stationary phase, such as C18-functionalized silica.

  • Mobile Phase: The mobile phase is typically a mixture of water and a miscible organic solvent like methanol or acetonitrile.[19] Buffers may be added to control pH.

  • Elution Principle: In reversed-phase chromatography, the most polar compounds elute first.[18] Elution is typically achieved by gradually decreasing the polarity of the mobile phase (i.e., increasing the percentage of the organic solvent).

  • Fraction Analysis: Analyze the collected fractions using reversed-phase TLC or HPLC to identify the pure fractions containing your compound.

Visualizing the Process

To better understand the concepts discussed, the following diagrams illustrate the key mechanisms and workflows.

Mechanism of Decomposition and Prevention

cluster_problem Problem: Interaction with Acidic Silica cluster_solution Solution: Deactivation/Masking Quinoline Quinoline Derivative (Basic Nitrogen) Silica Silica Gel (Acidic Si-OH groups) Quinoline->Silica Protonation Deactivated_Silica Deactivated Silica Gel (Masked Si-OH groups) Quinoline->Deactivated_Silica Weak Interaction Decomposition Decomposition/ Strong Adsorption Silica->Decomposition TEA Triethylamine (TEA) (Base) TEA->Silica Neutralization Purified_Quinoline Purified Quinoline (Eluted) Deactivated_Silica->Purified_Quinoline Successful Elution

Caption: Interaction of quinoline with acidic vs. deactivated silica gel.

Decision-Making Workflow for Purification

Start Start: Crude Quinoline Derivative TLC_Test Perform TLC with and without 1% TEA in mobile phase Start->TLC_Test Streaking Streaking Observed? TLC_Test->Streaking Yes No_Streaking No Significant Streaking TLC_Test->No_Streaking No Decomposition_Check Check for on-plate decomposition (2D TLC) Streaking->Decomposition_Check No_Streaking->Decomposition_Check Standard_Silica Proceed with Standard Silica Gel Chromatography No_Streaking->Standard_Silica Decomposes Decomposition Observed Decomposition_Check->Decomposes Yes Stable Compound is Stable Decomposition_Check->Stable No Use_Alumina Use Alumina or other stationary phase (Protocol 2) Decomposes->Use_Alumina Consider_RP Consider Reversed-Phase Chromatography (Protocol 3) Decomposes->Consider_RP Use_Deactivated_Silica Use Deactivated Silica Gel (Protocol 1) Stable->Use_Deactivated_Silica End End: Purified Product Use_Deactivated_Silica->End Use_Alumina->End Standard_Silica->End Consider_RP->End

Caption: Decision tree for selecting the appropriate purification method.

References

  • Department of Chemistry, University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Silver, J. (2014). When basification of silica gel is required, before using Column chromatography? ResearchGate. Retrieved from [Link]

  • Li, W., et al. (2007). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 898-906. Retrieved from [Link]

  • El-Gindy, A., et al. (2001). The Effects of Type B Silica and Triethylamine on the Retention of Drugs in Silica Based Reverse Phase High Performance Chromatography. Drug Development and Industrial Pharmacy, 27(2), 153-161. Retrieved from [Link]

  • Crawford Scientific. (n.d.). Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. Retrieved from [Link]

  • Wikipedia. (2023). Reversed-phase chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2023). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Department of Chemistry, University of Rochester. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • Chemistry For Everyone. (2023, March 14). How To Neutralize Silica Gel? [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2019). Deactivation of silica gel? Retrieved from [Link]

  • Waters Blog. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Reddit. (2017). Alternatives to silica gel or alternative method of purification? r/chemistry. Retrieved from [Link]

  • Teledyne LABS. (n.d.). RediSep Alumina Columns. Retrieved from [Link]

  • Reddit. (2023). Purification of Quinoline-3,4-diones. r/Chempros. Retrieved from [Link]

  • Oreate AI Blog. (2024). Understanding Reverse Phase: A Key Concept in Chromatography. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep basic alumina column Purification of high pKa compounds. Retrieved from [Link]

  • Journal of Planar Chromatography – Modern TLC. (2007). Isolation and Purification of Acid-Labile Carotenoid 5,6-epoxides on Modified Silica Gels. Retrieved from [Link]

  • Reddit. (2023). Why is silica acidic? r/chemistry. Retrieved from [Link]

  • ResearchGate. (2023). Are there alternatives for silica for column chromatography? Retrieved from [Link]

  • ResearchGate. (2013). Tailing in TLC - can anyone help? Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep neutral alumina column purification of high pKa compounds. Retrieved from [Link]

  • Reddit. (2013). TLC and streaking: why add triethylamine? r/chemhelp. Retrieved from [Link]

  • Reddit. (2019). Help with Alumina Column Chromatography. r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (2017). Product decomposed on silica gel. Retrieved from [Link]

  • Organic Chemistry. (n.d.). TLC stains. Retrieved from [Link]

  • Department of Chemistry, University of Rochester. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]

  • Wikipedia. (2024). Quinoline. Retrieved from [Link]

  • MDPI. (2010). Effect of Sol–Gel Silica Matrices on the Chemical Properties of Adsorbed/Entrapped Compounds. Gels, 10, 441. Retrieved from [Link]

  • Chemistry For Everyone. (2023, March 7). Does Silica Gel Dissolve? [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2000). Chromatographic properties of silica gel with bonded quinine. Retrieved from [Link]

  • Department of Chemistry, University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 29(1), 234. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Retrieved from [Link]

  • National Institutes of Health. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. International Journal of Molecular Sciences, 24(1), 693. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 5, 5926-5929. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to LC-MS Analysis of 3-Bromo-2-chloro-6-nitroquinoline Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value and Analytical Challenge

In the landscape of pharmaceutical research and materials science, 3-Bromo-2-chloro-6-nitroquinoline stands out as a highly versatile synthetic intermediate.[1] Its unique trifecta of functional groups—a reactive bromine, a labile chlorine, and an electron-withdrawing nitro group—enhances its reactivity, making it a valuable building block for creating diverse and complex quinoline derivatives.[1] These derivatives are often synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are cornerstones of modern organic synthesis.[2][3][4]

The successful execution and optimization of these reactions hinge on the ability to accurately monitor their progress. A typical reaction mixture is a complex soup of starting materials, the desired product, catalytic species, intermediates, and potential byproducts. This complexity demands an analytical technique that offers both high-resolution separation and highly specific detection. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the preeminent analytical tool for this task, providing unparalleled sensitivity, selectivity, and speed.[5][6] This guide provides an in-depth comparison of LC-MS with alternative methods and presents a field-proven protocol for the robust analysis of these critical coupling reactions.

Optimized LC-MS Protocol for Monitoring a Buchwald-Hartwig C-N Coupling Reaction

The following protocol is designed for rapid and accurate monitoring of the reaction between this compound and a representative amine. The primary objective is to track the consumption of the quinoline starting material and the formation of the C-N coupled product in near real-time.

Experimental Protocol: Step-by-Step Reaction Monitoring
  • Reaction Sampling: At designated time points, withdraw a small aliquot (approx. 10-20 µL) from the reaction vessel using a syringe.

  • Quenching & Dilution: Immediately quench the aliquot in a vial containing 1 mL of acetonitrile (ACN). This halts the reaction and dilutes the sample to a concentration suitable for LC-MS analysis. The dilution factor should be adjusted based on the initial reaction concentration to avoid detector saturation.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter (e.g., PTFE) into an LC autosampler vial to remove any particulate matter, such as heterogeneous base or catalyst residues.[6]

Liquid Chromatography (LC) Parameters: The Separation
  • Causality: The choice of a reversed-phase C18 column is deliberate; its nonpolar stationary phase is ideal for retaining and separating the relatively nonpolar aromatic compounds present in the reaction mixture.[6][7] The fast gradient ensures a short run time, which is critical for high-throughput reaction monitoring. The addition of formic acid to the mobile phase protonates the basic nitrogen atoms in the quinoline ring and amine partners, leading to sharper chromatographic peaks and enhanced ionization efficiency for MS detection.[6]

ParameterRecommended Setting
Column Reversed-Phase C18 (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 2.0 minutes, hold at 95% B for 0.5 min
Flow Rate 0.6 mL/min
Injection Volume 1 µL
Column Temperature 40 °C
Total Run Time ~3.0 minutes
Mass Spectrometry (MS) Parameters: The Detection
  • Causality: Electrospray Ionization (ESI) in positive ion mode is the premier choice for this analysis. The nitrogen atoms on the quinoline core are readily protonated, making them highly amenable to ESI.[5][8][9] For initial method development, a full scan is used to identify the molecular ions of all components. For routine monitoring and quantification, Selected Ion Monitoring (SIM) provides a significant boost in sensitivity by focusing the detector on only the ions of interest. For rigorous kinetic analysis, Multiple Reaction Monitoring (MRM) is the gold standard.[10] By monitoring a specific fragmentation pathway (precursor ion → product ion), MRM provides exceptional selectivity, virtually eliminating background noise and matrix interference, which is a prerequisite for trustworthy quantitative data.[2][6][11]

ParameterRecommended Setting
Ionization Source Electrospray Ionization (ESI), Positive Mode
Scan Mode Full Scan (m/z 100-1000) for identification; SIM or MRM for quantification
Capillary Voltage 3.5 kV
Gas Temperature 325 °C
Gas Flow 8 L/min
Nebulizer Pressure 40 psi
Data Analysis

The progress of the reaction is monitored by plotting the chromatographic peak area of the this compound starting material and the desired coupled product as a function of time. The relative peak area ratio provides a clear and accurate representation of the reaction conversion.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the LC-MS analysis from sample acquisition to data interpretation.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation A 1. Aliquot Reaction Mixture B 2. Quench & Dilute in ACN A->B C 3. Syringe Filter (0.22 µm) B->C D 4. Inject into LC System C->D E 5. C18 Column Separation D->E F 6. ESI+ Ionization E->F G 7. Mass Analysis (MS) F->G H 8. Generate Chromatogram G->H I 9. Integrate Peak Areas H->I J 10. Plot Conversion vs. Time I->J

Caption: High-level workflow for LC-MS reaction monitoring.

Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is the superior technique for this application, it is essential for researchers to understand its performance relative to other available methods.

Analytical Technique Sensitivity Specificity/Selectivity Speed (Throughput) Quantitative Accuracy Structural Information Limitations
LC-MS Very High (pg-ng)Very High (especially MRM)High (2-5 min/sample)HighHigh (MW & Fragmentation)Higher initial instrument cost.
HPLC-UV Moderate (µg)Low-ModerateHighModerateNoneCo-elution issues; cannot identify unknown peaks.
TLC Low (mg)LowVery HighPoor (Qualitative only)NoneNot suitable for quantification; low resolution.[12]
GC-MS HighHighModerateHighHighLimited to volatile & thermally stable compounds; not suitable for most coupling products/catalysts.[13]
NMR Spectroscopy Low (mg)Very HighLow (min-hours/sample)High (with standard)Very High (Definitive)Insensitive for trace analysis; complex spectra in mixtures.[14]
In-Depth Comparison
  • Thin-Layer Chromatography (TLC): TLC is an invaluable, cost-effective tool for a quick qualitative check to see if a reaction is progressing.[12][15] However, its inability to provide quantitative data or structural information makes it insufficient for reaction optimization or kinetic studies.[12] It serves as a preliminary screening tool at best.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): While HPLC-UV is a robust quantitative technique, its reliance on UV absorbance for detection is a significant drawback. It lacks the specificity of MS, meaning that any byproduct or intermediate that co-elutes and absorbs at the same wavelength will interfere with the quantification of the target analyte. Without mass data, peak identification is purely presumptive.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique but is fundamentally unsuited for this application. The starting material, this compound, and especially its larger, more complex coupled products, are not sufficiently volatile or thermally stable to be analyzed by GC without derivatization.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed structural information. However, its inherently low sensitivity compared to mass spectrometry makes it impractical for monitoring reactions at typical catalytic concentrations or for detecting low-level intermediates.[14] Furthermore, the complexity of an NMR spectrum from a crude reaction mixture can be challenging to deconvolute quickly.

Conclusion: The Authoritative Choice for Coupling Reaction Analysis

For the detailed analysis of this compound coupling reactions, LC-MS provides an optimal combination of separation power, sensitivity, specificity, and speed. Its ability to resolve complex mixtures and provide unambiguous identification and quantification of reactants, products, and byproducts in a single analysis makes it an indispensable tool for the modern drug development professional. While other techniques have their place for preliminary checks (TLC) or final structural confirmation (NMR), only LC-MS offers the comprehensive, high-quality data required for efficient reaction optimization, in-depth mechanistic investigation, and rigorous quality control.

References

  • Mérida-Gisbert, E., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Chromatography A. Retrieved from [Link]

  • Black, J. W., et al. (2019). Step-by-step real time monitoring of a catalytic amination reaction. Chemical Science. Retrieved from [Link]

  • LCGC International. (n.d.). Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches. Retrieved from [Link]

  • LCGC International. (2015). Nonconventional Alternatives to LC–MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. Retrieved from [Link]

  • Advion. (n.d.). Suzuki Reaction Monitoring Using Compact Mass Spectrometry with TLC Interface. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

  • Frontiers in Molecular Biosciences. (2024). Parallel reaction monitoring targeted mass spectrometry as a fast and sensitive alternative to antibody-based protein detection. Retrieved from [Link]

  • ChemRxiv. (n.d.). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. Retrieved from [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • ACS Publications. (2019). Controlling a Chemical Coupling Reaction on a Surface: Tools and Strategies for On-Surface Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic cycle (left) and reaction monitoring trace (right) of a Buchwald‐Hartwig amination reaction using MRM transitions. Retrieved from [Link]

  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]

  • ResearchGate. (2015). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Retrieved from [Link]

  • YouTube. (2024). LC-MS/MS Method Development for Drug Analysis. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 1H NMR Spectral Comparison: From 3-bromo-2-chloro-6-nitroquinoline to its Functionalized Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core in Modern Chemistry

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, renowned for their presence in a wide array of bioactive compounds, including antimalarial and antimicrobial agents.[1][2] The strategic functionalization of the quinoline ring is paramount for tuning its biological activity and physicochemical properties. The compound 3-bromo-2-chloro-6-nitroquinoline is a highly versatile intermediate, featuring a unique arrangement of functional groups that offer distinct reactivity profiles for synthetic diversification.[3] The chloro, bromo, and nitro groups are all potent electron-withdrawing groups (EWGs) that significantly influence the electronic landscape of the quinoline core.

This technical guide provides an in-depth comparison of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound with a representative product derived from its functionalization. As senior application scientists, we recognize that ¹H NMR is an indispensable tool for the unambiguous structural confirmation of starting materials, intermediates, and final products.[4] This guide will not only present spectral data but also delve into the underlying principles, explaining the causality behind the observed chemical shifts and coupling patterns. We will illustrate how specific synthetic modifications translate into predictable and diagnostic changes in the ¹H NMR spectrum, a critical skill for researchers in drug development and organic synthesis.

Part 1: ¹H NMR Spectral Analysis of this compound

The structure of this compound presents a fascinating case for ¹H NMR analysis. The quinoline ring system itself has a characteristic aromatic proton region, typically between δ 6.5-9.0 ppm.[4] The presence of three strong EWGs profoundly deshields the remaining protons on the ring.

Electronic Environment and Predicted ¹H NMR Spectrum:

  • Pyridine Ring (Positions 2, 3, 4):

    • Positions 2 and 3 are substituted, leaving only the proton at C-4 (H-4).

    • The H-4 proton is adjacent to the electron-withdrawing quinoline nitrogen and is also influenced by the halogen at C-3. This environment causes significant deshielding, pushing its resonance far downfield. It is expected to appear as a singlet, as its nearest proton neighbors are more than three bonds away.

  • Benzene Ring (Positions 5, 6, 7, 8):

    • Position 6 is substituted with a nitro group. The protons at C-5 (H-5), C-7 (H-7), and C-8 (H-8) remain.

    • The nitro group is a powerful deactivating and meta-directing group, which strongly deshields protons ortho and para to it.[5][6]

    • H-5: This proton is ortho to the nitro group and will be significantly deshielded. It will be split by H-7 (a small meta-coupling, ⁴J).

    • H-7: This proton is also ortho to the nitro group, leading to a downfield shift. It is coupled to H-8 (ortho-coupling, ³J) and H-5 (meta-coupling, ⁴J), likely appearing as a doublet of doublets (dd).

    • H-8: This proton is para to the nitro group and experiences deshielding due to both the nitro group and the peri-effect of the nitrogen lone pair in the quinoline ring.[4] It will be split by H-7 into a doublet.

The protons on the nitro-substituted ring (H-5, H-7, H-8) will exhibit characteristic splitting patterns that confirm their relative positions.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃, Reference: TMS at δ 0.00 ppm)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Prediction
H-48.60 - 8.80Singlet (s)N/AAdjacent to quinoline N; deshielded by halogens at C-2 and C-3.
H-88.45 - 8.65Doublet (d)J = 8.5 – 9.5Para to -NO₂; peri-effect from quinoline N; ortho-coupled to H-7.
H-58.35 - 8.55Doublet (d)J = 2.0 – 3.0Ortho to -NO₂; meta-coupled to H-7.
H-78.15 - 8.35Doublet of Doublets (dd)J = 8.5 – 9.5, 2.0 – 3.0Ortho to -NO₂; ortho-coupled to H-8, meta-coupled to H-5.

Part 2: Targeted Synthesis of a Functionalized Derivative

To illustrate a comparative analysis, we will focus on a common and powerful reaction: the palladium-catalyzed Buchwald-Hartwig amination. This reaction is ideal for forming C-N bonds. The C-Br bond at the C-3 position is generally more reactive in such cross-coupling reactions than the C-Cl bond at C-2 due to its lower bond dissociation energy.[7] We will use morpholine as the nucleophile to generate 2-chloro-3-(morpholin-4-yl)-6-nitroquinoline .

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is designed as a self-validating system. Successful reaction completion can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material and the appearance of a new, typically more polar, product spot.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 eq)

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions, workup, and purification.

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, Pd₂(dba)₃, Xantphos, and NaOt-Bu.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add anhydrous toluene via syringe, followed by the dropwise addition of morpholine.

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-chloro-3-(morpholin-4-yl)-6-nitroquinoline.

Experimental Workflow Diagram

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification reagents Combine Reactants: - Starting Material (1.0 eq) - Pd₂(dba)₃ (0.02 eq) - Xantphos (0.04 eq) - NaOtBu (1.4 eq) solvents Add Anhydrous Toluene & Morpholine (1.2 eq) reagents->solvents Under Argon heat Heat to 100-110 °C (12-24 h) solvents->heat tlc Monitor by TLC heat->tlc tlc->heat Continue if incomplete workup Quench, Filter through Celite, Extract with EtOAc, Wash with H₂O/Brine tlc->workup Upon Completion purify Dry (Na₂SO₄), Concentrate, Column Chromatography workup->purify product Final Product: 2-chloro-3-(morpholin-4-yl) -6-nitroquinoline purify->product

Caption: Workflow for Buchwald-Hartwig amination.

Part 3: ¹H NMR Spectral Analysis of the Product: 2-chloro-3-(morpholin-4-yl)-6-nitroquinoline

The successful substitution of the bromine atom at C-3 with a morpholino group introduces significant and predictable changes to the ¹H NMR spectrum. The morpholino group contains an electron-donating nitrogen atom, which will have a notable shielding effect on the aromatic ring, particularly on the nearby H-4 proton.

Expected Spectral Changes:

  • Aromatic Region:

    • H-4: The most dramatic change is expected for H-4. The replacement of the electron-withdrawing bromine with the electron-donating morpholino group will cause a significant upfield shift (to a lower δ value) for this proton. It will remain a singlet. This upfield shift is a key diagnostic marker for successful C-3 functionalization.

    • H-5, H-7, H-8: The protons on the benzo-ring will be less affected, but minor shifts are expected due to the overall change in the molecule's electronic structure. Their multiplicity and coupling patterns should remain the same.

  • Aliphatic Region:

    • The spectrum will now feature new signals corresponding to the eight protons of the morpholine ring. Due to the symmetry of the morpholine ring and rapid chair-flipping at room temperature, these eight protons will appear as two distinct signals.

    • -CH₂-N-Ar (4H): The four protons on the carbons directly attached to the quinoline nitrogen will be deshielded by the aromatic ring and the nitrogen atom. They are expected to appear as a triplet.

    • -CH₂-O- (4H): The four protons on the carbons adjacent to the oxygen atom will appear further upfield and also as a triplet.

Table 2: Predicted ¹H NMR Spectral Data for 2-chloro-3-(morpholin-4-yl)-6-nitroquinoline (Solvent: CDCl₃, Reference: TMS at δ 0.00 ppm)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Prediction
H-88.40 - 8.60Doublet (d)J = 8.5 – 9.5Largely unchanged environment.
H-58.30 - 8.50Doublet (d)J = 2.0 – 3.0Largely unchanged environment.
H-78.10 - 8.30Doublet of Doublets (dd)J = 8.5 – 9.5, 2.0 – 3.0Largely unchanged environment.
H-47.50 - 7.70Singlet (s)N/ASignificant upfield shift due to electron-donating morpholino group at C-3.
-CH₂-N-Ar3.30 - 3.50Triplet (t)J = 4.5 – 5.5Protons adjacent to the aromatic ring nitrogen.
-CH₂-O-3.85 - 4.05Triplet (t)J = 4.5 – 5.5Protons adjacent to the morpholine oxygen.

Part 4: Direct Comparative Analysis and Key Diagnostic Markers

The most effective way to confirm a chemical transformation is by directly comparing the ¹H NMR spectra of the starting material and the product. The key differences serve as definitive proof of the reaction's success.

Table 3: Comparative ¹H NMR Data Summary

ProtonStarting Material (δ, ppm)Product (δ, ppm)Δδ (ppm)Diagnostic Significance
H-4~8.70~7.60~ -1.10 Primary indicator: Strong upfield shift confirms C-3 substitution.
H-8~8.55~8.50~ -0.05Minimal change, confirms benzo-ring integrity.
H-5~8.45~8.40~ -0.05Minimal change, confirms benzo-ring integrity.
H-7~8.25~8.20~ -0.05Minimal change, confirms benzo-ring integrity.
AliphaticN/A~3.40 and ~3.95New Signals Primary indicator: Appearance of morpholine protons confirms successful amination.

Logical Relationship Diagram

G cluster_SM Starting Material: this compound cluster_Prod Product: 2-chloro-3-(morpholin-4-yl)-6-nitroquinoline sm_features Key ¹H NMR Features: - H-4 singlet is highly deshielded (~8.7 ppm) - Only aromatic signals present - Electron-withdrawing Br at C-3 reaction Buchwald-Hartwig Amination sm_features->reaction prod_features Key ¹H NMR Features: - H-4 singlet is strongly shielded (~7.6 ppm) - New aliphatic signals appear (~3.4, ~3.9 ppm) - Electron-donating Morpholine at C-3 reaction->prod_features leads to predictable spectral changes

Caption: Structure-to-Spectrum logical relationship.

The comparative data unequivocally demonstrates the transformation. The dramatic upfield shift of the H-4 proton is a direct consequence of replacing the electron-withdrawing bromine with the electron-donating morpholino group. Simultaneously, the appearance of two new triplets in the aliphatic region provides unambiguous evidence of the morpholine moiety's incorporation into the structure.

Conclusion

For researchers and drug development professionals, a deep understanding of how structural modifications impact NMR spectra is crucial for efficient and accurate synthesis. This guide demonstrates that the functionalization of a complex intermediate like this compound results in clear, predictable, and diagnostic changes in its ¹H NMR spectrum. The significant upfield shift of the H-4 proton and the emergence of new aliphatic signals upon C-3 amination serve as textbook examples of structure-spectrum correlation. By leveraging these principles, scientists can confidently monitor reaction progress, confirm product identity, and accelerate the development of novel chemical entities.

References

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

  • PubChem. (n.d.). 6-Nitroquinoline. Retrieved from [Link]

  • Hrčak. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoline, 6-nitro-. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products.... Retrieved from [Link]

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  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-6-chloro-8-nitroquinoline. Retrieved from [Link]

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  • Chegg.com. (2023). Solved Question 2: This is the 1H NMR spectrum of. Retrieved from [Link]

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A Comparative Guide to the X-ray Crystallography of 3-Bromo-2-chloro-6-nitroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth technical comparison of X-ray crystallography for the structural elucidation of 3-bromo-2-chloro-6-nitroquinoline derivatives. Designed for researchers, scientists, and drug development professionals, it moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and validated approach to structural analysis. We will explore the synthesis and characterization pathway, compare crystallography with other analytical techniques, and provide detailed protocols for obtaining high-quality crystal structures.

The this compound scaffold is a key pharmacophore in modern medicinal chemistry. Its unique combination of electron-withdrawing and halogen substituents makes it a versatile intermediate for synthesizing compounds with significant biological activities, including antimicrobial, antimalarial, and anticancer properties.[1][2] Given that subtle changes in the three-dimensional atomic arrangement can drastically alter a molecule's efficacy and safety profile, unambiguous structural confirmation is not just a procedural step—it is a foundational requirement for meaningful drug discovery.

Part 1: The Analytical Toolkit: A Multi-Technique Approach to Structural Validation

While single-crystal X-ray diffraction is the gold standard for determining a molecule's 3D structure, it is most powerful when used within a suite of analytical techniques. Initial characterization using spectroscopic methods is essential to confirm the successful synthesis of the target compound before investing time in crystallization trials. Each technique provides a unique piece of the structural puzzle.[3]

Synthesis of the Quinoline Core

The synthesis of substituted quinolines can be achieved through various established methods, such as the Skraup, Doebner-von Miller, or Friedländer reactions.[4] For highly substituted systems like this compound, a modern approach such as the electrophilic cyclization of an N-(2-alkynyl)aniline precursor offers excellent regiochemical control.[5] This method involves reacting a suitably substituted aniline with a bromo-alkyne, followed by cyclization induced by an electrophilic bromine source, and subsequent nitration to yield the final product.

Comparative Analysis: Why Crystallography is Definitive

Spectroscopic methods provide crucial, yet indirect, structural information. NMR reveals the connectivity of the C-H framework, Mass Spectrometry confirms the molecular weight, and FTIR identifies functional groups.[3][6][7] However, only X-ray crystallography provides direct evidence of atomic positions, bond lengths, bond angles, and the subtle intermolecular interactions that govern the compound's properties in the solid state.

Technique Information Provided Advantages Limitations
X-ray Crystallography Definitive 3D atomic coordinates, bond lengths/angles, stereochemistry, intermolecular interactions.[8]Unambiguous structural determination; provides solid-state conformation and packing data.Requires high-quality single crystals, which can be difficult to obtain.
NMR Spectroscopy Carbon-hydrogen framework, connectivity, and chemical environment of nuclei (¹H, ¹³C).[3]Excellent for solution-state structure and dynamics; non-destructive.Provides an averaged structure in solution; does not reveal solid-state packing.
Mass Spectrometry (MS) Precise molecular weight and elemental composition (HRMS); structural clues from fragmentation.[9]High sensitivity; requires minimal sample.Does not provide stereochemical or conformational information.
FTIR Spectroscopy Presence of specific functional groups (e.g., -NO₂, C-Cl, C-Br, aromatic C=C).[6]Fast and simple; provides a molecular "fingerprint".Provides limited information on the overall molecular skeleton.

Part 2: The Crystallography Workflow: From Solution to Structure

Obtaining a high-quality crystal structure is a multi-step process that demands both theoretical understanding and practical skill. Each stage, from crystallization to data refinement, contains critical decision points that impact the final quality of the structure.

The Art of Crystallization

The formation of diffraction-quality single crystals is often the most significant bottleneck. For quinoline-based compounds, which are often planar and possess moderate solubility in organic solvents, several methods can be employed. The key is to achieve slow supersaturation, allowing for ordered crystal growth rather than rapid precipitation.[10]

  • Solvent Screening: Begin by testing the solubility of the compound (~5-10 mg) in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane). The ideal solvent is one in which the compound is moderately soluble at room temperature or elevated temperatures.

  • Prepare a Saturated Solution: Dissolve the compound in a minimal amount of the chosen "good" solvent, warming gently if necessary to achieve full dissolution.

  • Induce Slow Supersaturation (Choose one method):

    • Slow Evaporation: Loosely cap the vial and leave it in a vibration-free environment. The solvent will slowly evaporate, increasing the concentration to the point of nucleation and growth.

    • Vapor Diffusion (Liquid-Liquid): Place the vial of the dissolved compound inside a larger, sealed jar containing a "poor" solvent (an anti-solvent in which the compound is insoluble, e.g., hexane or water). The vapor of the anti-solvent will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting crystallization.[10]

    • Cooling: If the compound has significantly higher solubility in a hot solvent, prepare a hot saturated solution, filter it to remove any impurities, and allow it to cool slowly to room temperature, and then potentially to 4°C.

  • Troubleshooting: If no crystals form, try inducing nucleation by gently scratching the inside of the vial with a glass rod or by adding a "seed crystal" from a previous successful attempt.[10]

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 X-ray Diffraction Synthesis Quinoline Synthesis (e.g., Electrophilic Cyclization) Purification Column Chromatography Synthesis->Purification Spectroscopy Spectroscopic Validation (NMR, MS, FTIR) Purification->Spectroscopy SolventScreen Solvent Screening Spectroscopy->SolventScreen Pure Compound CrystalGrowth Crystal Growth (Vapor Diffusion, etc.) SolventScreen->CrystalGrowth Harvest Harvest & Mount Crystal CrystalGrowth->Harvest DataCollection Data Collection (Diffractometer) Harvest->DataCollection Single Crystal Processing Data Processing (Integration & Scaling) DataCollection->Processing SolveRefine Structure Solution & Refinement Processing->SolveRefine Validation Structure Validation & Deposition SolveRefine->Validation

Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of quinoline derivatives.

Data Collection and Processing

Once a suitable crystal is mounted on the diffractometer, the next step is to collect the diffraction data. The goal is to obtain a complete and accurate dataset that will allow for a successful structure solution.[8]

  • Crystal Screening: A few initial diffraction images are taken to assess crystal quality (e.g., single, not twinned) and diffraction resolution.[11]

  • Unit Cell Determination: The positions of several strong reflections are used to determine the unit cell parameters and Bravais lattice.

  • Data Collection Strategy: The software calculates an optimal strategy (e.g., rotation angles, exposure times) to collect a complete and redundant dataset, ensuring all unique reflections are measured multiple times.[12] For compounds with heavy atoms like bromine, collecting data at a specific wavelength to maximize anomalous dispersion can aid in structure solution.

  • Data Integration and Scaling: After collection, the raw image files are processed. The intensity of each reflection is integrated, and the data is scaled and merged. This step produces a final reflection file for structure solution. Key statistics like Rmerge are calculated here to assess data quality.[12]

Structure Solution, Refinement, and Validation

The processed reflection data contains the amplitudes of the diffracted X-rays, but the phase information is lost. Structure solution is the process of retrieving these phases to generate an initial electron density map.

  • Structure Solution: For small molecules, direct methods are typically successful. These methods use statistical relationships between reflection intensities to derive initial phase estimates.

  • Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions and thermal parameters to minimize the difference between the observed diffraction data (F_obs) and the data calculated from the model (F_calc).[13]

  • Validation: The quality of the final model is assessed using several metrics:

    • R1: The residual factor, indicating the agreement between observed and calculated structure factor amplitudes. A value < 0.05 is excellent for small molecules.

    • wR2: A weighted residual factor based on intensities.

    • Goodness-of-Fit (GoF): Should be close to 1.0 for a good model.

    • Residual Electron Density: The difference map should be relatively flat, with no large positive or negative peaks.

Part 3: Comparative Structural Analysis

While the specific crystal structure for this compound is not publicly available, we can draw authoritative insights from closely related, published structures. The following is a comparative analysis based on representative data for substituted 2-chloroquinoline derivatives to illustrate the expected structural features.[14][15][16]

Representative Crystallographic Data

The table below summarizes typical crystallographic parameters for halogenated quinoline derivatives. The presence of heavy atoms (Br, Cl) and polar groups (-NO₂) strongly influences the crystal packing.

Parameter Derivative A (Hypothetical 3-Br, 2-Cl, 6-NO₂)Derivative B (2-chloro-3-bromomethylquinoline)[14]
Empirical Formula C₉H₄BrClN₂O₂C₁₀H₇BrClN
Formula Weight 287.50256.53
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
a (Å) ~8.56.587(2)
b (Å) ~11.07.278(3)
c (Å) ~12.510.442(3)
β (º) ~95-
Volume (ų) ~1160471.9(3)
Z 42
Final R1 [I>2σ(I)] < 0.050.0734
Key Interactions π-π stacking, Halogen bonding (Br···O), C-H···OC-H···Cl, C-H···N, van der Waals forces
The Role of Substituents in Crystal Engineering

The specific substituents on the quinoline ring act as "directors" for the supramolecular assembly in the crystal lattice. Understanding these interactions is key to predicting and potentially controlling the solid-state properties of new derivatives.

  • π-π Stacking: The planar aromatic quinoline core promotes face-to-face or offset stacking interactions, which are a primary stabilizing force in the crystal.

  • Halogen Bonding: The bromine and chlorine atoms can act as electrophilic halogen bond donors, interacting with Lewis basic sites like the nitro group's oxygen atoms or the quinoline nitrogen.[15] This is a highly directional and influential interaction.

  • Hydrogen Bonding: While lacking classic donors, weak C-H···O and C-H···N hydrogen bonds involving the aromatic protons and the nitro or nitrogen acceptors play a significant role in stabilizing the crystal packing.[14]

G Quinoline Planar Quinoline Core PiStack π-π Stacking Quinoline->PiStack Nitro 6-Nitro Group (Acceptor) HalogenBond Halogen Bonding (e.g., Br···O, Cl···N) Nitro->HalogenBond HBond Weak Hydrogen Bonds (C-H···O) Nitro->HBond Bromo 3-Bromo Substituent (Halogen Bond Donor) Bromo->HalogenBond Chloro 2-Chloro Substituent (Halogen Bond Donor) Chloro->HalogenBond Packing Crystal Packing Motif PiStack->Packing HalogenBond->Packing HBond->Packing

Caption: Logical relationship between substituents and the resulting intermolecular forces that direct crystal packing.

Conclusion

For complex and biologically active molecules like this compound derivatives, X-ray crystallography stands as the ultimate arbiter of molecular structure. It provides the precise, three-dimensional data necessary for definitive structural proof, understanding structure-activity relationships (SAR), and informing rational drug design. By integrating crystallography within a broader analytical workflow that includes synthesis, purification, and spectroscopic validation, researchers can approach their targets with the highest degree of scientific rigor and confidence.

References

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  • PubMed. Biologically active perspective synthesis of heteroannulated 8-nitroquinolines with green chemistry approach.
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A Comparative Guide to Nucleophilic Aromatic Substitution Reactivity: 3-bromo-2-chloro-6-nitroquinoline vs. 2,3-dichloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, functionalized quinoline scaffolds are of paramount importance, serving as the core of numerous therapeutic agents and functional materials. The 6-nitroquinoline moiety, in particular, is a versatile precursor, where the potent electron-withdrawing nitro group significantly activates the heterocyclic ring for Nucleophilic Aromatic Substitution (SNAr). This activation allows for the strategic introduction of various functional groups.

This guide presents an in-depth comparative analysis of the reactivity of two closely related substrates: 3-bromo-2-chloro-6-nitroquinoline and 2,3-dichloro-6-nitroquinoline . For researchers engaged in the synthesis of complex molecules, understanding the subtle differences in reactivity between these two building blocks is critical for predicting reaction outcomes, optimizing conditions, and controlling regioselectivity. We will dissect the mechanistic principles governing their reactions, propose a definitive experimental protocol for quantitative comparison, and provide expert insights into the expected outcomes.

Pillar 1: Mechanistic Underpinnings of Reactivity in 6-Nitroquinolines

To objectively compare these two molecules, we must first establish the fundamental principles of Nucleophilic Aromatic Substitution (SNAr) as they apply to the quinoline system. The SNAr reaction is not a simple one-step displacement; it is a two-step addition-elimination process.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction initiates with the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, breaking the aromaticity to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2][3][4]

  • Elimination and Re-aromatization: In the second, typically faster step, the leaving group (a halide in this case) departs, taking its bonding electrons and restoring the aromaticity of the ring.[5]

The rate of the overall reaction is almost always determined by the first step: the formation of the Meisenheimer complex. Therefore, any structural feature that stabilizes this intermediate will accelerate the reaction.[5][6]

Key Factors Governing Reactivity:
  • Activation by the Nitro Group: The 6-nitro group is the dominant activating feature in these molecules. Its strong electron-withdrawing nature (-I and -R effects) depletes the electron density of the quinoline ring system, making it highly electrophilic and susceptible to nucleophilic attack.[2][7][8][9] Crucially, this activation is most effective when the nitro group is ortho or para to the site of attack, as it allows the negative charge of the Meisenheimer intermediate to be delocalized onto the nitro group's oxygen atoms through resonance.[1][3][10]

  • Inherent Reactivity of the Quinoline Ring: The quinoline ring itself is an electron-deficient heterocycle due to the electronegative nitrogen atom. This nitrogen atom exerts an inductive and mesomeric electron-withdrawing effect, which particularly activates the C2 and C4 positions for nucleophilic attack.[11][12][13][14]

  • The "Element Effect" in SNAr: In contrast to SN2 reactions where leaving group ability is often tied to bond strength (I > Br > Cl > F), the trend is typically reversed in SNAr reactions (F > Cl > Br > I).[6][15] This is because the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond. A more electronegative halogen (like Cl vs. Br) polarizes the C-X bond more effectively, making the carbon atom more electrophilic and thus more susceptible to the initial attack.[6]

Pillar 2: A Head-to-Head Reactivity Analysis

Let's apply these principles to our two molecules.

Figure 1. Positional Activation in the 6-Nitroquinoline System.

In both This compound and 2,3-dichloro-6-nitroquinoline , the C2 position is the most activated site for nucleophilic attack. This is due to the powerful synergistic effect of being ortho to the electron-withdrawing ring nitrogen and in a para-like position to the strongly activating 6-nitro group. The C3 position is significantly less activated as it is meta to both the ring nitrogen and the nitro group, precluding direct resonance stabilization of the Meisenheimer intermediate.

Therefore, under typical SNAr conditions, substitution will occur selectively at the C2 position for both substrates.

The Decisive Comparison:

The core question of relative reactivity now simplifies to a comparison of substitution at the C2 position.

  • For This compound , the leaving group at the highly activated C2 position is Chlorine .

  • For 2,3-dichloro-6-nitroquinoline , the leaving group at the highly activated C2 position is also Chlorine .

Since the primary site of reaction (C2), the leaving group at that site (Cl), and the principal activating groups (6-nitro and the ring nitrogen) are identical in both molecules, their intrinsic reactivity is expected to be highly similar .

The only structural difference is the identity of the halogen at the less reactive C3 position (Br vs. Cl). This halogen will exert a minor, secondary inductive electronic effect. Chlorine is more electronegative than bromine, so the C3-chloro group in 2,3-dichloro-6-nitroquinoline will withdraw slightly more electron density from the ring than the C3-bromo group. This could render the C2 position in the dichloro compound marginally more electrophilic, potentially leading to a slightly faster reaction rate. However, this effect is anticipated to be minimal compared to the dominant activation provided by the nitro group.

G cluster_0 This compound cluster_1 2,3-dichloro-6-nitroquinoline mol1_c2 C2 Position Leaving Group: Cl Reactivity: High conclusion Prediction: Reactivity at C2 is nearly identical. 2,3-dichloro derivative may be marginally faster due to secondary inductive effect from C3-Cl. mol1_c3 C3 Position Leaving Group: Br Reactivity: Low mol2_c2 C2 Position Leaving Group: Cl Reactivity: High mol2_c3 C3 Position Leaving Group: Cl Reactivity: Low

Figure 2. Comparative logic for predicting reactivity.

Pillar 3: Experimental Design for Quantitative Comparison

To empirically validate this analysis, a competitive reaction experiment is the most rigorous and self-validating approach. This method elegantly eliminates variations in temperature, concentration, and stirring rate that can plague parallel, separate experiments, providing a highly reliable measure of relative reactivity.

Protocol: Competitive SNAr Reaction

Objective: To determine the relative rate of reaction of this compound and 2,3-dichloro-6-nitroquinoline with a model nucleophile.

Materials:

  • This compound (Substrate A)

  • 2,3-dichloro-6-nitroquinoline (Substrate B)

  • Morpholine (Nucleophile)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Dodecane (Internal Standard for GC/HPLC analysis)

Experimental Workflow:

G A Step 1: Preparation - Add equimolar Substrate A & B - Add Internal Standard (Dodecane) - Dissolve in anhydrous DMF B Step 2: Initiation - Equilibrate to 50°C - Add Nucleophile (0.8 eq Morpholine) - Start timer (t=0) A->B C Step 3: Monitoring - Withdraw aliquots at intervals (e.g., 0, 15, 30, 60, 120 min) - Quench with dilute acid B->C D Step 4: Analysis - Analyze each aliquot by HPLC or GC-MS C->D E Step 5: Data Processing - Quantify disappearance of A & B - Quantify appearance of Products A' & B' - Plot concentration vs. time D->E

Figure 3. Workflow for the competitive reactivity experiment.

Step-by-Step Methodology:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 mmol), 2,3-dichloro-6-nitroquinoline (1.0 mmol), and dodecane (0.5 mmol) as an internal standard.

  • Solvation: Add anhydrous DMF (20 mL) and stir until all solids are dissolved.

  • Equilibration & Sampling: Place the flask in a pre-heated oil bath at 50°C. Once the internal temperature is stable, withdraw an initial sample (t=0).

  • Reaction Initiation: Add morpholine (0.8 mmol, 0.8 equivalents relative to each substrate) via syringe and begin timing. From an experimental design perspective, using a sub-stoichiometric amount of the nucleophile ensures that the reaction does not go to completion too quickly and allows for a clear comparison of initial rates.

  • Monitoring: Withdraw aliquots (e.g., 0.1 mL) at regular time intervals. Immediately quench each aliquot in a vial containing a dilute solution of HCl in methanol to protonate the remaining morpholine and halt the reaction.

  • Analysis: Analyze each quenched sample using a calibrated HPLC or GC-MS method to determine the concentrations of both starting materials and their respective morpholine substitution products.

Data Presentation and Expected Results

The primary data will be the relative consumption of the two starting materials over time. The results can be summarized in a table.

Time (min)[this compound] (Normalized)[2,3-dichloro-6-nitroquinoline] (Normalized)Product Ratio (Dichloro-Product / Bromo-Chloro-Product)
01.001.00-
150.850.831.02
300.700.671.03
600.510.471.04
1200.280.231.05
Table 1: Hypothetical data from a competitive SNAr experiment. Data assumes a slightly faster rate for the dichloro compound.

Interpretation: Based on our mechanistic analysis, we expect the consumption rates to be very close. The product ratio, a direct measure of the relative rate constants (kdichloro/kbromo-chloro), would likely be very close to 1.0, perhaps slightly higher (e.g., 1.02 - 1.10), indicating a marginal rate enhancement for the 2,3-dichloro-6-nitroquinoline due to the secondary inductive effect of the C3-chlorine atom.

Conclusion

A detailed mechanistic analysis predicts that both This compound and 2,3-dichloro-6-nitroquinoline will undergo nucleophilic aromatic substitution preferentially at the C2 position. This selectivity is dictated by the powerful, synergistic activation from the ring nitrogen and the 6-nitro group.

The key point of comparison is the leaving group at this primary reaction site, which is a chlorine atom for both compounds. Consequently, the reactivity of the two substrates is expected to be nearly identical. A minor rate enhancement may be observed for 2,3-dichloro-6-nitroquinoline due to the slightly greater inductive electron-withdrawing effect of the chlorine atom at C3 compared to bromine. For synthetic planning, researchers can consider these two reagents to be largely interchangeable in terms of reactivity for substitutions at the C2 position, with the final choice potentially being guided by cost, availability, or the desired functionality at C3 in subsequent transformations.

References

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reactivity of 3-bromo-2-chloro-6-nitroquinoline versus other haloquinolines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of 3-bromo-2-chloro-6-nitroquinoline Versus Other Haloquinolines

Introduction: The Strategic Importance of Haloquinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals and functional organic materials.[1] The strategic introduction of halogen atoms onto this scaffold creates versatile synthetic handles, enabling chemists to perform a wide range of molecular elaborations through reactions like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.[2][3]

This guide provides a detailed comparative analysis of the reactivity of this compound, a highly functionalized and synthetically valuable building block. We will dissect the electronic and steric factors that govern the reactivity of its two distinct halogen atoms and compare its performance against simpler haloquinolines. This analysis is designed to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to leverage this compound's unique chemical behavior for efficient and selective synthesis.

Part 1: Foundational Principles of Haloquinoline Reactivity

To understand the specific reactivity of this compound, one must first grasp the fundamental principles governing reactions on halogenated aromatic systems. Two primary reaction classes dominate this landscape: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings are typically electron-rich and thus resistant to attack by nucleophiles. However, the presence of potent electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), can render the ring sufficiently electron-poor to undergo nucleophilic substitution.[4][5]

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6] The aromaticity is then restored by the expulsion of the leaving group.

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Key factors influencing SNAr reactivity:

  • Electron-Withdrawing Groups (EWGs): The presence and position of EWGs are critical. SNAr is significantly accelerated when a strong EWG is positioned ortho or para to the leaving group, as this allows for direct resonance stabilization of the negative charge in the Meisenheimer complex.[7][8] The nitro group is one of the most powerful activators for this reaction.[9][10]

  • Leaving Group Ability: In SNAr, the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. Consequently, the leaving group's ability is related to its electronegativity, which polarizes the C-X bond and facilitates the initial attack. The typical reactivity order is F > Cl ≈ Br > I, the reverse of the trend seen in SN1 and SN2 reactions.[4][5]

Palladium-Catalyzed Cross-Coupling

These reactions, which earned the 2010 Nobel Prize in Chemistry, are powerful methods for forming C-C, C-N, and C-O bonds.[11][12] Prominent examples include the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions.[13]

The general mechanism involves a catalytic cycle with a palladium(0) species. This cycle consists of three primary steps:

  • Oxidative Addition: The haloaromatic compound reacts with the Pd(0) catalyst, inserting the palladium into the carbon-halogen bond to form a Pd(II) intermediate.

  • Transmetalation (for Suzuki, etc.) or Coordination/Insertion (for Heck): The second coupling partner is delivered to the palladium center.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new bond and regenerating the Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)Ln ox_add Oxidative Addition pd0->ox_add pdi_halide Ar-Pd(II)Ln-X ox_add->pdi_halide transmetal Transmetalation pdi_halide->transmetal pdi_aryl Ar-Pd(II)Ln-R transmetal->pdi_aryl red_elim Reductive Elimination pdi_aryl->red_elim red_elim->pd0  Regenerates  Catalyst arr Ar-R red_elim->arr arx Ar-X arx->ox_add rm R-B(OR)₂ rm->transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Key factors influencing cross-coupling reactivity:

  • Leaving Group Ability: The rate-determining step is typically the oxidative addition. This step is governed by the C-X bond strength. Weaker bonds lead to faster reactions, establishing a reactivity trend of I > Br > Cl >> F.[14][15] This selectivity allows for the sequential functionalization of dihaloarenes.

Part 2: Reactivity Profile of this compound

The unique arrangement of substituents in this compound creates a fascinating case study in reactivity.

  • C2-Position (Chloro): The chlorine atom is at the 2-position of the quinoline ring. This position is electronically activated towards nucleophilic attack due to its proximity to the ring nitrogen. The powerful nitro group at the 6-position is para to the C2-Cl. This ortho/para relationship provides substantial resonance stabilization for a Meisenheimer complex formed at C2, making the C2-chloro group highly susceptible to SNAr reactions .

  • C3-Position (Bromo): The bromine atom is at the 3-position. This position is generally less electronically activated for SNAr compared to the 2- and 4-positions. Furthermore, the nitro group is meta to the C3-Br, offering no direct resonance stabilization to a potential Meisenheimer complex. Therefore, the C3-bromo group is expected to be significantly less reactive in SNAr reactions. However, the C-Br bond is weaker than the C-Cl bond, making the C3-bromo group the more reactive site for palladium-catalyzed cross-coupling reactions .

This differential reactivity provides a powerful synthetic tool, allowing for the selective functionalization of either the C2 or C3 position by choosing the appropriate reaction type.

Part 3: Comparative Analysis with Other Haloquinolines

To contextualize the reactivity of our target molecule, we compare it with simpler analogues.

vs. Monohaloquinolines (e.g., 2-Chloroquinoline, 3-Bromoquinoline)
  • SNAr Reactivity: this compound is vastly more reactive at its C2-position than a simple 2-chloroquinoline. The activating effect of the para-nitro group dramatically lowers the energy barrier for nucleophilic attack. While 2-chloroquinoline can undergo SNAr, it often requires more forcing conditions (higher temperatures, stronger nucleophiles).[16]

  • Cross-Coupling Reactivity: The C3-bromo group in our target molecule will exhibit similar reactivity in Suzuki or Buchwald-Hartwig reactions to standard 3-bromoquinoline.[14] However, the presence of the electron-withdrawing nitro and chloro groups may slightly modulate the electronic properties of the C3-Br bond and could influence catalyst kinetics.

vs. Dihaloquinolines without a Nitro Group (e.g., 6-bromo-2-chloroquinoline)

This comparison directly illustrates the critical role of the nitro group. Studies on the selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline have shown that the C6-bromo position can be selectively functionalized over the C2-chloro position.[17][18] This is a classic example of cross-coupling selectivity based on C-X bond strength (Br > Cl).

In this compound, this inherent cross-coupling preference (C3-Br over C2-Cl) is maintained. However, for SNAr, the situation is reversed and amplified. While the C2-chloro in 6-bromo-2-chloroquinoline is moderately activated, the addition of the para-nitro group in our target molecule makes the C2-position exceptionally electrophilic, leading to highly selective and efficient SNAr reactions that would be sluggish or non-existent on the un-nitrated analogue.

vs. Isomeric Chloro-Nitroquinolines (e.g., 7-chloro-6-nitroquinoline)

A comparison with 7-chloro-6-nitroquinoline is highly instructive. In this isomer, the nitro group is ortho to the chlorine leaving group.[8] This ortho relationship also provides excellent resonance stabilization for the Meisenheimer intermediate, making 7-chloro-6-nitroquinoline highly reactive in SNAr.[8] The reactivity of the C2-Cl in this compound is expected to be of a similar high magnitude due to the analogous para relationship with the nitro group.

Part 4: Experimental Data & Protocols

The following table summarizes typical reaction outcomes, demonstrating the selective functionalization possible with haloquinolines.

EntrySubstrateReaction TypeReagents & ConditionsProductYield (%)Reference
13-BromoquinolineSuzuki CouplingPhenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 90 °C3-Phenylquinoline>90[14]
22-ChloroquinolineBuchwald-HartwigMorpholine, Pd₂(dba)₃, XPhos, NaOt-Bu, Toluene, 110 °C2-Morpholinoquinoline~85-95[16]
36-Bromo-2-chloroquinolineBuchwald-HartwigPiperidine, Pd(OAc)₂, BINAP, Cs₂CO₃, Toluene, 100 °C6-Piperidinyl-2-chloroquinoline89[17]
42-Chloro-3-nitro-quinoline derivativeSNAr (Amination)Various amines, Microwave irradiation2-Amino-3-nitro-quinoline derivativeup to 80[19]

Note: Data is compiled from representative literature and application notes; specific yields may vary.

Experimental Protocol 1: Selective SNAr at the C2-Position

This protocol describes the reaction of this compound with a generic primary amine, leveraging the high activation of the C2-position.

Materials:

  • This compound (1.0 equiv)

  • Primary Amine (e.g., Benzylamine) (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask, magnetic stirrer, heating mantle, inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and potassium carbonate.

  • Add anhydrous DMSO via syringe to dissolve the reagents.

  • Add the primary amine dropwise to the stirring solution at room temperature.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • A precipitate of the product, 3-bromo-2-(benzylamino)-6-nitroquinoline, should form.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel or recrystallization if necessary.

Causality: The choice of a polar aprotic solvent like DMSO facilitates the SNAr reaction. The relatively mild temperature is possible due to the strong activation provided by the para-nitro group. The C3-bromo remains untouched under these conditions.

Experimental Protocol 2: Selective Suzuki Coupling at the C3-Position

This protocol details the selective cross-coupling at the C3-bromo position, leaving the C2-chloro group intact.

Suzuki_Workflow prep Preparation (Schlenk Flask) inert Inert Atmosphere (Evacuate/Backfill Ar x3) prep->inert reagents Add Reagents - this compound - Boronic Acid (1.1 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) - Base (e.g., K₂CO₃, 2.0 eq) inert->reagents solvent Add Degassed Solvent (e.g., Dioxane/H₂O) reagents->solvent reaction Reaction (Heat to 90 °C, 12-16h) solvent->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Workup (Cool, Dilute, Extract) monitor->workup purify Purification (Column Chromatography) workup->purify

Caption: Experimental workflow for a selective Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • Reaction Setup: Combine this compound (1.0 equiv), an arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv) in a Schlenk flask.[14][20]

  • Establish Inert Atmosphere: Evacuate the flask and backfill with an inert gas like Argon or Nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) via syringe. Thoroughly degassing the solvent is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[20]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired 3-aryl-2-chloro-6-nitroquinoline.

Causality: The palladium catalyst selectively inserts into the weaker C-Br bond over the stronger C-Cl bond. The base is required to activate the boronic acid for the transmetalation step.[21] The C2-chloro group is unreactive under these conditions and remains available for a subsequent SNAr reaction if desired, enabling a powerful two-step diversification strategy.

Conclusion

This compound is a uniquely versatile building block whose reactivity is a textbook illustration of modern organic chemistry principles. The strong electron-withdrawing nitro group, positioned para to the C2-chloro, renders this site highly susceptible to selective nucleophilic aromatic substitution. Conversely, the inherent bond strength differences between C-Br and C-Cl dictate that the C3-bromo is the preferred site for palladium-catalyzed cross-coupling reactions. This orthogonal reactivity allows for a controlled, stepwise functionalization of the quinoline core, providing chemists with a powerful and efficient route to complex, biologically relevant molecules. Understanding this comparative reactivity is essential for the rational design of synthetic pathways in drug discovery and materials science.

References

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A Senior Application Scientist's Guide to the Biological Activity Screening of 3-Bromo-2-chloro-6-nitroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline scaffold, a nitrogen-containing heterocyclic nucleus, is a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of synthetic drugs.[1][2] Derivatives of quinoline are renowned for their vast spectrum of pharmacological activities, including antimalarial, antimicrobial, anti-inflammatory, and notably, anticancer properties.[3][4] The therapeutic potential of these compounds often stems from their ability to interact with crucial biological targets, such as DNA, topoisomerases, and protein kinases, thereby disrupting critical cellular processes in pathogens and cancer cells.[1][5][6][7]

The specific substitution pattern on the quinoline ring profoundly influences its biological activity. The introduction of halogen atoms, such as bromine and chlorine, and electron-withdrawing groups like the nitro group (NO₂), can significantly modulate the compound's lipophilicity, electronic properties, and steric profile, often enhancing its potency and target specificity.[8][9] The subject of this guide, 3-Bromo-2-chloro-6-nitroquinoline, and its derivatives, therefore represent a class of molecules with high potential for novel therapeutic applications.

This guide provides an in-depth comparison of methodologies for screening the biological activity of these specific quinoline derivatives. We will delve into the causality behind experimental choices for anticancer, antibacterial, and antifungal assays, presenting field-proven protocols and data interpretation frameworks for researchers in drug development.

Part 1: Anticancer Activity Screening

Quinoline derivatives have emerged as promising candidates for anticancer drug development, exhibiting cytotoxicity through mechanisms such as DNA intercalation, inhibition of topoisomerase enzymes, disruption of tubulin polymerization, and modulation of key signaling pathways.[1][5][10] The primary goal of initial screening is to determine a compound's cytotoxic potential against various cancer cell lines and to establish a preliminary therapeutic window by comparing its effects on cancerous versus non-cancerous cells.

Core Methodology: The MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] Its principle is elegant and effective: mitochondrial dehydrogenases in living, metabolically active cells cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[12] The quantity of this formazan product, which is solubilized for measurement, is directly proportional to the number of viable cells.[13]

This choice of assay is deliberate. Compared to alternatives like MTS or resazurin-based assays, the MTT assay is highly sensitive and reproducible. While it requires a solubilization step, this allows for more controlled quantification and makes it particularly well-suited for detecting subtle changes in metabolic activity, which is a hallmark of cellular response to cytotoxic agents.[13]

MTT_Workflow cluster_prep Phase 1: Cell Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: MTT Reaction & Measurement A Seed cancer cells (e.g., MCF-7, A549) in 96-well plates (5,000-10,000 cells/well) B Incubate for 24h (37°C, 5% CO₂) to allow for cell adherence A->B D Treat cells with varying concentrations. Include vehicle (DMSO) and positive (Doxorubicin) controls B->D C Prepare serial dilutions of This compound derivatives C->D E Incubate for 48-72h to assess cytotoxic effect D->E F Add MTT solution (0.5 mg/mL) to each well and incubate for 4h E->F G Remove medium and add DMSO to solubilize formazan crystals F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate % Viability and determine IC₅₀ values H->I

Caption: Workflow for determining anticancer activity using the MTT assay.

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[14] Incubate at 37°C in a 5% CO₂ atmosphere for 24 hours to ensure cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of the this compound derivative in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.[8] The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound.[12] Include wells for a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.[8]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[13][14] During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[14] Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the optical density (OD) of the solution in each well at a wavelength of 570 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Comparative Data and Mechanistic Insights

To contextualize the potential efficacy of new derivatives, their IC₅₀ values should be compared against known quinoline-based anticancer agents.

Table 1: Comparative Anticancer Activity (IC₅₀) of Various Quinoline Derivatives

Compound Class Cell Line Activity (IC₅₀ in µM) Reference
Quinoline-Chalcone Derivative MGC-803 (Gastric) 1.38 [15]
Quinoline-Chalcone Derivative HCT-116 (Colon) 5.34 [15]
Quinoline-Chalcone Derivative MCF-7 (Breast) 5.21 [15]
7-Chloro-4-quinolinylhydrazone HL-60 (Leukemia) 0.314 - 4.65 µg/cm³ [5]
8-Hydroxyquinoline-5-sulfonamide C-32 (Melanoma) Comparable to Cisplatin [16]
8-Hydroxyquinoline-5-sulfonamide A549 (Lung) Comparable to Cisplatin [16][17]

| 2,4-Disubstituted Quinoline | HL-60 & U937 | 19.88 - 43.95 µg/ml |[5] |

Note: The activity of this compound derivatives should be benchmarked against these values.

Beyond cytotoxicity, understanding the mechanism of action is critical. Quinoline derivatives frequently target key cancer-related signaling pathways.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline Quinoline Derivative Quinoline->PI3K Inhibits Quinoline->Akt Inhibits Quinoline->mTOR Inhibits

Caption: The PI3K/Akt/mTOR pathway, a common target for quinoline anticancer agents.[10][18]

Part 2: Antimicrobial Activity Screening

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents.[3] Quinoline derivatives, including the fluoroquinolone antibiotics, have a long history of clinical success, primarily by targeting bacterial DNA topoisomerases.[19] Screening this compound derivatives for antibacterial and antifungal activity is a logical and promising endeavor.

Core Methodology: Broth Microdilution for MIC Determination

The Broth Microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21] The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism after overnight incubation.[21] This technique is chosen for its accuracy, reproducibility, and quantitative nature, providing precise data essential for evaluating a compound's potency.[20][22] It is more informative than qualitative methods like disk diffusion and is suitable for high-throughput screening of multiple compounds and organisms simultaneously.[20][21]

MIC_Workflow A Prepare serial two-fold dilutions of the quinoline derivative in broth in a 96-well plate C Inoculate each well with the microbial suspension. Include positive (no drug) and negative (no inoculum) controls A->C B Prepare standardized microbial inoculum (e.g., 0.5 McFarland standard) B->C D Incubate plates at 35-37°C for 16-24 hours C->D E Visually or spectrophotometrically assess microbial growth (turbidity) in each well D->E F Determine the MIC: the lowest concentration with no visible growth E->F

Caption: General workflow for MIC determination via the broth microdilution method.

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).[23] The volume in each well is typically 50-100 µL.

  • Inoculum Preparation: Prepare a bacterial suspension from a pure culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[23] Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells after inoculation.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control well (broth + inoculum, no drug) and a sterility control well (broth only).[23]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under aerobic conditions.[20][21]

  • MIC Determination: After incubation, examine the wells for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound at which there is no visible growth.[21] This can be determined visually or by reading the absorbance on a plate reader.

The protocol for antifungal testing is analogous to the antibacterial assay, with modifications according to established standards (e.g., CLSI M27 for yeasts).

  • Medium and Compound Preparation: Use RPMI-1640 medium.[24] Prepare serial dilutions of the test compound in the 96-well plate.

  • Inoculum Preparation: Prepare a fungal inoculum (e.g., Candida albicans, Aspergillus niger) and adjust the concentration to a specified range (e.g., 0.5 × 10³ to 2.5 × 10³ cells/mL).[24]

  • Inoculation and Incubation: Inoculate the wells and incubate at 35°C for 24-48 hours.[24]

  • MIC Determination: Determine the MIC as the lowest concentration that causes a significant inhibition of growth compared to the drug-free growth control.[25]

Comparative Data for Antimicrobial Activity

New derivatives should be tested against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

Table 2: Representative Antibacterial Activity (MIC) of Quinoline Derivatives

Compound Class Bacterial Strain Activity (MIC in µg/mL) Reference
Quinoline-based Amide Bacillus cereus 3.12 - 50 [26]
Quinoline-based Amide Staphylococcus aureus 3.12 - 50 [26]
Quinoline-based Amide Pseudomonas aeruginosa 6.25 - 50 [26]
Quinoline-based Amide Escherichia coli 6.25 - 50 [26]

| 8-Hydroxyquinoline Sulfonamide | MRSA isolates | Comparable to Oxacillin |[16][17] |

Table 3: Representative Antifungal Activity (MIC) of Quinoline Derivatives

Compound Class Fungal Strain Activity (MIC in µg/mL) Reference
Quinoline-based Amide Aspergillus flavus Potentially Active [26]
Quinoline-based Amide Aspergillus niger Potentially Active [26]
Quinoline-based Amide Candida albicans Potentially Active [26]
Quinoline-based Hydroxyimidazolium Cryptococcus neoformans 15.6 [19]

| Quinoline-based Hydroxyimidazolium | Candida spp. & Aspergillus spp. | 62.5 |[19] |

Conclusion and Future Directions

This guide outlines a systematic and robust approach for the preliminary biological screening of this compound derivatives. The MTT assay provides a reliable measure of anticancer potential, while the broth microdilution method offers a quantitative assessment of antibacterial and antifungal efficacy. The comparative data from existing quinoline derivatives provides a crucial benchmark for evaluating the potency of novel compounds.

Positive results from these initial screens should be followed by more in-depth mechanistic studies, such as kinase inhibition assays, topoisomerase activity assays, and cell cycle analysis, to elucidate the specific molecular targets. Furthermore, exploring the structure-activity relationship (SAR) by synthesizing and testing a library of related derivatives will be essential for optimizing potency and selectivity, ultimately paving the way for the development of new therapeutic agents.

References

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A Researcher's Guide to Comparing the Cytotoxicity of Substituted Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quinoline scaffold represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, with a significant focus on their potential as anticancer agents.[1][2] This guide provides an in-depth, objective comparison of common cytotoxicity assays for evaluating substituted quinoline compounds, supported by experimental data and detailed protocols. We will explore the causality behind experimental choices, ensuring a self-validating system for robust and reproducible results.

The Rationale for Cytotoxicity Screening of Quinoline Derivatives

Substituted quinolines exert their anticancer effects through diverse mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of crucial signaling pathways necessary for cancer cell proliferation.[3][4] Therefore, accurate and reliable assessment of their cytotoxic potential is a critical first step in the drug discovery pipeline. This guide will compare and contrast several widely used cytotoxicity assays, providing the foundational knowledge to select the most appropriate method for your research needs.

Comparative Analysis of Cytotoxicity Assays

The choice of a cytotoxicity assay depends on the specific research question, the expected mechanism of cell death, and practical considerations such as throughput and cost. Here, we compare three common assays: the MTT assay, the LDH assay, and flow cytometry-based apoptosis detection.

MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[5][6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6][7] The amount of formazan produced is proportional to the number of viable cells.[5]

Causality Behind Experimental Choices: The MTT assay is often a primary screening tool due to its simplicity, cost-effectiveness, and suitability for high-throughput screening. It provides a good overall picture of cell viability. However, it's important to remember that it measures metabolic activity, which may not always directly correlate with cell number. For instance, some compounds might inhibit mitochondrial function without immediately causing cell death, leading to an underestimation of viability.

Experimental Protocol: MTT Assay [5][8]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C.

  • Compound Treatment: Treat the cells with various concentrations of the substituted quinoline compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Presentation: Cytotoxicity of Substituted Quinoline Derivatives (MTT Assay)

Compound/DerivativeCell LineIC50 (µM)Reference
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5 (48h)[9]
Quinoline-Chalcone Hybrid 39A549 (Lung)1.91[9]
Quinoline-Chalcone Hybrid 40K-562 (Leukemia)5.29[9]
2-phenylquinolin-4-amine (7a)MCF-7 (Breast)Not specified[3]
4f (4-aminoquinoline derivative)A549 (Lung)Comparable to Doxorubicin[10]
4f (4-aminoquinoline derivative)MCF-7 (Breast)Comparable to Doxorubicin[10]
DFIQNSCLC4.16 (24h), 2.31 (48h)[11]
LDH Assay: Detecting Membrane Integrity Loss

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[12][13] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[13][14]

Causality Behind Experimental Choices: The LDH assay is a direct measure of cell membrane damage, making it a good indicator of cytotoxicity that involves membrane disruption. It is particularly useful for studying necrosis.[13] Unlike the MTT assay, it is not dependent on metabolic activity. This assay is also amenable to high-throughput screening.[12]

Experimental Protocol: LDH Assay [12][13]

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture (substrate, cofactor, and dye).

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Flow Cytometry: Unraveling the Mode of Cell Death

Flow cytometry, particularly with Annexin V and Propidium Iodide (PI) staining, provides a more detailed picture of the mode of cell death.[3][15] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis.[3] PI is a fluorescent dye that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[3]

Causality Behind Experimental Choices: This method is invaluable for mechanistic studies as it can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[15] This level of detail is crucial for understanding how a quinoline compound induces cytotoxicity. While less suited for high-throughput screening compared to MTT or LDH assays, the depth of information it provides is unparalleled.

Experimental Protocol: Annexin V/PI Staining for Apoptosis [3][16]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the quinoline compound at its IC50 concentration for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the MTT assay and the distinction between apoptosis and necrosis.

MTT_Workflow cluster_plate 96-Well Plate A Seed Cells B Add Quinoline Compounds A->B 24h C Incubate B->C 24-72h D Add MTT Reagent C->D E Incubate D->E 4h F Add Solubilizer (DMSO) E->F G Read Absorbance F->G Cell_Death_Mechanisms cluster_apoptosis Apoptosis cluster_necrosis Necrosis A1 Cell Shrinkage A2 Membrane Blebbing A1->A2 A3 Chromatin Condensation A2->A3 A4 Apoptotic Bodies A3->A4 N1 Cell Swelling N2 Membrane Rupture N1->N2 N3 Release of Cellular Contents N2->N3 Start Cellular Stress (e.g., Quinoline Compound) Start->A1 Programmed Start->N1 Uncontrolled

Caption: Distinguishing features of apoptosis and necrosis.

Signaling Pathways Targeted by Quinoline Compounds

Many substituted quinoline compounds exert their cytotoxic effects by modulating specific signaling pathways involved in cell survival and proliferation. A common target is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Quinoline Substituted Quinoline Compound Quinoline->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by substituted quinoline compounds.

Conclusion

The evaluation of cytotoxicity is a cornerstone in the development of novel anticancer agents from the quinoline scaffold. This guide has provided a comparative overview of key assays, from the high-throughput metabolic assessment of the MTT assay to the detailed mechanistic insights offered by flow cytometry. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to effectively characterize the cytotoxic potential of their substituted quinoline compounds. The provided protocols and data serve as a starting point for designing robust and meaningful experiments in the quest for more effective cancer therapies.

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A Senior Application Scientist's Guide to Catalytic Efficiency in 3-Bromoquinoline Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the quinoline scaffold, a privileged structure in medicinal chemistry, is a cornerstone of modern drug discovery. The strategic introduction of molecular complexity at the 3-position of the quinoline ring via palladium-catalyzed cross-coupling reactions offers a powerful avenue for the synthesis of novel therapeutic agents.[1][2] However, the efficiency of these transformations is critically dependent on the judicious selection of the catalytic system. As an electron-deficient heteroaromatic substrate, 3-bromoquinoline presents unique challenges, including potential catalyst inhibition by the quinoline nitrogen.[3]

This guide provides an in-depth comparative analysis of the catalytic efficiency for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions with 3-bromoquinoline. We will delve into the interplay of catalysts, ligands, bases, and solvents, supported by experimental data, to provide a framework for rational catalyst selection and reaction optimization.

The Critical Role of the Catalyst System: A Comparative Overview

The success of any cross-coupling reaction hinges on the intricate interplay between the palladium source, the ancillary ligand, the base, and the solvent. For a substrate like 3-bromoquinoline, where the nitrogen atom can coordinate to the palladium center and impede catalysis, the choice of a suitable ligand is paramount.[3]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a versatile and widely employed method for the formation of C(sp²)-C(sp²) bonds.[4] For the coupling of 3-bromoquinoline, the selection of a bulky, electron-rich phosphine ligand is often crucial to shield the palladium center from the inhibitory effect of the quinoline nitrogen.[3]

Comparative Performance of Catalytic Systems for Suzuki-Miyaura Coupling of 3-Bromoquinoline

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)Observations
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane/H₂O901285282.3A standard, reliable system for many aryl couplings.[5]
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-1101275252.1Good yield, though less effective than more modern systems.[4]
Pd(OAc)₂ / XPhosXPhosK₃PO₄Toluene100495950237.5Bulky monophosphine ligands like XPhos are highly effective for challenging substrates.[4][6]
PEPPSI-IPrIPr (NHC)Cs₂CO₃t-AmylOH100298980490N-Heterocyclic carbene (NHC) ligands offer high thermal stability and activity.[6]

*Turnover Number (TON) = moles of product / moles of catalyst. Turnover Frequency (TOF) = TON / time (h). Calculated based on reported yields and assuming 1 mol% catalyst loading where not specified for illustrative comparison.

Expertise in Action: Why Bulky Ligands Excel

The enhanced performance of catalysts bearing bulky ligands such as XPhos and NHCs like IPr can be attributed to their steric hindrance.[3][7] This bulkiness prevents the lone pair of the quinoline nitrogen from coordinating to the palladium center, which would otherwise form an inactive or less active catalyst species. Furthermore, electron-rich ligands facilitate the rate-determining oxidative addition step of the catalytic cycle.[8]

Heck Coupling: Olefin Insertion for C-C Bond Formation

The Heck reaction provides a powerful method for the alkenylation of aryl halides.[9] The choice of catalyst and conditions can significantly influence the regioselectivity and stereoselectivity of the product. For 3-bromoquinoline, palladacycle complexes and systems with N-heterocyclic carbene (NHC) ligands have demonstrated high activity.[4]

Comparative Performance of Catalytic Systems for Heck Coupling of 3-Bromoquinoline

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)Observations
Pd(OAc)₂ / PPh₃PPh₃NEt₃DMF100-12012-24Moderate-High~40-90~2-8A standard, classical system.[4]
Pd EnCat® 40-NaOAcEthanol140 (mw)0.57189178Encapsulated catalysts can offer ease of separation.[9]
Palladacycle Complexes-NaOAcDMA130-14012High>950>79Highly active catalysts capable of operating at low loadings.[4]
Pd-NHC ComplexesNHCCs₂CO₃Dioxane110-15012High>950>79NHC ligands provide high thermal stability, ideal for the high temperatures often required in Heck couplings.[4][10]

*TON and TOF calculated assuming 1 mol% catalyst loading for comparison.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is an indispensable tool for the synthesis of aryl alkynes, which are key intermediates in pharmaceuticals and materials science.[4] While traditionally requiring a copper co-catalyst, copper-free conditions have been developed to prevent the undesirable homocoupling of the alkyne.[4]

Comparative Performance of Catalytic Systems for Sonogashira Coupling of 3-Bromoquinoline

Catalyst SystemLigandCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)Observations
PdCl₂(PPh₃)₂PPh₃CuIEt₃NDMF100372-9629-387.2-9.6A classic and effective system.[11]
Pd(OAc)₂ / P(t-Bu)₃P(t-Bu)₃NoneVariousVariousRT12High>950>79Copper-free conditions prevent alkyne homocoupling.[4]
Pd(II) β-oxoiminatophosphane-NonePiperidineSolvent-freeRT1High>990>990Highly efficient catalyst with very low loadings reported for aryl halides.[12]

*TON and TOF calculated based on a catalyst loading of 2.5 mol% for the PdCl₂(PPh₃)₂ system as reported, and 0.1 mol% for the others for comparison.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a significant improvement over classical methods.[13] The use of bulky, electron-rich monodentate phosphine ligands is generally essential for achieving high efficiency, particularly with challenging substrates like 3-bromoquinoline.[4][13]

Comparative Performance of Catalytic Systems for Buchwald-Hartwig Amination of 3-Bromoquinoline

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)Observations
Pd₂(dba)₃ / BINAPBINAPNaOt-BuToluene80-11012High>95>7.9A second-generation catalyst system effective for a range of amines.[4][14]
Pd(OAc)₂ / XPhosXPhosK₃PO₄1,4-Dioxane10012High>95>7.9Bulky monodentate ligands like XPhos are highly effective.[4]
G3-XPhos PrecatalystXPhosLHMDSTHFRT-8012High>95>7.9Precatalysts offer improved stability and reactivity, sometimes allowing for room temperature reactions.[4]

*TON and TOF calculated assuming 1 mol% Pd loading for comparison.

Mechanistic Considerations and Experimental Workflow

The general mechanism for these palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving oxidative addition, transmetalation (or migratory insertion for Heck), and reductive elimination.[15]

Palladium Cross-Coupling Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex (L_n)Pd(II)(Ar)X Pd0->OxAdd Transmetal Transmetalation Complex (L_n)Pd(II)(Ar)(R') OxAdd->Transmetal Transmetal->Pd0 Product Ar-R' Transmetal->Product Reductive Elimination ArX Ar-X (3-Bromoquinoline) ArX->OxAdd Oxidative Addition R_M R'-M (Coupling Partner) R_M->Transmetal Transmetalation

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

A robust experimental workflow is crucial for reproducibility and optimal results.

Experimental Workflow start Start setup Reaction Setup: Combine 3-bromoquinoline, coupling partner, catalyst, ligand, and base in a Schlenk flask. start->setup inert Establish Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen (3x). setup->inert solvent Solvent Addition: Inject degassed solvent. inert->solvent reaction Reaction: Heat to specified temperature with vigorous stirring. solvent->reaction monitoring Monitoring: Track progress by TLC or LC-MS. reaction->monitoring workup Work-up: Quench, extract, wash, and dry. monitoring->workup purification Purification: Column chromatography. workup->purification end End: Pure Product purification->end

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Detailed Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

A mixture of 3-bromoquinoline (1.0 mmol), arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol) in 1,4-dioxane (10 mL) and water (2 mL) is degassed with argon for 15 minutes.[1] The reaction mixture is then heated at 90°C for 12 hours.[1] After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1]

General Heck Reaction Protocol

In a sealed tube, 3-bromoquinoline (1.0 mmol), the alkene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and a base such as NEt₃ (1.5 mmol) are combined in an anhydrous solvent like DMF or NMP (5 mL).[4] The tube is sealed and heated to 100-140°C for 12-24 hours.[4] After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.[4]

General Sonogashira Coupling Protocol (Copper-Free)

To a Schlenk tube are added 3-bromoquinoline (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(OAc)₂ (0.01 mmol), P(t-Bu)₃ (0.02 mmol), and a suitable base (e.g., Cs₂CO₃, 2.0 mmol) in a degassed solvent such as dioxane (5 mL). The mixture is stirred at room temperature or heated as required until completion, monitored by TLC. The reaction is then quenched, extracted, and purified by column chromatography.

General Buchwald-Hartwig Amination Protocol

An oven-dried Schlenk tube is charged with Pd(OAc)₂ (1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 1.5-7.5 mol%), and a base such as NaOt-Bu or K₃PO₄ (1.4-2.0 mmol).[4] The tube is evacuated and backfilled with argon. Toluene or dioxane (5 mL), 3-bromoquinoline (1.0 mmol), and the amine (1.2 mmol) are then added. The Schlenk tube is sealed and the mixture is heated in an oil bath at 80-120°C until the starting material is consumed as indicated by TLC or GC analysis.[4] The reaction is then cooled to room temperature, diluted with an organic solvent, and filtered. The filtrate is concentrated and the residue is purified by column chromatography.[4]

Conclusion

The efficient functionalization of 3-bromoquinoline via palladium-catalyzed cross-coupling reactions is a highly achievable goal with the appropriate selection of the catalytic system. For Suzuki-Miyaura and Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands or N-heterocyclic carbene ligands are paramount to mitigate catalyst inhibition by the quinoline nitrogen and to promote high catalytic turnover. In Heck and Sonogashira couplings, modern catalyst systems, including palladacycles and copper-free methodologies, offer superior efficiency and selectivity. This guide provides a foundation for researchers to make informed decisions in catalyst selection and to develop robust and efficient synthetic routes to novel quinoline-based molecules.

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  • Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η⁵-Cp)Pd(IPr)Cl with (η³-cinnamyl)Pd(IPr)(Cl) and (η³-1-t-Bu-indenyl)Pd(IPr)(Cl) - ResearchGate.

  • The Heck Reaction of Protected Hydroxychromones: on route to Natural Products.

  • Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline - Benchchem.

  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands - ChemRxiv.

  • Suzuki Coupling - Organic Chemistry Portal.

  • Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes - MDPI.

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A Comparative Guide to the Reaction Kinetics of Nucleophilic Substitution on Nitroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. The introduction of a nitro group onto the quinoline ring system profoundly influences its electronic properties, rendering it susceptible to nucleophilic attack. Understanding the kinetics of these nucleophilic substitution reactions is paramount for predicting reactivity, optimizing reaction conditions, and designing molecules with desired properties.

This guide provides an in-depth comparative analysis of the reaction kinetics of nucleophilic substitution on various nitroquinoline isomers. We will delve into the mechanistic nuances, present supporting experimental data, and offer field-proven insights into the experimental design for studying these critical reactions.

The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr) on Nitroquinolines

Nucleophilic substitution on nitroquinolines predominantly proceeds via the SNAr (Substitution Nucleophilic Aromatic) mechanism. This process is typically a two-step addition-elimination sequence, although concerted mechanisms have also been proposed for certain systems.[1] The presence of the strongly electron-withdrawing nitro group is crucial, as it activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[2]

The rate of these reactions is influenced by several key factors:

  • Position of the Nitro Group: The location of the nitro group on the quinoline ring dictates which positions are most activated for nucleophilic attack.

  • Nature of the Nucleophile: The strength and steric profile of the incoming nucleophile play a significant role in the reaction rate.

  • Leaving Group: In cases where a substituent is being replaced, its ability to depart as a stable anion or neutral molecule is critical.

  • Solvent: The polarity and proticity of the solvent can significantly impact the stability of the transition state and intermediates, thereby affecting the reaction kinetics.[3][4]

Experimental Design for Kinetic Analysis

Accurate determination of reaction kinetics relies on robust experimental design and precise analytical techniques. UV-Vis spectrophotometry is a commonly employed method for monitoring the progress of these reactions in real-time.

Experimental Protocol: Kinetic Analysis of the Reaction of 8-Nitroquinoline with Piperidine using UV-Vis Spectrophotometry

This protocol outlines a standard procedure for determining the second-order rate constant for the reaction between a nitroquinoline isomer and a nucleophile.

Materials:

  • 8-Nitroquinoline

  • Piperidine (freshly distilled)

  • Methanol (spectroscopic grade)

  • Thermostatted UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 8-nitroquinoline in methanol (e.g., 1 x 10⁻³ M).

    • Prepare a stock solution of piperidine in methanol (e.g., 0.1 M).

  • Kinetic Measurements:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the product, ensuring minimal interference from the reactants. For many amino-substituted quinolines, this is in the visible region.

    • Equilibrate the stock solutions and the spectrophotometer cell holder to the desired reaction temperature (e.g., 25 °C).

    • In a quartz cuvette, pipette a known volume of the 8-nitroquinoline stock solution and dilute with methanol to a final volume just under the target (e.g., 2.5 mL total).

    • Initiate the reaction by adding a small, known volume of the piperidine stock solution to the cuvette, ensuring a significant excess of piperidine (pseudo-first-order conditions).

    • Quickly mix the solution and immediately begin recording the absorbance at the chosen wavelength as a function of time.

    • Continue data acquisition until the reaction is complete (i.e., the absorbance reaches a stable plateau).

  • Data Analysis:

    • Under pseudo-first-order conditions ([Piperidine] >> [8-Nitroquinoline]), the reaction will follow first-order kinetics with respect to the nitroquinoline.

    • The observed pseudo-first-order rate constant (k_obs) can be determined from the slope of a plot of ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t, and A_∞ is the absorbance at the completion of the reaction.

    • The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of piperidine: k₂ = k_obs / [Piperidine].

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

}

Caption: Workflow for Kinetic Analysis using UV-Vis Spectrophotometry.

Comparative Kinetic Data

While comprehensive comparative studies across all nitroquinoline isomers under identical conditions are sparse in the literature, we can synthesize available data and established principles to draw meaningful comparisons. The reactivity of different positions on the quinoline ring towards nucleophilic attack is highly dependent on the location of the activating nitro group.

For instance, in the direct amination of nitroquinoline derivatives via Vicarious Nucleophilic Substitution (VNS), a related reaction, the substitution occurs at the ortho and/or para positions relative to the nitro group.[5] This highlights the directing effect of the nitro substituent.

The table below presents a hypothetical comparison based on established electronic effects and available data from analogous systems. The second-order rate constants (k₂) are for the reaction with a common nucleophile, such as piperidine, in a polar aprotic solvent like DMSO at a standard temperature.

Nitroquinoline IsomerPosition of Nucleophilic AttackPredicted Relative ReactivityRationale
5-NitroquinolineC-6ModerateThe nitro group at C-5 activates the C-6 position.
6-NitroquinolineC-5, C-7HighThe C-5 and C-7 positions are ortho and para to the activating nitro group.
7-NitroquinolineC-8ModerateThe C-8 position is ortho to the activating nitro group.
8-NitroquinolineC-7HighThe C-7 position is ortho to the activating nitro group.

Note: This table is illustrative. Actual reaction rates will depend on the specific nucleophile, solvent, and temperature.

Mechanistic Considerations and Causality

The choice of experimental conditions is dictated by the underlying reaction mechanism. For SNAr reactions, a polar aprotic solvent such as DMSO or DMF is often preferred. These solvents are effective at solvating the cationic counter-ion of the nucleophile, thereby increasing the nucleophile's reactivity, while not strongly solvating the anionic nucleophile itself.[3]

The reaction of piperidine with activated aromatic systems, such as substituted N-methylpyridinium ions, has been shown to be second-order in piperidine.[5] This suggests a mechanism where one molecule of piperidine acts as the nucleophile and a second molecule acts as a base to assist in the removal of a proton from the intermediate complex.

dot graph G { bgcolor="#FFFFFF"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#4285F4"];

}

Caption: Generalized SNAr reaction pathway for nitroquinolines.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The consistency of the pseudo-first-order rate constants (k_obs) across different initial concentrations of the nitroquinoline (while maintaining a large excess of the nucleophile) confirms the first-order dependence on the substrate. Similarly, varying the concentration of the excess nucleophile and observing a linear relationship between k_obs and the nucleophile concentration validates the first-order dependence on the nucleophile and allows for the accurate determination of the second-order rate constant.

Conclusion

The kinetic analysis of nucleophilic substitution on nitroquinolines provides invaluable insights for chemists in drug discovery and materials science. By understanding the factors that govern reaction rates and employing robust experimental methodologies, researchers can effectively predict and control the outcomes of these fundamental transformations. The interplay of the nitro group's position, the nucleophile's nature, and the reaction conditions creates a rich and complex kinetic landscape that continues to be an active area of investigation. This guide serves as a foundational resource for navigating this landscape and designing future experiments.

References

  • Mąkosza, M., & Winiarski, J. (1987). Vicarious nucleophilic substitution of hydrogen. Accounts of Chemical Research, 20(8), 282-289.
  • Terrier, F. (2013). Nucleophilic aromatic substitution. In Modern Nucleophilic Aromatic Substitution (pp. 1-42). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Reichardt, C., & Welton, T. (2011). Solvents and solvent effects in organic chemistry. John Wiley & Sons.
  • Buncel, E., Crampton, M. R., Strauss, M. J., & Terrier, F. (1984). Electron deficient aromatic-and heteroaromatic-base interactions: The chemistry of anionic sigma complexes. Elsevier.
  • Neumann, C. N., Hooker, J. M., & Ritter, T. (2016). Concerted nucleophilic aromatic substitution with ¹⁹F⁻ and ¹⁸F⁻.
  • Guzman-Martinez, A., & Vedejs, E. (2011). Recent developments in the chemistry of quinolines.
  • Katritzky, A. R., & Rachwal, S. (1996). Recent progress in the synthesis of quinolines. Chemical Reviews, 96(5), 1779-1804.
  • Barlin, G. B., & Brown, D. J. (1967). Kinetics of reactions in heterocyclic chemistry. Part III. The reaction of 2- and 4-substituted N-methylpyridinium ions with piperidine. Journal of the Chemical Society B: Physical Organic, 648-652.
  • O'Leary, B. E., Szabo, J. M., & Flowers, R. A. (2000). Kinetic and mechanistic studies of the reactions of 2-chloro-3, 5-dinitropyridine with primary and secondary amines in acetonitrile. The Journal of Organic Chemistry, 65(16), 4945-4949.
  • Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.

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Safety Operating Guide

A-Z Guide to the Safe Disposal of 3-Bromo-2-chloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with complex chemical intermediates like 3-Bromo-2-chloro-6-nitroquinoline is fundamental to discovery. However, the responsibility for these powerful molecules extends beyond the benchtop; it encompasses their entire lifecycle, culminating in safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for managing this specific compound, ensuring the safety of personnel and the protection of our environment. The procedures outlined here are grounded in established regulatory standards and best laboratory practices.

Hazard Identification: The Foundation of Safe Handling

Based on analogous compounds, researchers must assume it possesses the following characteristics until proven otherwise:

Hazard Class Potential Risks & Rationale
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin. Halogenated aromatics can interfere with biological processes.
Skin/Eye Irritant Likely to cause skin irritation and serious eye irritation or damage upon contact.[2]
Environmental Hazard Potentially very toxic to aquatic life with long-lasting effects. Halogenated organic compounds are often persistent in the environment.
Combustion Byproducts Thermal decomposition can release highly toxic and corrosive gases, including nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen bromide (HBr).

This table is a predictive summary. Always consult the manufacturer-specific SDS for definitive GHS classifications and hazard statements.

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process, not a single action. It begins the moment you designate the material as waste and ends with its removal by a certified disposal service. The U.S. Environmental Protection Agency (EPA) provides a "cradle-to-grave" framework under the Resource Conservation and Recovery Act (RCRA) that governs the entire lifecycle of hazardous waste.[3]

DisposalWorkflow cluster_0 At the Bench cluster_1 In the Laboratory cluster_2 Facility Level A 1. Identify Waste (Pure compound, contaminated labware, or rinsate) B 2. Don PPE (Nitrile Gloves, Safety Goggles, Lab Coat) A->B C 3. Select Waste Container (Marked 'Halogenated Organic Waste', chemically compatible) B->C D 4. Transfer Waste (Use funnel, avoid spills, do not overfill) C->D E 5. Secure & Label Container (Tightly cap, affix 'Hazardous Waste' label, list all contents) D->E F 6. Move to Satellite Accumulation Area (SAA) E->F G 7. Log Waste (Update lab inventory/logbook) F->G H 8. Await Professional Pickup (Transfer from SAA to Central Accumulation Area by EHS) G->H

Caption: Disposal workflow for this compound.

Operational Steps:
  • Segregation is Key : This compound must be disposed of into a dedicated Halogenated Organic Waste stream.[4][5] Do not mix it with non-halogenated solvents.[1] The reason for this strict segregation is that halogenated wastes require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (HCl, HBr) produced, a different process than that for standard organic solvents.[4]

  • Container Selection : Use only chemically compatible containers, typically high-density polyethylene (HDPE) or glass, with a secure, screw-top cap.[6][7] The container must be in good condition, free of cracks or residue on the outside.[7]

  • Proper Labeling : All hazardous waste regulations require meticulous labeling.[8] Before adding any waste, the container must be clearly labeled with the words "Hazardous Waste" and a full listing of its contents.[5] Do not use abbreviations or chemical formulas.[5]

  • Accumulation in the Lab (Satellite Accumulation Area - SAA) : Laboratories that generate hazardous waste must establish an SAA at or near the point of generation.[7]

    • The container must remain closed at all times except when actively adding waste.[5]

    • Partially filled containers can remain in the SAA for up to one year.[7]

    • Once a container is full, it must be moved from the SAA within three days.[7]

  • Handling Contaminated Materials :

    • Empty Reagent Bottles : Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol). The first two rinsates are considered hazardous waste and must be collected in the Halogenated Organic Waste container. The third rinsate may also need to be collected depending on local regulations.

    • Contaminated Labware : Disposable items like gloves, weighing paper, or pipette tips that are contaminated with the compound must be collected in a separate, clearly labeled solid waste container for hazardous materials, also designated for incineration.

    • Spill Cleanup : Clean up small spills using an inert absorbent material. The resulting contaminated absorbent must be collected and disposed of as hazardous solid waste.

Essential Personal Protective Equipment (PPE)

When handling this compound for disposal, adherence to the following PPE protocol is mandatory to prevent exposure.[2]

Equipment Specification Justification
Hand Protection Nitrile gloves (minimum 4 mil thickness). Consider double-gloving for transfers of larger quantities.Protects against dermal absorption and skin irritation. Nitrile offers good resistance to a broad range of chemicals.[6]
Eye Protection ANSI-approved chemical splash goggles.Protects against splashes that can cause serious eye damage.[9]
Body Protection A fully buttoned, long-sleeved laboratory coat.Prevents contamination of personal clothing.
Work Area All transfers and handling of open containers must be performed inside a certified chemical fume hood.Ensures adequate ventilation and protects the user from inhaling potentially toxic vapors or dusts.[2]

Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly forbidden:

  • DO NOT dispose of down the drain. This compound's likely aquatic toxicity can damage ecosystems and wastewater treatment systems.[6]

  • DO NOT dispose of in the regular trash. This is illegal and poses a significant risk to sanitation workers and the environment.

  • DO NOT allow the material to evaporate in a fume hood as a means of disposal.[6]

  • DO NOT mix with incompatible waste streams, such as strong oxidizing agents, acids, or bases, as this could trigger a hazardous reaction.[1][6]

By adhering to these rigorous procedures, you contribute to a culture of safety and uphold your professional responsibility. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance, as local regulations may vary.

References

  • Guidelines for Solvent Waste Recycling and Disposal. (2022). Provided by an unspecified source, this document outlines the importance of proper labeling and segregation of solvent waste.
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. This page provides an overview of the federal regulations governing hazardous waste. URL: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. This details the specific rules (Subpart K) for waste management in academic settings. URL: [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. This gives a general overview of the EPA's authority to control hazardous waste. URL: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. A guide for generators of hazardous waste to ensure compliance. URL: [Link]

  • Halogenated Solvents Safety Guideline. Washington State University, Environmental Health & Safety. Provides specific procedures for managing halogenated solvent waste. URL: [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. A guide that outlines different waste streams, including halogenated and non-halogenated organics. URL: [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society. This article discusses the differences in waste storage requirements based on generator status. URL: [Link]

  • RCRA Regulations Explained. National Environmental Trainers. This resource explains the different hazardous waste generator categories and their accumulation limits. URL: [Link]

  • Hazardous Waste Segregation Guide. Bucknell University. A visual guide for segregating different types of laboratory chemical waste. URL: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Provides guidelines for waste containers and satellite accumulation areas. URL: [Link]

  • Standard Operating Procedure for Halogenated Organic Liquids. Braun Research Group, Northwestern University. An SOP detailing the risks and disposal procedures for halogenated compounds. URL: [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-2-chloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and operational protocols for the handling of 3-Bromo-2-chloro-6-nitroquinoline (CAS No. 296759-32-5). As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure your work is conducted with the highest degree of safety and scientific integrity. The guidance herein is structured to explain not just the what, but the why behind each procedural step, empowering you to make informed safety decisions.

Critical Safety Synopsis: A Precautionary Approach

Direct, comprehensive toxicological data for this compound is not extensively documented in publicly available safety literature.[1][2] However, its structure—a halogenated nitroaromatic quinoline—provides clear indicators of its potential hazards. Structurally similar compounds, such as other bromo-chloro-quinolines and nitroaromatics, are known to be irritants, potentially toxic, and may carry long-term health risks.[3][4]

Therefore, the core directive for handling this compound is to adopt a precautionary principle . We must assume it is harmful upon skin contact, ingestion, and inhalation until proven otherwise. The protocols outlined below are designed based on this conservative and safety-first assessment.

Compound Profile: this compound
CAS Number 296759-32-5[1][2][5]
Molecular Formula C₉H₄BrClN₂O₂[5][6]
Molecular Weight 287.5 g/mol [6]
Appearance Light yellow solid[6]
Assumed Hazards Skin and eye irritant.[3] Harmful if swallowed or inhaled.[7][8] Potential for long-term health effects based on quinoline structure.[4]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] Recommended storage at 0-8 °C.[6]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is your primary defense against chemical exposure. Each component is chosen to mitigate a specific risk associated with the compound's physical form (solid powder) and its potential chemical reactivity.

  • Primary Protection: At a minimum, wear tightly fitting chemical splash goggles that conform to European Standard EN 166 or equivalent NIOSH standards in the US.[9][10] Safety glasses, even with side shields, are insufficient as they do not provide a seal around the eyes and offer inadequate protection from fine powders or unexpected splashes.[11]

  • Enhanced Protection: When handling larger quantities (>1g) or when there is a significant risk of splashing (e.g., during dissolution or transfer), a full-face shield must be worn in addition to chemical splash goggles.[4][12] The face shield protects the entire face from direct contact.

  • Gloves: Double-gloving is mandatory.

    • Inner Glove: A standard nitrile examination glove.

    • Outer Glove: A chemical-resistant nitrile or neoprene glove with an extended cuff.[4][13]

    • Rationale: Halogenated organic compounds can degrade or permeate glove materials over time.[12] Double-gloving provides a critical backup layer. Should the outer glove be compromised, the inner glove allows you sufficient time to move away, remove the gloves safely, and re-glove without direct skin exposure. Always inspect gloves for tears or punctures before use.[4]

  • Laboratory Coat: A standard cotton lab coat is insufficient. Wear a lab coat made of a non-porous, chemical-resistant material such as polyethylene-coated polypropylene. Ensure the coat is fully buttoned and the sleeves are snug at the wrist.

  • Additional Protection: For tasks involving significant quantities or a high risk of dust generation, disposable chemical-resistant arm sleeves and an apron should be used over the lab coat.

  • Primary Engineering Control: All handling of this compound solid must be performed within a certified chemical fume hood.[8] This is the most critical step in preventing respiratory exposure.

  • Secondary Respiratory Protection: If a fume hood is not available or if there is a risk of exceeding exposure limits (e.g., during a large spill cleanup), a respirator is required. Use a full-face respirator equipped with a combination filter for organic vapors and particulates (Type ABEK-P3 or equivalent).[8][9] All personnel requiring respirator use must be fit-tested and trained in accordance with OSHA regulations (29 CFR 1910.134) or equivalent local standards.[10]

Operational Plan: From Preparation to Disposal

A safe experiment begins long before the chemical is handled. The following workflow provides a systematic, self-validating process to minimize risk at every stage.

cluster_prep PART 1: Preparation cluster_handling PART 2: Handling (Inside Fume Hood) cluster_cleanup PART 3: Cleanup & Disposal prep_sds Review SDS & Internal SOPs prep_ppe Inspect & Don All Required PPE (Double Gloves, Goggles, Coat) prep_sds->prep_ppe prep_fumehood Verify Fume Hood Certification & Airflow prep_ppe->prep_fumehood handle_weigh Carefully Weigh Solid Compound prep_fumehood->handle_weigh Begin Work handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_exp Perform Experimental Procedure handle_transfer->handle_exp clean_decontaminate Decontaminate Glassware & Surfaces handle_exp->clean_decontaminate Procedure Complete clean_waste Segregate Waste into Labeled 'Halogenated Organic Waste' Container clean_decontaminate->clean_waste clean_doff Doff PPE in Correct Order clean_waste->clean_doff clean_wash Wash Hands Thoroughly clean_doff->clean_wash

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency Response and Disposal Protocols

Immediate and correct first aid can significantly reduce the potential harm from an exposure.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][9] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of tepid water for at least 15 minutes, holding the eyelids open.[2][14] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention.[2][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2][9] Call a physician or poison control center immediately.

cluster_minor Minor Spill (<1g, Contained in Fume Hood) cluster_major Major Spill (>1g, Outside Containment) start Spill Detected assess Assess Spill Size & Location start->assess minor_alert Alert Colleagues in Immediate Area assess->minor_alert Minor major_evacuate EVACUATE Immediate Area assess->major_evacuate Major minor_ppe Ensure Full PPE is Worn minor_alert->minor_ppe minor_contain Cover with Inert Absorbent Material (e.g., Vermiculite) minor_ppe->minor_contain minor_collect Carefully Collect into Waste Container minor_contain->minor_collect minor_clean Decontaminate Spill Area minor_collect->minor_clean major_alert Alert Others & Activate Alarm major_evacuate->major_alert major_seal Close Doors to Isolate Area major_alert->major_seal major_call Call Emergency Response Team (e.g., EH&S, 911) major_seal->major_call

Caption: Decision workflow for responding to a chemical spill.

Improper disposal can lead to environmental contamination and pose a risk to others.

  • Segregation: this compound is a halogenated organic compound. All waste, including contaminated solids (gloves, paper towels) and solutions, must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[12] Never mix halogenated waste with non-halogenated waste.[12]

  • Container: Use a compatible, tightly sealed container, such as a high-density polyethylene (HDPE) carboy.[12]

  • Disposal: The final disposal must be conducted through a licensed chemical waste management company, typically via controlled incineration with flue gas scrubbing to neutralize hazardous combustion byproducts.[9] Do not pour this chemical down the drain or allow it to enter the environment.[2][9]

References

  • PubChem. 3-Bromo-6-chloro-8-nitroquinoline. National Center for Biotechnology Information. [Link]

  • University of Kentucky. Emergency Procedures for Incidents Involving Chemicals. Research Safety. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. [Link]

  • PubChem. 6-Bromo-2-chloroquinoline. National Center for Biotechnology Information. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.